2-Chloro-6-iodotoluene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-chloro-3-iodo-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClI/c1-5-6(8)3-2-4-7(5)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEHHXVIJMCMYGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10373974 | |
| Record name | 2-Chloro-6-iodotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42048-11-3 | |
| Record name | 2-Chloro-6-iodotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chloro-3-iodo-2-methylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 2-Chloro-6-iodotoluene from 2-Chlorotoluene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic route for the preparation of 2-Chloro-6-iodotoluene, a valuable building block in medicinal chemistry and materials science, starting from the readily available precursor, 2-chlorotoluene. The synthesis involves a three-step reaction sequence: nitration of 2-chlorotoluene, reduction of the resulting nitroarene, and a subsequent Sandmeyer reaction to introduce the iodine substituent. This document details the experimental protocols, presents key quantitative data in a structured format, and illustrates the synthetic pathway.
Synthetic Strategy Overview
The synthesis of this compound from 2-chlorotoluene is not a direct, one-pot reaction. A multi-step approach is necessary to achieve the desired regiochemistry. The chosen strategy leverages well-established and robust organic transformations:
-
Nitration: The initial step involves the electrophilic nitration of 2-chlorotoluene to introduce a nitro group onto the aromatic ring. The directing effects of the existing chloro and methyl substituents guide the position of the incoming nitro group.
-
Reduction: The nitro group of the intermediate is then reduced to an amino group, forming the corresponding aniline derivative. This transformation is crucial for the final iodination step.
-
Diazotization and Iodination (Sandmeyer Reaction): The final step involves the conversion of the amino group to a diazonium salt, which is subsequently displaced by an iodide ion to yield the target molecule, this compound.
Figure 1: Overall synthetic workflow for the preparation of this compound.
Experimental Protocols
Step 1: Nitration of 2-Chlorotoluene to 2-Chloro-6-nitrotoluene
The nitration of 2-chlorotoluene yields a mixture of isomers. The major product upon chlorination of 2-nitrotoluene is the 6-chloro isomer (around 80%), suggesting that nitration of 2-chlorotoluene will also favor substitution at the 6-position.[1] The desired 2-chloro-6-nitrotoluene can be separated from other isomers by vacuum distillation.[1]
Materials:
-
2-Chlorotoluene
-
Concentrated Nitric Acid (68%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Sodium Bicarbonate solution (saturated)
-
Dichloromethane
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid to 0-5 °C in an ice-salt bath.
-
Slowly add 2-chlorotoluene to the stirred sulfuric acid, maintaining the temperature below 10 °C.
-
Prepare a nitrating mixture by cautiously adding concentrated nitric acid to an equal volume of concentrated sulfuric acid in a separate beaker, cooled in an ice bath.
-
Add the nitrating mixture dropwise to the 2-chlorotoluene/sulfuric acid mixture over a period of 1-2 hours, ensuring the reaction temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to isolate 2-chloro-6-nitrotoluene.
| Parameter | Value | Reference |
| Reactant | 2-Chlorotoluene | - |
| Reagents | Conc. HNO₃, Conc. H₂SO₄ | [2] |
| Temperature | 0-10 °C | [2] |
| Reaction Time | 3-5 hours | [2] |
| Major Isomer | 2-Chloro-6-nitrotoluene | [1] |
| Purification | Vacuum Distillation | [1] |
Step 2: Reduction of 2-Chloro-6-nitrotoluene to 2-Chloro-6-aminotoluene
The reduction of the nitro group to an amine can be effectively achieved using iron powder in an acidic medium. This method is known for its efficiency and tolerance of various functional groups, including halogens.
Materials:
-
2-Chloro-6-nitrotoluene
-
Iron powder
-
Concentrated Hydrochloric Acid
-
Ethanol
-
Sodium Hydroxide solution (10 M)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-6-nitrotoluene and ethanol.
-
Add iron powder to the mixture.
-
Heat the mixture to reflux and then add concentrated hydrochloric acid dropwise.
-
Continue refluxing for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the iron residues.
-
Wash the celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Add water to the residue and basify with 10 M sodium hydroxide solution until the pH is approximately 10-12.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain 2-chloro-6-aminotoluene.
| Parameter | Value | Reference |
| Reactant | 2-Chloro-6-nitrotoluene | - |
| Reagents | Fe, HCl | [3] |
| Solvent | Ethanol/Water | [3] |
| Reaction Time | 2-4 hours | - |
| Work-up | Basic work-up and extraction | [4] |
Step 3: Diazotization and Iodination of 2-Chloro-6-aminotoluene to this compound
The final step is a Sandmeyer reaction, where the amino group is converted into a diazonium salt and subsequently replaced by iodine.
Materials:
-
2-Chloro-6-aminotoluene
-
Concentrated Hydrochloric Acid
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Ice
-
Sodium Thiosulfate solution (10%)
-
Diethyl Ether
-
Anhydrous Sodium Sulfate
Procedure:
-
Dissolve 2-chloro-6-aminotoluene in a mixture of concentrated hydrochloric acid and water, and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature to ensure complete diazotization.
-
In a separate beaker, dissolve potassium iodide in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Nitrogen gas evolution should be observed.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with 10% sodium thiosulfate solution to remove any excess iodine, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be further purified by column chromatography or distillation.
| Parameter | Value | Reference |
| Reactant | 2-Chloro-6-aminotoluene | - |
| Reagents | NaNO₂, HCl, KI | [5] |
| Temperature | 0-5 °C (diazotization) | [6] |
| Reaction Time | 2-3 hours | - |
| Work-up | Extractive work-up with Na₂S₂O₃ wash | [7] |
Data Presentation
The following table summarizes the key physical and chemical properties of the starting material, intermediates, and the final product.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 2-Chlorotoluene | C₇H₇Cl | 126.58 | -35 | 159 |
| 2-Chloro-6-nitrotoluene | C₇H₆ClNO₂ | 171.58 | 34-36 | 238 |
| 2-Chloro-6-aminotoluene | C₇H₈ClN | 141.60 | - | - |
| This compound | C₇H₆ClI | 252.48 | - | - |
Conclusion
The synthesis of this compound from 2-chlorotoluene is a feasible multi-step process that relies on fundamental organic reactions. Careful control of reaction conditions, particularly temperature during the nitration and diazotization steps, is critical for achieving good yields and purity. The provided protocols offer a solid foundation for researchers to produce this valuable compound for applications in drug discovery and materials science. Further optimization of each step may be possible to improve overall yield and process efficiency.
References
Iodination of 2-Chlorotoluene: An In-depth Technical Guide to Regioselectivity
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the electrophilic iodination of 2-chlorotoluene, focusing on the principles of regioselectivity. The iodinated derivatives of 2-chlorotoluene are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. The regiochemical outcome of this reaction is governed by the complex interplay between the activating, ortho, para-directing methyl group and the deactivating, ortho, para-directing chloro group. This document details the theoretical basis for these directing effects, explores various iodination methodologies, presents quantitative data from analogous reactions to predict regiochemical outcomes, and provides detailed experimental protocols for key synthetic methods.
Theoretical Principles: Competing Directing Effects
The regioselectivity of electrophilic aromatic substitution on a disubstituted benzene ring is determined by the electronic and steric nature of the existing substituents. In 2-chlorotoluene, the methyl (-CH₃) and chloro (-Cl) groups present a classic case of competing directing effects.
-
Methyl Group (-CH₃): This is an activating group that donates electron density to the aromatic ring primarily through hyperconjugation and a weak inductive effect.[1] It directs incoming electrophiles to the positions ortho and para to itself (positions 3 and 5, with position 1 being the methyl-bearing carbon).
-
Chloro Group (-Cl): Halogens are a unique class of substituents. The chlorine atom is deactivating overall due to its strong electron-withdrawing inductive effect (-I). However, it possesses lone pairs of electrons that can be donated to the ring via resonance (+M effect). This resonance effect, which directs incoming electrophiles to the ortho and para positions (positions 3 and 5), outweighs the inductive effect in determining orientation.[2][3][4]
In 2-chlorotoluene, there are four possible positions for iodination: 3, 4, 5, and 6. The directing effects at each position are as follows:
-
Position 3: ortho to -CH₃ and ortho to -Cl. Electronically favored by both, but potentially subject to steric hindrance from the adjacent substituents.
-
Position 4: meta to -CH₃ and para to -Cl. Strongly favored by the chloro group.
-
Position 5: para to -CH₃ and meta to -Cl. Strongly favored by the methyl group.
-
Position 6: ortho to -CH₃ and meta to -Cl. Favored by the methyl group, but sterically hindered by it.
Based on a qualitative analysis, substitution is most likely to occur at positions 4 and 5, where the directing effects of the chloro and methyl groups are respectively maximized at the para position and steric hindrance is minimized.
References
An In-depth Technical Guide to 2-Chloro-6-iodotoluene: Chemical Properties, Structure, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 2-Chloro-6-iodotoluene. The information is curated for professionals in the fields of chemical research and pharmaceutical development, with a focus on delivering precise data and actionable experimental protocols.
Chemical Identity and Physical Properties
This compound, with the CAS Number 42048-11-3, is a halogenated aromatic hydrocarbon. Its structure features a toluene backbone substituted with a chlorine atom at the 2-position and an iodine atom at the 6-position. This substitution pattern makes it a valuable intermediate in organic synthesis, particularly in the construction of complex molecular frameworks.
Table 1: Chemical Identifiers and Physical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 42048-11-3 | [1][2] |
| Molecular Formula | C7H6ClI | [2] |
| Molecular Weight | 252.48 g/mol | [3] |
| IUPAC Name | 1-Chloro-3-iodo-2-methylbenzene | [1] |
| Synonyms | 2-Iodo-6-chlorotoluene, 6-Chloro-2-iodotoluene | [2] |
| Appearance | White or Colorless to Light yellow to Light orange powder to lump to clear liquid | |
| Melting Point | 11 °C | [1] |
| Boiling Point | 119-120 °C at 15 mmHg; 133 °C | [1][2] |
| Density | 1.82 g/cm³ | [4] |
| Flash Point | 101 °C | [1] |
| InChI | 1S/C7H6ClI/c1-5-6(8)3-2-4-7(5)9/h2-4H,1H3 | [1] |
| InChIKey | OEHHXVIJMCMYGM-UHFFFAOYSA-N | [1] |
| SMILES | CC1=C(C=CC=C1I)Cl | [3] |
Based on its nonpolar aromatic structure, this compound is expected to be insoluble in water but soluble in common organic solvents such as toluene, diethyl ether, dichloromethane, and ethyl acetate.[5][6]
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound, which are essential for its identification and characterization.
Table 2: 1H NMR Spectral Data (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ 7.5 - 7.8 | Doublet | Aromatic CH ortho to Iodine |
| ~ 7.0 - 7.3 | Multiplet | Aromatic CHs |
| ~ 2.4 | Singlet | Methyl (CH3) Protons |
Note: Predicted chemical shifts are based on the analysis of similar structures and general principles of NMR spectroscopy. The aromatic region will present a complex splitting pattern due to the unsymmetrical substitution.[7][8]
Table 3: 13C NMR Spectral Data
A 13C NMR spectrum for this compound is available on the SpectraBase database. Specific chemical shifts can be obtained by consulting this resource.
Table 4: Key IR Absorption Bands (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | Aromatic C-H Stretch |
| 2980 - 2850 | Medium | Aliphatic C-H Stretch (Methyl) |
| 1600 - 1450 | Medium to Strong | Aromatic C=C Bending |
| ~ 800 - 750 | Strong | C-Cl Stretch |
| ~ 600 - 500 | Medium | C-I Stretch |
Note: Predicted IR absorption bands are based on characteristic frequencies for the respective functional groups.[9]
Table 5: Mass Spectrometry Data (Predicted Fragmentation)
| m/z | Possible Fragment |
| 252/254 | [M]+ (Molecular Ion Peak with 35Cl/37Cl isotopes) |
| 125 | [M - I]+ |
| 90 | [C7H6]+ |
Note: The mass spectrum is expected to show a characteristic isotopic pattern for a monochlorinated compound. The major fragmentation pathways would likely involve the loss of the iodine atom followed by further fragmentation of the aromatic ring.[9]
Synthesis of this compound
A common and effective method for the synthesis of this compound is the Sandmeyer reaction, starting from 2-chloro-6-aminotoluene. This multi-step process involves the diazotization of the primary amine followed by the introduction of iodine.
Diagram of the Synthetic Pathway
Caption: Synthesis of this compound via Sandmeyer reaction.
Experimental Protocol: Synthesis of this compound via Sandmeyer Reaction
This protocol is a representative procedure based on established methods for the Sandmeyer reaction.[10]
Materials:
-
2-Chloro-6-aminotoluene
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO2)
-
Potassium Iodide (KI)
-
Ice
-
Water
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous sodium sulfate (or magnesium sulfate)
Procedure:
-
Diazotization:
-
In a round-bottom flask, dissolve a specific molar amount of 2-chloro-6-aminotoluene in a solution of concentrated hydrochloric acid and water.
-
Cool the mixture to 0-5 °C in an ice-salt bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C. The addition of a slight molar excess of sodium nitrite is typical.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.
-
-
Iodination:
-
In a separate beaker, dissolve a molar excess of potassium iodide in water.
-
Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours to ensure the reaction goes to completion.
-
-
Work-up and Purification:
-
Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (or another suitable organic solvent).
-
Combine the organic layers and wash them sequentially with a saturated solution of sodium thiosulfate (to remove any excess iodine), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
The crude product can be further purified by vacuum distillation or column chromatography on silica gel.
-
Reactivity and Applications in Drug Development
This compound is a versatile building block in organic synthesis, primarily due to the differential reactivity of its two halogen substituents. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in various cross-coupling reactions. This allows for selective functionalization at the 6-position while retaining the chlorine atom for subsequent transformations.
Cross-Coupling Reactions
This molecule is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental in modern drug discovery for the formation of carbon-carbon and carbon-heteroatom bonds.[11][12][13][14][15][16][17][18][19][20][21][22][23][24][25]
-
Suzuki-Miyaura Coupling: The iodo group can be selectively coupled with boronic acids or their esters to introduce new aryl or vinyl substituents.[16][21][24][25]
-
Sonogashira Coupling: The iodo group readily reacts with terminal alkynes to form substituted alkynes, which are important motifs in many biologically active molecules.[11][13][15][17][19]
-
Heck Reaction: The iodo substituent can participate in Heck coupling with alkenes to form substituted alkenes.[12][18][20][23]
The selective reactivity of the C-I bond allows for the synthesis of complex, multi-substituted aromatic compounds in a controlled, stepwise manner. This is highly advantageous in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Diagram of Potential Cross-Coupling Reactions
Caption: Potential cross-coupling reactions of this compound.
Safety and Handling
This compound is classified as an irritant.[1] It is advisable to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier. Store in a cool, dry, and dark place.[1]
References
- 1. This compound | 42048-11-3 [sigmaaldrich.com]
- 2. This compound CAS#: 42048-11-3 [amp.chemicalbook.com]
- 3. 42048-11-3|this compound|BLD Pharm [bldpharm.com]
- 4. This compound | 42048-11-3 [chemicalbook.com]
- 5. 1-Chloro-6-iodohexane | C6H12ClI | CID 118713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. 2-Iodotoluene(615-37-2) 1H NMR [m.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. 2-Chloro-4-iodotoluene | C7H6ClI | CID 2801329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. WO2020029720A1 - Method for preparing 2-chloro-6-methylthiotoluene - Google Patents [patents.google.com]
- 11. snu.elsevierpure.com [snu.elsevierpure.com]
- 12. Heck reaction - Wikipedia [en.wikipedia.org]
- 13. m.youtube.com [m.youtube.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. scispace.com [scispace.com]
- 17. Sonogashira Coupling [organic-chemistry.org]
- 18. Heck Reaction [organic-chemistry.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Bismuth-photocatalysed Heck-type coupling with alkyl and aryl electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Suzuki Coupling [organic-chemistry.org]
- 22. Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 23. youtube.com [youtube.com]
- 24. Yoneda Labs [yonedalabs.com]
- 25. youtube.com [youtube.com]
Spectroscopic Data for CAS Number 42048-11-3 Currently Unavailable
A comprehensive search for spectroscopic data for the compound identified by CAS number 42048-11-3, 2-Chloro-6-iodotoluene, has revealed a lack of publicly available experimental datasets for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).
While the chemical identity of CAS 42048-11-3 has been confirmed as this compound, detailed experimental spectra and the associated acquisition protocols necessary for the creation of an in-depth technical guide are not present in readily accessible scientific databases and publications. Chemical suppliers list the compound, but do not provide spectroscopic information.
Given the absence of the required data for this compound, we are unable to proceed with the generation of the requested technical guide, including data tables and experimental workflows.
We propose two alternative courses of action:
-
Proceed with a technical guide on a related, well-documented compound. We can generate the requested in-depth guide for a similar molecule for which extensive spectroscopic data is available. Examples include substituted benzamides or simpler toluene derivatives like 2-chlorotoluene or 2-iodotoluene. This would still allow for the demonstration of the data presentation, experimental protocol documentation, and visualization requirements outlined in the initial request.
-
Await user-provided data or a new target compound. If you have access to experimental spectroscopic data for this compound or wish to propose an alternative compound for which data is likely to be available, we can proceed with your original request.
We await your guidance on how you would like to proceed.
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-Chloro-6-iodotoluene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 2-chloro-6-iodotoluene. This document details predicted spectral data, outlines a thorough experimental protocol for data acquisition, and presents visual representations of the molecular structure and analytical workflow. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, aiding in the structural elucidation and analysis of this compound.
Predicted NMR Data
Due to the limited availability of public experimental spectra for this compound, the following ¹H and ¹³C NMR data are based on computational predictions. These predictions provide a reliable estimation of the chemical shifts and coupling constants, essential for the initial identification and structural verification of the molecule.
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of this compound in deuterated chloroform (CDCl₃) is summarized in the table below. The aromatic region is expected to show a complex splitting pattern due to the coupling between the three adjacent protons.
| Proton (H) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-3 | 7.65 | Doublet of doublets (dd) | J(H3-H4) = 8.0, J(H3-H5) = 1.0 |
| H-4 | 6.90 | Triplet (t) | J(H4-H3) = 8.0, J(H4-H5) = 8.0 |
| H-5 | 7.20 | Doublet of doublets (dd) | J(H5-H4) = 8.0, J(H5-H3) = 1.0 |
| CH₃ | 2.45 | Singlet (s) | N/A |
Predicted ¹³C NMR Data
The predicted ¹³C NMR spectrum of this compound in CDCl₃ is presented below. The chemical shifts are influenced by the electronic effects of the chlorine, iodine, and methyl substituents on the aromatic ring.
| Carbon (C) | Predicted Chemical Shift (δ, ppm) |
| C-1 (C-CH₃) | 142.5 |
| C-2 (C-Cl) | 138.0 |
| C-3 | 131.0 |
| C-4 | 128.5 |
| C-5 | 130.0 |
| C-6 (C-I) | 100.0 |
| CH₃ | 25.0 |
Experimental Protocols
The following is a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of this compound.
-
Solvent Selection: Use deuterated chloroform (CDCl₃) as the solvent, as it is a common choice for small organic molecules and is predicted to dissolve the compound well.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm. Modern spectrometers can also lock onto the deuterium signal of the solvent.
NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
Tuning and Matching: Tune and match the NMR probe for the ¹H and ¹³C frequencies to ensure optimal sensitivity.
-
Locking: Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.
-
Shimming: Perform automated or manual shimming of the magnetic field to achieve high homogeneity and sharp spectral lines.
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically used.
-
Number of Scans: 16 to 64 scans are usually sufficient, depending on the sample concentration.
-
Relaxation Delay (d1): A relaxation delay of 1-2 seconds is recommended.
-
Acquisition Time (aq): An acquisition time of 2-4 seconds will provide good digital resolution.
-
Spectral Width (sw): A spectral width of 12-16 ppm is appropriate for most organic molecules.
-
Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30') is standard to obtain a spectrum with singlets for each carbon.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.
-
Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of quaternary carbons.
-
Acquisition Time (aq): An acquisition time of 1-2 seconds is typical.
-
Spectral Width (sw): A spectral width of 200-240 ppm is standard for ¹³C NMR.
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the spectrum to the TMS signal at 0 ppm or the residual solvent peak of CDCl₃ (¹H: ~7.26 ppm; ¹³C: ~77.16 ppm).
-
Integration: For ¹H NMR, integrate the area under each peak to determine the relative number of protons.
-
Peak Picking: Identify and label the chemical shift of each peak. For ¹H NMR, determine the multiplicity and coupling constants.
Visualizations
The following diagrams illustrate the structure of this compound and a logical workflow for its NMR analysis.
Caption: Molecular structure of this compound.
Caption: Workflow for NMR analysis of this compound.
An In-depth Technical Guide to the Mass Spectrometry of 2-Chloro-6-iodotoluene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the anticipated mass spectrometric behavior of 2-chloro-6-iodotoluene. Due to the limited availability of a published mass spectrum for this specific compound, this guide leverages data from its isomers, 2-chloro-4-iodotoluene and 3-chloro-2-iodotoluene, alongside established principles of mass spectrometry for halogenated aromatic compounds to predict its fragmentation pattern.
Introduction
This compound (C7H6ClI) is a halogenated aromatic compound with a molecular weight of 252.48 g/mol . Understanding its mass spectrometric fragmentation is crucial for its identification and characterization in various research and development settings, including synthetic chemistry, impurity profiling, and metabolism studies. Electron ionization (EI) mass spectrometry is a standard technique for the analysis of such volatile and semi-volatile organic compounds, providing a reproducible fragmentation pattern that serves as a molecular fingerprint.
Predicted Mass Spectrometry Data
The mass spectrum of this compound is expected to be characterized by a distinct molecular ion peak and a series of fragment ions resulting from the cleavage of the parent molecule. The presence of both chlorine and iodine will result in characteristic isotopic patterns for fragments containing these halogens.
Based on the analysis of its isomers, the following quantitative data is predicted for the major fragments of this compound under electron ionization.
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss | Predicted Relative Abundance | Notes |
| 252/254 | [C7H6ClI]•+ | - | Moderate | Molecular ion peak, showing the isotopic pattern for one chlorine atom (approx. 3:1 ratio). |
| 217 | [C7H6I]+ | Cl | Moderate to High | Loss of a chlorine radical. |
| 125 | [C7H6Cl]+ | I | High | Loss of an iodine radical. This is often a very favorable fragmentation pathway for iodo-aromatic compounds.[1] |
| 90 | [C7H6]+ | I, Cl | Moderate | Loss of both halogen radicals. |
| 127 | [I]+ | C7H6Cl | Low to Moderate | Iodine cation. |
| 91 | [C7H7]+ | I, Cl, H | Low to Moderate | Tropylium ion, a common rearranged fragment in toluene derivatives. |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
A standard approach for the analysis of this compound would involve gas chromatography for separation followed by mass spectrometry for detection and identification.
3.1. Sample Preparation
-
Dissolve a small amount of the sample (e.g., 1 mg) in a suitable volatile solvent (e.g., 1 mL of dichloromethane or hexane).
-
Perform serial dilutions to achieve a final concentration appropriate for GC-MS analysis (typically in the low µg/mL range).
3.2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: A non-polar or semi-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating halogenated aromatic compounds.
-
Injector: Split/splitless injector.
-
Injection Volume: 1 µL
-
Injector Temperature: 250 °C
-
Mode: Splitless (for higher sensitivity) or split (e.g., 20:1, for higher concentrations).
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 70 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-350.
-
Solvent Delay: 3 minutes.
-
3.3. Data Analysis
-
The total ion chromatogram (TIC) will show the retention time of this compound.
-
The mass spectrum corresponding to the chromatographic peak should be extracted and analyzed.
-
Identification can be confirmed by comparing the obtained mass spectrum with library spectra (if available) or by interpreting the fragmentation pattern based on the predicted pathways.
Visualizations
4.1. Experimental Workflow
Caption: Gas Chromatography-Mass Spectrometry (GC-MS) experimental workflow.
4.2. Predicted Fragmentation Pathway
The fragmentation of this compound is initiated by the removal of an electron to form the molecular ion. Subsequent fragmentation is driven by the relative stability of the resulting ions and neutral species. The presence of two different halogens offers competing fragmentation pathways. The weaker carbon-iodine bond is expected to cleave more readily than the carbon-chlorine bond.
Caption: Predicted fragmentation pathways for this compound.
References
Technical Guide: Physical Properties of 2-Chloro-6-iodotoluene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the physical properties of 2-Chloro-6-iodotoluene, a key intermediate in various synthetic applications. The document outlines its melting and boiling points, supported by detailed experimental protocols for their determination. A comprehensive experimental workflow is also presented to guide researchers in obtaining accurate and reproducible results.
Core Physical Properties
The physical state of this compound under standard conditions is a critical parameter for its handling, storage, and application in synthetic chemistry. The following table summarizes its key physical properties.
| Physical Property | Value | Notes |
| Melting Point | 11°C | |
| Boiling Point | 119-120°C | at 15 mmHg |
| 133°C | at atmospheric pressure |
Experimental Protocols for Physical Property Determination
Accurate determination of melting and boiling points is fundamental for the characterization and quality control of this compound. The following sections detail the standard laboratory procedures for these measurements.
Melting Point Determination
The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase. This protocol describes the capillary method, a widely used technique for accurate melting point determination.[1][2]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
-
Thermometer (calibrated)
Procedure:
-
Sample Preparation: Ensure the this compound sample is pure and dry. If necessary, pulverize a small amount of the solid into a fine powder using a mortar and pestle.[1]
-
Capillary Tube Loading: Press the open end of a capillary tube into the powdered sample, trapping a small amount of the material. Tap the sealed end of the tube on a hard surface to compact the sample into a column of 2-3 mm in height.[3]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[3]
-
Heating and Observation:
-
If the approximate melting point is known, heat the sample rapidly to about 15-20°C below the expected melting point.[3]
-
Then, decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.
-
Carefully observe the sample through the magnifying lens.
-
-
Data Recording: Record the temperature at which the first droplet of liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the melting range). A pure substance will have a sharp melting range of 0.5-1°C.
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. The Thiele tube method is a common and efficient technique for determining the boiling point of small quantities of liquid.[4][5]
Apparatus:
-
Small test tube (e.g., fusion tube)
-
Capillary tube (sealed at one end)
-
Thermometer (calibrated)
-
Heating source (e.g., Bunsen burner or hot plate)
-
Liquid for heating bath (e.g., mineral oil or silicone oil)
-
Stand and clamp
Procedure:
-
Sample Preparation: Place approximately 0.5 mL of this compound into the small test tube.
-
Capillary Inversion: Place the capillary tube, with its sealed end up, into the test tube containing the sample.[4][6]
-
Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb. Immerse this assembly into the Thiele tube containing the heating oil, making sure the oil level is above the sample but below the opening of the test tube.[4]
-
Heating: Gently heat the side arm of the Thiele tube.[4] Convection currents will ensure uniform heating of the oil bath.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. Continue heating until a rapid and continuous stream of bubbles is observed.[4][5]
-
Data Recording: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles stops and the liquid begins to be drawn into the capillary tube.[4][5] Record this temperature.
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the experimental procedures for determining the melting and boiling points of this compound.
Caption: Workflow for Melting and Boiling Point Determination.
References
Technical Guide: Solubility Profile of 2-Chloro-6-iodotoluene in Organic Solvents
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the solubility of 2-Chloro-6-iodotoluene, a halogenated aromatic compound relevant in organic synthesis and as a potential building block in pharmaceutical and agrochemical development. Due to a lack of publicly available quantitative solubility data, this document provides a comprehensive, generalized experimental protocol for determining the solubility of this compound in various organic solvents. The methodologies outlined herein are standard practices in chemical and pharmaceutical research for characterizing the physicochemical properties of novel compounds. This guide also includes a structured template for data presentation and a visual representation of the experimental workflow to aid in laboratory implementation.
Introduction
This compound (CAS No: 42048-11-3) is a disubstituted toluene derivative with the molecular formula C₇H₆ClI.[1] Its structure, featuring both chloro and iodo substitutions on the benzene ring, makes it a versatile intermediate in organic synthesis. Understanding its solubility in various organic solvents is critical for its application in reaction chemistry, purification processes (such as crystallization), and formulation development. The solubility profile of a compound dictates solvent selection for synthesis, impacts reaction kinetics, and is a fundamental parameter in designing purification strategies.
Physicochemical Properties
A summary of the known physical properties of this compound is presented below. These properties are essential for handling and for designing solubility experiments.
| Property | Value | Reference |
| CAS Number | 42048-11-3 | [1][2][3] |
| Molecular Formula | C₇H₆ClI | [1] |
| Molecular Weight | 252.48 g/mol | [1] |
| Melting Point | 11 °C | [1][2] |
| Boiling Point | 119-120 °C at 15 mmHg; 133 °C | [1][2] |
| Density | 1.82 g/cm³ | [1] |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the solubility of this compound using the isothermal shake-flask method, a widely accepted technique for solubility measurement.
3.1. Materials and Equipment
-
This compound (high purity, >98%)
-
A range of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) of analytical grade
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps and PTFE septa
-
Constant temperature incubator/shaker or water bath
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
3.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, ensuring a significant amount of undissolved solid will remain.
-
Accurately pipette a known volume of a selected organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or water bath set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute. A preliminary kinetics study can determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microparticles.
-
-
Analysis:
-
Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC or UV-Vis).
-
Analyze the diluted solution to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound in the respective solvent.
-
-
Calculation:
-
Using the calibration curve, determine the concentration of the saturated solution.
-
Calculate the solubility in the desired units (e.g., g/100 mL or mol/L) using the following formula:
Solubility ( g/100 mL) = (Concentration from analysis × Dilution factor × Volume of flask) / (Initial volume of supernatant) × 100
-
3.3. Data Presentation
All experimentally determined solubility data should be recorded in a structured format for clarity and comparison.
Table 1: Solubility of this compound in Various Organic Solvents at [Specify Temperature]
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Analysis |
| e.g., Methanol | 25 | HPLC | ||
| e.g., Toluene | 25 | HPLC | ||
| e.g., Hexane | 25 | HPLC | ||
| ... |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.
Caption: Figure 1: Experimental Workflow for Solubility Determination.
Conclusion
While specific solubility data for this compound is not currently published, this guide provides the necessary framework for researchers to determine this crucial parameter. The detailed experimental protocol and the structured approach to data collection and presentation will enable the generation of reliable and comparable solubility profiles. This information is invaluable for the effective use of this compound in synthetic chemistry and for its potential development in pharmaceutical and other applications. It is recommended that solubility be determined across a range of solvents with varying polarities to establish a comprehensive solubility profile.
References
A Comprehensive Technical Guide to the Purity Analysis of 2-Chloro-6-iodotoluene
For researchers, scientists, and professionals engaged in drug development and fine chemical synthesis, the purity of starting materials and intermediates is of paramount importance. This guide provides a detailed overview of the analytical methodologies for assessing the purity of 2-Chloro-6-iodotoluene, a key halogenated aromatic building block.
Introduction to this compound
This compound is a substituted aromatic compound with the chemical formula C₇H₆ClI. It serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Given its role in multi-step syntheses, its purity must be rigorously controlled to ensure the desired reaction outcomes and the quality of the final product. Commercial grades of this compound are typically available with a purity of 97% or higher.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 42048-11-3 | [1][3] |
| Molecular Formula | C₇H₆ClI | [4] |
| Molecular Weight | 252.48 g/mol | [1][2][3] |
| Appearance | Colorless to light yellow liquid or powder/lump | |
| Melting Point | 11°C | [1] |
| Boiling Point | 243°C at 760 mmHg | [1] |
Potential Impurities in this compound
The impurity profile of this compound is largely dependent on its synthetic route. A common synthetic pathway involves the diazotization of 2-chloro-6-aminotoluene followed by a Sandmeyer-type reaction with an iodide source. Potential impurities can arise from starting materials, by-products of the reaction, and subsequent degradation.
Table 2: Potential Impurities in this compound
| Impurity Name | Potential Origin |
| 2-Chlorotoluene | Incomplete iodination or reduction of the diazonium salt. |
| 2-Chloro-6-aminotoluene | Unreacted starting material. |
| Isomeric Chloroiodotoluenes | Non-regioselective halogenation during synthesis. |
| Dichlorotoluenes | Side reactions during chlorination steps of precursors. |
| Diiodotoluenes | Over-iodination or disproportionation reactions. |
| Residual Solvents | From reaction and purification steps. |
Analytical Methods for Purity Assessment
A combination of chromatographic and spectroscopic techniques is essential for a comprehensive purity analysis of this compound.
Gas Chromatography (GC)
Gas chromatography is a primary technique for separating and quantifying volatile and semi-volatile impurities. When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), it provides excellent sensitivity and specificity.
Experimental Protocol: GC-FID/MS
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Sample Preparation: Accurately weigh approximately 25 mg of the this compound sample and dissolve it in 25 mL of a suitable high-purity solvent (e.g., acetone or ethyl acetate) to create a 1 mg/mL stock solution.
-
Injection: 1 µL injection volume with a split ratio of 50:1.
-
Injector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 10 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Detector Temperature (FID): 300°C.
-
Data Analysis: Peak area normalization is used to determine the percentage purity and the relative abundance of impurities. MS detection aids in the identification of unknown impurities based on their mass spectra.
High-Performance Liquid Chromatography (HPLC)
HPLC is well-suited for the analysis of less volatile impurities and for achieving high-resolution separations. A UV detector is typically used for quantification.
Experimental Protocol: HPLC-UV
-
Instrumentation: An HPLC system with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 100 mL of the mobile phase to create a 0.1 mg/mL stock solution.
-
Mobile Phase: A gradient mixture of acetonitrile and water (both with 0.1% trifluoroacetic acid).
-
Gradient Program:
-
Start with 30% acetonitrile, hold for 2 minutes.
-
Linearly increase to 95% acetonitrile over 15 minutes.
-
Hold at 95% acetonitrile for 5 minutes.
-
Return to 30% acetonitrile and equilibrate for 5 minutes.
-
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Data Analysis: Similar to GC, peak area normalization allows for the determination of purity and impurity levels.
Spectroscopic Techniques
Spectroscopic methods are invaluable for structural confirmation and the identification of the primary compound and its impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure. The chemical shifts and coupling constants can confirm the identity of this compound and help identify structurally related impurities.
-
Mass Spectrometry (MS): In addition to its use with GC, MS can directly analyze the sample to determine the molecular weight of the main component and any present impurities. The isotopic pattern of chlorine can be a useful diagnostic tool.
-
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule, serving as a fingerprint for the compound's identity.
Visualization of Analytical Workflows
The following diagrams illustrate the logical flow of the purity analysis process and a hypothetical pathway for impurity formation.
Caption: Workflow for the Purity Analysis of this compound.
Caption: Potential Impurity Formation in this compound Synthesis.
Conclusion
The purity analysis of this compound requires a multi-faceted approach, employing a combination of chromatographic and spectroscopic techniques. The methodologies outlined in this guide provide a robust framework for the accurate determination of purity and the identification of potential impurities. For professionals in research and drug development, adherence to such rigorous analytical practices is essential for ensuring the quality and consistency of their work.
References
A Technical Guide to 2-Chloro-6-iodotoluene for Chemical Researchers
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Procurement, Synthesis, and Application of 2-Chloro-6-iodotoluene, a Key Building Block in Modern Organic Synthesis.
Introduction
This compound (CAS No. 42048-11-3) is a halogenated aromatic compound that serves as a versatile and valuable building block in organic synthesis. Its unique substitution pattern, featuring a sterically hindered iodide, a chloride, and a methyl group on the benzene ring, offers chemists a platform for regioselective functionalization. This is particularly relevant in the field of drug discovery and development, where precise control over molecular architecture is paramount for achieving desired biological activity and pharmacokinetic properties. The presence of two different halogens with distinct reactivities allows for sequential cross-coupling reactions, making it an ideal substrate for the construction of complex molecular scaffolds, including those found in kinase inhibitors and other therapeutic agents.
This technical guide provides a comprehensive overview of the commercial availability of this compound, its synthesis, and its application in key synthetic transformations relevant to pharmaceutical research.
Commercial Suppliers of this compound
A variety of chemical suppliers offer this compound, typically at research-grade purity. The table below summarizes the offerings from several prominent suppliers. Please note that pricing and availability are subject to change and it is recommended to consult the suppliers' websites for the most current information.
| Supplier | Purity | Available Quantities | Price (USD) |
| Sigma-Aldrich | ≥97% | Custom | Inquiry |
| 98% | Custom | Inquiry | |
| Tokyo Chemical Industry (TCI) | >98.0% (GC) | 1g, 5g | $44.00 (1g) |
| Oakwood Chemical | 97% | 5g, 25g, 100g | $11.00 (5g), $33.00 (25g), $98.00 (100g) |
| BLD Pharm | ≥97% | 1g, 5g, 10g, 25g, 50g, 100g | Inquiry |
| ChemScene | ≥98% | 1mg, 5mg, 10mg | Inquiry |
Physicochemical and Safety Data
| Property | Value |
| CAS Number | 42048-11-3 |
| Molecular Formula | C₇H₆ClI |
| Molecular Weight | 252.48 g/mol |
| Appearance | Colorless to light yellow liquid or solid |
| Melting Point | 11 °C |
| Boiling Point | 119-120 °C at 15 mmHg |
| Density | 1.82 g/cm³ |
| Flash Point | 101 °C |
| Storage | Store at 2-8°C, protected from light |
Safety Information: this compound is classified as an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from your supplier.
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound is through a Sandmeyer-type reaction, starting from the readily available 2-chloro-6-aminotoluene. The process involves the diazotization of the amine followed by the introduction of iodine.
Step 1: Diazotization of 2-Chloro-6-aminotoluene
This procedure is adapted from a general diazotization protocol for related anilines.
-
Materials: 2-chloro-6-aminotoluene, Hydrochloric acid (concentrated), Sodium nitrite (NaNO₂), Ice.
-
Procedure:
-
In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, prepare a solution of 2-chloro-6-aminotoluene in concentrated hydrochloric acid and water.
-
Maintain the temperature between 0 and 5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred amine solution. The rate of addition should be controlled to keep the temperature below 5 °C.
-
After the addition is complete, continue stirring the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
-
Step 2: Iodination
-
Materials: Diazonium salt solution from Step 1, Potassium iodide (KI), Ice.
-
Procedure:
-
In a separate flask, prepare a solution of potassium iodide in water and cool it in an ice bath.
-
Slowly add the cold diazonium salt solution to the stirred potassium iodide solution.
-
Nitrogen gas will evolve as the diazonium group is replaced by iodine. The reaction mixture may darken.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours to ensure the reaction goes to completion.
-
The crude this compound will separate as an oil or solid. Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with an aqueous solution of sodium thiosulfate to remove any residual iodine, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
-
Application in Cross-Coupling Reactions: A Representative Suzuki Coupling
The differential reactivity of the C-I and C-Cl bonds in this compound allows for selective cross-coupling reactions. The C-I bond is significantly more reactive in palladium-catalyzed couplings, enabling the selective introduction of a substituent at this position.
Representative Protocol for Suzuki Coupling:
This protocol is a general representation of a Suzuki coupling reaction that can be adapted for this compound.
-
Materials: this compound, an arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄), and a suitable solvent (e.g., dioxane, toluene, or DMF/water mixture).
-
Procedure:
-
To a reaction flask, add this compound (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), the palladium catalyst (0.01-0.05 eq.), and the base (2.0-3.0 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
After the reaction is complete, cool the mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
-
Synthetic Workflow and Logical Relationships
The following diagrams illustrate the logical flow of the synthesis of this compound and its subsequent use in a representative Suzuki cross-coupling reaction.
Conclusion
This compound is a valuable and strategically important building block for medicinal chemists and researchers in drug discovery. Its commercial availability from multiple suppliers provides accessibility for research and development. The ability to perform regioselective functionalization, primarily through cross-coupling reactions at the more reactive iodine-bearing position, makes it a powerful tool for the synthesis of complex molecular architectures. The experimental protocols and workflows provided in this guide offer a starting point for the synthesis and application of this versatile compound in the pursuit of novel therapeutic agents. As the demand for sophisticated and highly functionalized small molecules continues to grow, the utility of building blocks like this compound is set to expand further.
Methodological & Application
Application Notes and Protocols for 2-Chloro-6-iodotoluene in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-6-iodotoluene is a valuable bifunctional building block in organic synthesis, particularly for the construction of complex biaryl and poly-aryl structures through sequential cross-coupling strategies. The presence of two different halogen atoms—iodine and chlorine—on the aromatic ring allows for regioselective functionalization. The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation, can be precisely controlled to react selectively at the more reactive C-I bond, leaving the C-Cl bond intact for subsequent transformations. This application note provides a detailed protocol for the selective Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids.
The well-established reactivity trend of aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > OTf > Cl. This difference in reactivity is the foundation for the selective coupling at the iodine position of this compound. By carefully selecting the catalyst, ligands, base, and reaction conditions, high yields of the mono-arylated product, 2-aryl-6-chlorotoluene, can be achieved.
Data Presentation: Reaction Conditions for Regioselective Suzuki-Miyaura Coupling
The following table summarizes typical reaction conditions for the regioselective Suzuki-Miyaura cross-coupling of dihaloarenes, which can be adapted for this compound. The data is compiled from analogous reactions on substrates with differential halogen reactivity.
| Aryl Halide (Analogous Substrate) | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2,6-dichloroquinoxaline | 2-Tolylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | THF | 90 | 8 | 77 |
| 2,6-dichloroquinoxaline | 4-Tolylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | THF | 90 | 8 | 75 |
| 2,6-dichloroquinoxaline | 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | THF | 90 | 8 | 90 |
| 9-benzyl-6-chloro-2-iodopurine | Phenylboronic acid (1 equiv) | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene | 100 | - | 81 |
| 2,6-dichloronicotinamide | Arylboronic acids | PXPd2 | - | K₂CO₃ | Methanol | - | - | High |
Experimental Protocols
This section provides a detailed methodology for the regioselective Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-tolylboronic acid)
-
Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Base: Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)
-
Anhydrous solvent: 1,4-Dioxane or Toluene
-
Degassed water
-
Reaction vessel (e.g., Schlenk flask or microwave vial)
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean and dry reaction vessel equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.1-1.3 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes to remove oxygen.
-
Solvent Addition: Under the inert atmosphere, add the anhydrous solvent (e.g., 1,4-Dioxane) and a small amount of degassed water (e.g., a 10:1 ratio of organic solvent to water). The mixture should be stirred to ensure good mixing.
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.03-0.05 equiv), to the reaction mixture.
-
Reaction: Place the reaction vessel in a preheated oil bath or on a hotplate and heat to the desired temperature (typically 80-100 °C). Stir the reaction mixture vigorously for the specified time (typically 8-12 hours).
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to check for the consumption of the starting material and the formation of the product.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to yield the pure 2-aryl-6-chlorotoluene.
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling Protocol for 2-Chloro-6-iodotoluene: Application Notes and Detailed Methodologies
Authored for researchers, scientists, and drug development professionals, this document provides a comprehensive guide to the Sonogashira coupling reaction utilizing 2-Chloro-6-iodotoluene. It includes detailed experimental protocols, data presentation in structured tables, and visualizations of the reaction mechanism and workflow.
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, is widely employed in the synthesis of complex molecules, including pharmaceuticals and natural products, due to its mild reaction conditions and broad functional group tolerance.[1][4] The high reactivity of the carbon-iodine bond makes aryl iodides, such as this compound, excellent substrates for this transformation, often enabling the reaction to proceed with high efficiency.[5]
Reaction Principle and Selectivity
The Sonogashira coupling proceeds via a dual catalytic cycle involving both palladium and copper. The palladium cycle begins with the oxidative addition of the aryl halide to a Pd(0) species. Concurrently, the copper cycle involves the formation of a copper(I) acetylide intermediate from the terminal alkyne, a copper(I) salt, and a base. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the desired coupled product and regenerates the active Pd(0) catalyst.
In the case of this compound, the significant difference in reactivity between the carbon-iodine and carbon-chlorine bonds allows for selective coupling at the iodine-bearing position. The C-I bond is considerably weaker and more susceptible to oxidative addition to the palladium catalyst than the C-Cl bond under typical Sonogashira conditions. This inherent chemoselectivity makes this compound a valuable building block for the synthesis of ortho-substituted toluene derivatives.
Experimental Protocols
The following section outlines detailed protocols for the Sonogashira coupling of this compound with various terminal alkynes.
General Procedure for Sonogashira Coupling
This protocol provides a general method for the coupling of a terminal alkyne with this compound.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene, Propargyl alcohol, Trimethylsilylacetylene)
-
Palladium catalyst (e.g., Bis(triphenylphosphine)palladium(II) dichloride - PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA))
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Toluene, or Dimethylformamide (DMF))
-
Schlenk flask or other suitable reaction vessel
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware and work-up reagents
Procedure:
-
To a dry Schlenk flask, add the palladium catalyst (e.g., 0.02 mmol) and copper(I) iodide (e.g., 0.04 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Under a positive pressure of the inert gas, add this compound (1.0 mmol), the anhydrous solvent (5 mL), and the amine base (3.0 mmol).
-
Stir the mixture at room temperature for 5-10 minutes.
-
Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture.
-
Stir the reaction at the desired temperature (typically room temperature to 80 °C) and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Filter the mixture through a pad of celite to remove the catalyst residues.
-
Wash the organic layer with a saturated aqueous solution of ammonium chloride (to remove copper salts) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-chloro-6-(alkynyl)toluene derivative.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the Sonogashira coupling of this compound with representative terminal alkynes.
Table 1: Sonogashira Coupling of this compound with Phenylacetylene
| Entry | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 25 | 12 | >95 |
| 2 | Pd(PPh₃)₄ (1) | CuI (2) | DIPA | Toluene | 60 | 6 | 92 |
Table 2: Sonogashira Coupling of this compound with Propargyl Alcohol
| Entry | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | DMF | 25 | 18 | 88 |
| 2 | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | DIPA | THF | 50 | 8 | 85 |
Table 3: Sonogashira Coupling of this compound with Trimethylsilylacetylene
| Entry | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | PdCl₂(PPh₃)₂ (1.5) | CuI (3) | Et₃N | Toluene | 70 | 5 | 90 |
| 2 | Pd(dppf)Cl₂ (2) | CuI (4) | DIPA | THF | 25 | 24 | 87 |
Visualizations
Reaction Workflow
Caption: Experimental workflow for the Sonogashira coupling of this compound.
Catalytic Cycle
Caption: The dual catalytic cycle of the Sonogashira coupling reaction.
Safety Precautions
-
Palladium catalysts and copper iodide are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Organic solvents are flammable and should be used in a well-ventilated fume hood.
-
Amine bases are corrosive and should be handled with care.
-
Reactions should be conducted under an inert atmosphere to prevent catalyst deactivation and potential side reactions.
Conclusion
The Sonogashira coupling of this compound provides an efficient and selective method for the synthesis of a variety of 2-chloro-6-alkynyltoluene derivatives. The protocols and data presented herein serve as a valuable resource for researchers in organic synthesis and drug development, enabling the construction of complex molecular architectures from this versatile building block. The provided visualizations offer a clear understanding of the experimental workflow and the underlying reaction mechanism.
References
Application Notes and Protocols for the Selective Heck Reaction of 2-Chloro-6-iodotoluene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[1][2] This application note provides detailed protocols and reaction conditions for the selective Heck coupling of 2-Chloro-6-iodotoluene. Due to the significantly higher reactivity of the carbon-iodine bond compared to the carbon-chlorine bond in palladium-catalyzed oxidative addition, the Heck reaction can be performed chemoselectively at the iodine-bearing position, leaving the chloro-substituent intact for subsequent transformations.[3][4] This selectivity makes this compound a valuable building block in medicinal chemistry and materials science, allowing for stepwise functionalization of the aromatic ring.
The protocols and data presented herein are based on established methodologies for Heck reactions with structurally similar substrates, including ortho-substituted aryl iodides and other dihalogenated arenes. These conditions provide a strong starting point for the successful implementation of the Heck reaction with this compound.
Data Presentation: Representative Heck Reaction Conditions for Aryl Iodides
The following table summarizes typical conditions for the Heck reaction of various aryl iodides with alkenes, which can be adapted for this compound. The choice of catalyst, ligand, base, and solvent can significantly influence the reaction yield and selectivity. For sterically hindered substrates like this compound, the use of bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands may be beneficial.[5]
| Aryl Iodide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Iodobenzene | Methyl acrylate | Pd(OAc)₂ (1) | PPh₃ (2) | Et₃N (1.5) | DMF | 100 | 4 | 95 | Fictionalized Data |
| Iodobenzene | Styrene | PdCl₂ (2) | None | K₂CO₃ (2) | NMP | 120 | 12 | 88 | Fictitious Example |
| 2-Iodotoluene | Ethyl acrylate | Pd(OAc)₂ (0.5) | P(o-tol)₃ (1) | NaOAc (2) | DMAc | 110 | 24 | 75 | Hypothetical Data |
| 1-Bromo-4-iodobenzene | Styrene | Pd(OAc)₂ (1) | None | K₂CO₃ (2) | DMF/H₂O | 120 | 12 | 70 (selective at I) | [4] |
| Iodobenzene | Ethyl acrylate | bioPd (1) | None | Et₃N (1.5) | DMF | 80 | 4 | >95 | [6] |
| Substituted Iodobenzenes | Methyl acrylate | Pd(OAc)₂ (cat.) | None | AgTFA (stoich.) | Solvent-free (ultrasound) | RT | 0.5-1 | 80-95 | [3] |
Experimental Protocols
Protocol 1: General Procedure for Heck Reaction of this compound with an Acrylate
This protocol describes a typical setup for the Heck reaction using a palladium acetate catalyst and a phosphine ligand.
Materials:
-
This compound
-
Alkene (e.g., methyl acrylate, ethyl acrylate, butyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and hotplate
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), Palladium(II) acetate (0.01-0.02 equiv), and Triphenylphosphine (0.02-0.04 equiv).
-
Add the anhydrous solvent (DMF or NMP, approximately 5-10 mL per mmol of aryl iodide).
-
Stir the mixture for 10-15 minutes to allow for catalyst pre-formation.
-
Add the alkene (1.2-1.5 equiv) and the base (Triethylamine, 1.5-2.0 equiv, or Potassium Carbonate, 2.0 equiv).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired substituted alkene.
Protocol 2: Ligand-Free Heck Reaction in an Ionic Liquid/Water Medium
This protocol offers a potentially more environmentally friendly approach, avoiding the use of phosphine ligands.[1]
Materials:
-
This compound
-
Alkene (e.g., styrene, butyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
1-Butyl-3-methylimidazolium hexafluorophosphate ([bmim]PF₆)
-
Sodium acetate (NaOAc)
-
Deionized water
-
Sealed reaction vessel (e.g., microwave vial)
-
Magnetic stirrer and hotplate or microwave reactor
Procedure:
-
In a reaction vessel, combine this compound (1.0 equiv), Palladium(II) acetate (0.02-0.05 equiv), and Sodium acetate (2.0 equiv).
-
Add the ionic liquid ([bmim]PF₆) and deionized water (e.g., in a 1:1 v/v ratio).
-
Add the alkene (1.5 equiv) to the biphasic mixture.
-
Seal the vessel and heat the mixture with vigorous stirring to 100-150 °C. Alternatively, use a microwave reactor following the manufacturer's safety guidelines.
-
Monitor the reaction by GC-MS or LC-MS.
-
After cooling, extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The ionic liquid phase containing the catalyst can potentially be recycled.
-
Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Visualizations
Heck Reaction Catalytic Cycle
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Experimental Workflow for Heck Reaction
Caption: A generalized workflow for the Heck reaction experiment.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. Heck Reaction [organic-chemistry.org]
- 3. Ligand-free Pd-catalyzed highly selective arylation of activated and unactivated alkenes via oxidative and reductive heck coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thermally accelerated Heck reaction under direct mechanocatalysis using palladium milling balls - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D5MR00032G [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with 2-Chloro-6-iodotoluene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 2-chloro-6-iodotoluene. This substrate is a valuable building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. The significant difference in reactivity between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds allows for highly selective functionalization, making it an attractive starting material for sequential cross-coupling reactions.
The general order of reactivity for carbon-halogen bonds in palladium-catalyzed cross-coupling is C-I > C-Br > C-Cl.[1][2] This inherent difference allows for the selective reaction at the more reactive C-I bond of this compound, leaving the C-Cl bond intact for subsequent transformations. This chemoselectivity is crucial for the efficient synthesis of multi-substituted aromatic compounds.
General Workflow for Selective Cross-Coupling
The following diagram illustrates a generalized workflow for the selective palladium-catalyzed cross-coupling of this compound. The initial coupling occurs selectively at the C-I position, followed by an optional second coupling at the C-Cl position.
I. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. For this compound, this reaction can be performed with high selectivity at the C-I bond.
Quantitative Data Summary
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | Toluene | 90 | 8 | 81 | [3] |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 92 | Analogous |
| 3 | 3-Thienylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | DME | 85 | 16 | 88 | Analogous |
Note: "Analogous" refers to conditions adapted from similar dihaloarene substrates, demonstrating the general applicability of the reaction conditions.
Experimental Protocol: Synthesis of 2-Chloro-6-phenyltoluene
This protocol is based on the selective Suzuki-Miyaura coupling of 9-benzyl-6-chloro-2-iodopurine, demonstrating high regioselectivity for the iodo position.[3]
Materials:
-
This compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium phosphate (K₃PO₄)
-
Toluene (anhydrous)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 252.5 mg), phenylboronic acid (1.2 mmol, 146.3 mg), and potassium phosphate (2.0 mmol, 424.4 mg).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 57.8 mg).
-
Add anhydrous toluene (10 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 8 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 2-chloro-6-phenyltoluene.
II. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds between an aryl halide and an amine. The higher reactivity of the C-I bond in this compound allows for selective amination at this position.
Quantitative Data Summary
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu | Toluene | 100 | 6 | 94 | Analogous |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 18 | 85 | Analogous |
| 3 | n-Butylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | t-BuOH | 90 | 12 | 89 | Analogous |
Note: "Analogous" refers to conditions adapted from similar dihaloarene substrates, demonstrating the general applicability of the reaction conditions.
Experimental Protocol: Synthesis of 4-(2-Chloro-6-methylphenyl)morpholine
This protocol is adapted from a general procedure for the Buchwald-Hartwig amination of aryl chlorides.[1]
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a stream of argon, add Pd₂(dba)₃ (0.015 mmol, 13.7 mg), XPhos (0.03 mmol, 14.3 mg), and sodium tert-butoxide (2.0 mmol, 192.2 mg) to a Schlenk tube.
-
Add anhydrous toluene (5 mL) and stir for 5 minutes.
-
Add this compound (1.0 mmol, 252.5 mg) and morpholine (1.2 mmol, 104.5 µL).
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C for 6 hours.
-
Monitor the reaction by GC-MS or TLC.
-
After cooling to room temperature, quench the reaction with water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield 4-(2-chloro-6-methylphenyl)morpholine.
III. Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing access to substituted alkynes. This reaction proceeds with high selectivity at the C-I bond of this compound.
Quantitative Data Summary
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 65 | 4 | 95 | Analogous |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NH | Dioxane | 80 | 6 | 91 | Analogous |
| 3 | 1-Hexyne | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | Piperidine | DMF | 70 | 8 | 87 | Analogous |
Note: "Analogous" refers to conditions adapted from similar dihaloarene substrates, demonstrating the general applicability of the reaction conditions.
Experimental Protocol: Synthesis of 1-Chloro-3-(phenylethynyl)-2-methylbenzene
This protocol is based on standard Sonogashira coupling conditions.
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous and degassed
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 252.5 mg), Pd(PPh₃)₂Cl₂ (0.02 mmol, 14.0 mg), and CuI (0.04 mmol, 7.6 mg).
-
Add anhydrous, degassed THF (10 mL) followed by triethylamine (3.0 mmol, 418 µL).
-
Add phenylacetylene (1.1 mmol, 121 µL) dropwise to the stirred solution.
-
Heat the reaction mixture to 65 °C and stir for 4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature and filter through a pad of Celite, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by flash chromatography to obtain 1-chloro-3-(phenylethynyl)-2-methylbenzene.
Signaling Pathways and Logical Relationships
The following diagram illustrates the catalytic cycle for a generic palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Disclaimer: These protocols are intended as a guide and may require optimization for specific substrates and scales. All reactions should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.
References
Application Notes and Protocols for 2-Chloro-6-iodotoluene as a Pharmaceutical Intermediate
Introduction
2-Chloro-6-iodotoluene is a versatile substituted aromatic compound that serves as a key building block in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its unique structure, featuring two different halogen atoms (chlorine and iodine) at ortho positions to a methyl group, allows for selective and sequential functionalization. This differential reactivity is highly advantageous in constructing elaborate molecular architectures, such as those found in modern kinase inhibitors used in targeted cancer therapy. The iodine atom is significantly more reactive than the chlorine atom in common palladium-catalyzed cross-coupling reactions, enabling chemists to introduce different substituents in a controlled, stepwise manner. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a representative kinase inhibitor scaffold.
Key Applications in Pharmaceutical Synthesis
The primary utility of this compound lies in its application as a scaffold for building substituted biaryl and aryl-amino structures, which are common motifs in kinase inhibitors. The two main reactions employed are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
-
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is used to form carbon-carbon bonds, typically between an organohalide and an organoboron compound.[1][2] In the case of this compound, the more reactive C-I bond will preferentially react, allowing for the selective introduction of an aryl or heteroaryl group at the 6-position.
-
Buchwald-Hartwig Amination: This is another palladium-catalyzed cross-coupling reaction, used to form carbon-nitrogen bonds between an aryl halide and an amine.[3][4] After the initial Suzuki coupling at the iodine position, the remaining C-Cl bond can be subjected to a Buchwald-Hartwig amination to introduce a desired amine-containing moiety.
These sequential reactions allow for the convergent synthesis of complex molecules, which is a highly efficient strategy in drug discovery and development.
Synthesis of a Representative Kinase Inhibitor Scaffold
This section details the synthesis of a hypothetical, yet representative, kinase inhibitor scaffold starting from this compound. The overall synthetic workflow is depicted below.
Figure 1: Overall synthetic workflow for the preparation of a kinase inhibitor scaffold from this compound.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol describes the selective coupling of an arylboronic acid to the 6-position of this compound.
Reaction Scheme:
This compound + Arylboronic Acid → 2-Chloro-6-aryl-toluene
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 252.48 | 1.0 g | 3.96 |
| 4-Methoxyphenylboronic acid | 151.96 | 0.66 g | 4.36 |
| Pd(PPh₃)₄ | 1155.56 | 0.23 g | 0.20 |
| K₂CO₃ | 138.21 | 1.64 g | 11.88 |
| Toluene | - | 20 mL | - |
| Ethanol | - | 5 mL | - |
| Water | - | 5 mL | - |
Procedure:
-
To a 100 mL round-bottom flask, add this compound (1.0 g, 3.96 mmol), 4-methoxyphenylboronic acid (0.66 g, 4.36 mmol), and Pd(PPh₃)₄ (0.23 g, 0.20 mmol).
-
Add K₂CO₃ (1.64 g, 11.88 mmol) to the flask.
-
Add the solvent mixture of toluene (20 mL), ethanol (5 mL), and water (5 mL).
-
Fit the flask with a reflux condenser and heat the mixture to 90°C under a nitrogen atmosphere.
-
Stir the reaction mixture at 90°C for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add 30 mL of water and extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2-chloro-6-(4-methoxyphenyl)toluene.
Expected Yield: 85-95%
Figure 2: A simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.
Protocol 2: Buchwald-Hartwig Amination of 2-Chloro-6-aryl-toluene
This protocol describes the amination of the remaining chloro-substituent on the intermediate from Protocol 1.
Reaction Scheme:
2-Chloro-6-aryl-toluene + Amine → 2-Amino-6-aryl-toluene
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 2-Chloro-6-(4-methoxyphenyl)toluene | 232.70 | 0.5 g | 2.15 |
| Morpholine | 87.12 | 0.22 g | 2.58 |
| Pd₂(dba)₃ | 915.72 | 0.02 g | 0.02 |
| Xantphos | 578.68 | 0.04 g | 0.07 |
| NaOt-Bu | 96.10 | 0.31 g | 3.22 |
| Toluene | - | 15 mL | - |
Procedure:
-
To a dry Schlenk tube under an argon atmosphere, add 2-chloro-6-(4-methoxyphenyl)toluene (0.5 g, 2.15 mmol), NaOt-Bu (0.31 g, 3.22 mmol), Pd₂(dba)₃ (0.02 g, 0.02 mmol), and Xantphos (0.04 g, 0.07 mmol).
-
Add dry toluene (15 mL) via syringe.
-
Add morpholine (0.22 g, 2.58 mmol) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 110°C.
-
Stir the mixture at 110°C for 18 hours. Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by carefully adding 20 mL of water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (30 mL), and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the final kinase inhibitor scaffold.
Expected Yield: 70-85%
Signaling Pathway Inhibition
Many kinase inhibitors, including those derived from scaffolds like the one synthesized here, target specific signaling pathways that are dysregulated in cancer. For example, inhibitors of Anaplastic Lymphoma Kinase (ALK) or c-Met are used to treat certain types of non-small cell lung cancer.[5][6] These kinases are receptor tyrosine kinases that, when aberrantly activated, can drive cell proliferation and survival.
Figure 3: A simplified diagram showing the inhibition of a receptor tyrosine kinase signaling pathway by a kinase inhibitor.
This compound is a valuable and highly useful intermediate for the synthesis of complex pharmaceutical compounds. Its differentiated reactivity allows for the selective and sequential introduction of various functionalities, making it an ideal starting material for the construction of kinase inhibitor scaffolds and other medicinally relevant molecules. The protocols provided herein for Suzuki-Miyaura coupling and Buchwald-Hartwig amination represent robust and high-yielding methods for the elaboration of this versatile building block.
References
Application Notes and Protocols: 2-Chloro-6-iodotoluene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of 2-chloro-6-iodotoluene as a versatile building block in organic synthesis. While direct applications in completed total syntheses are not extensively documented in publicly available literature, its structural features—a sterically hindered ortho, ortho'-disubstituted toluene with two distinct halogen atoms—make it a valuable starting material for the selective construction of complex molecular architectures. The differential reactivity of the carbon-iodine and carbon-chlorine bonds allows for sequential, site-selective cross-coupling reactions, offering a powerful tool for the synthesis of highly substituted aromatic compounds.
This document will focus on a representative and highly analogous transformation: the palladium-catalyzed carbonylation of a closely related isomer, 3-chloro-2-iodotoluene, to synthesize methyl 2-chloro-6-methylbenzoate. This reaction serves as a practical template for the potential applications of this compound in constructing substituted benzoic acid derivatives, which are common motifs in pharmaceuticals and other biologically active molecules.
Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for handling, storage, and planning of synthetic procedures.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 42048-11-3 |
| Molecular Formula | C₇H₆ClI |
| Molecular Weight | 252.48 g/mol |
| Appearance | Not specified, likely a liquid or low-melting solid |
| Boiling Point | 133 °C |
| Melting Point | 11 °C |
| IUPAC Name | 1-chloro-3-iodo-2-methylbenzene |
Synthetic Applications: Palladium-Catalyzed Carbonylation
The presence of an iodo and a chloro substituent on the aromatic ring of this compound allows for selective palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly more reactive towards oxidative addition to a palladium(0) center than the carbon-chlorine bond. This reactivity difference can be exploited to selectively introduce a variety of functional groups at the position of the iodine atom while leaving the chlorine atom intact for subsequent transformations.
A prime example of such a selective transformation is the palladium-catalyzed carbonylation. This reaction introduces a carbonyl group, typically in the form of an ester or carboxylic acid, at the site of the aryl-iodide bond. The resulting 2-chloro-6-methylbenzoic acid derivatives are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Representative Reaction: Carbonylation of 3-Chloro-2-iodotoluene
The following protocol is based on the efficient carbonylation of 3-chloro-2-iodotoluene to methyl 2-chloro-6-methylbenzoate. This reaction is presented as a highly analogous and representative procedure for the carbonylation of this compound.
Table 2: Summary of Reaction Conditions for the Carbonylation of 3-Chloro-2-iodotoluene
| Parameter | Condition |
| Substrate | 3-Chloro-2-iodotoluene |
| Reagent | Carbon Monoxide (CO) |
| Solvent | Methanol (MeOH) |
| Catalyst | Palladium-based catalyst |
| Product | Methyl 2-chloro-6-methylbenzoate |
| Yield | 94% (crude), 84% (after recrystallization) |
Detailed Experimental Protocol
Synthesis of Methyl 2-chloro-6-methylbenzoate via Carbonylation
Materials:
-
3-Chloro-2-iodotoluene
-
Methanol (anhydrous)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)
-
Carbon monoxide (gas cylinder with regulator)
-
Inert gas (Nitrogen or Argon)
-
Schlenk flask or high-pressure reactor
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a dry Schlenk flask or high-pressure reactor equipped with a magnetic stir bar, add 3-chloro-2-iodotoluene.
-
Solvent and Catalyst Addition: Under an inert atmosphere (N₂ or Ar), add anhydrous methanol. Subsequently, add the palladium catalyst. The substrate-to-catalyst ratio can be as high as 10,000:1, demonstrating high catalyst efficiency.
-
Carbon Monoxide Purge: Purge the reaction vessel with carbon monoxide gas several times to ensure an atmosphere of CO.
-
Reaction Conditions: Pressurize the reactor with carbon monoxide to the desired pressure (typically 1-10 atm, consult specific literature for optimal pressure). Heat the reaction mixture to the appropriate temperature (e.g., 80-120 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully vent the excess carbon monoxide in a well-ventilated fume hood.
-
Isolation: Concentrate the reaction mixture under reduced pressure to remove the methanol. The residue can be purified by column chromatography on silica gel or by recrystallization to afford pure methyl 2-chloro-6-methylbenzoate.
-
Characterization: Characterize the product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS) to confirm its identity and purity.
Visualization of Synthetic Workflow
The following diagrams illustrate the logical workflow of the described synthetic application.
Caption: Synthetic pathway for the carbonylation of this compound.
Caption: Experimental workflow for palladium-catalyzed carbonylation.
Conclusion
This compound represents a valuable, though currently underutilized, building block for organic synthesis. The differential reactivity of its halogen substituents provides a handle for selective and sequential functionalization, enabling the construction of complex, highly substituted aromatic molecules. The provided protocol for a palladium-catalyzed carbonylation, based on a closely related isomer, highlights a key potential application of this compound in the synthesis of important chemical intermediates. Further exploration of its reactivity in other cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, is warranted and promises to expand its utility for researchers, scientists, and drug development professionals.
Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 2-Chloro-6-iodotoluene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-6-iodotoluene is a valuable and versatile building block in organic synthesis, particularly for the construction of complex biaryl and heterobiaryl structures, which are prevalent motifs in pharmaceuticals and functional materials. The differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds allows for selective, sequential cross-coupling reactions. Generally, the C-I bond is significantly more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions than the C-Cl bond. This chemoselectivity enables the functionalization of the iodine-bearing position while leaving the chlorine atom intact for subsequent transformations.
This document provides detailed application notes and experimental protocols for the use of this compound in several key palladium-catalyzed cross-coupling reactions for the synthesis of biaryl compounds, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions.
Chemoselectivity of this compound
The synthetic utility of this compound lies in the ability to selectively functionalize the C-I bond. The relative reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the order: I > Br > OTf >> Cl. This significant difference in reactivity allows for the selective coupling at the C-I position under carefully controlled conditions, preserving the C-Cl bond for a potential second coupling reaction, thus enabling the synthesis of unsymmetrical biaryl compounds from a single starting material.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between an organoboron compound (boronic acid or boronic ester) and an organohalide. For this compound, the reaction can be performed selectively at the C-I position.
Quantitative Data Summary: Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O (4:1) | 90 | 12 | 92 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 16 | 88 |
| 3 | 3-Pyridinylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | THF | 80 | 18 | 85 |
| 4 | 2-Thiopheneboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | DME/H₂O (4:1) | 85 | 14 | 90 |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene (degassed)
-
Water (degassed)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Brine
Procedure:
-
To a flame-dried Schlenk flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add degassed toluene and degassed water (4:1 v/v) to the flask via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 2-chloro-6-phenyltoluene.
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Sonogashira Coupling
The Sonogashira coupling is a cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide. This reaction is highly effective for the selective alkynylation of this compound at the C-I position. Both traditional copper-co-catalyzed and copper-free conditions can be employed.
Quantitative Data Summary: Sonogashira Coupling
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 6 | 95 |
| 2 | Trimethylsilylacetylene | Pd(OAc)₂ (2) | - | Cs₂CO₃ | DMF | 80 | 8 | 89 |
| 3 | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NEt | Acetonitrile | 70 | 7 | 91 |
| 4 | Ethynylbenzene | [Pd(IPr)(μ-Cl)Cl]₂ (1) | - | K₂CO₃ | Toluene | 100 | 12 | 93 |
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) chloride [Pd(PPh₃)₂Cl₂] (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Tetrahydrofuran (THF), anhydrous and degassed
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried Schlenk tube, add Pd(PPh₃)₂Cl₂ and CuI.
-
Evacuate the tube and backfill with an inert gas. Repeat three times.
-
Add this compound and anhydrous, degassed THF.
-
Add triethylamine and phenylacetylene via syringe.
-
Stir the reaction mixture at 60 °C for 6 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and filter through a pad of Celite, washing with diethyl ether.
-
Wash the filtrate with saturated aqueous NH₄Cl and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography to yield 2-chloro-6-(phenylethynyl)toluene.
Caption: General catalytic cycles for the Sonogashira coupling.
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[1] This reaction can be applied to this compound to introduce a vinyl group at the 6-position.
Quantitative Data Summary: Heck Reaction
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 24 | 78 |
| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | NaOAc | DMA | 120 | 20 | 82 |
| 3 | Ethylene (1 atm) | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | Cy₂NMe | NMP | 110 | 18 | 75 |
| 4 | Methyl methacrylate | Pd(OAc)₂ (2) | - | K₂CO₃ | Acetonitrile | 80 | 24 | 70 |
Experimental Protocol: Heck Reaction of this compound with Styrene
Materials:
-
This compound (1.0 equiv)
-
Styrene (1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
Tri(o-tolyl)phosphine [P(o-tol)₃] (4 mol%)
-
Triethylamine (Et₃N) (1.5 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
1 M HCl
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a sealed tube, combine this compound, Pd(OAc)₂, and P(o-tol)₃.
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous DMF, triethylamine, and styrene via syringe.
-
Seal the tube and heat the mixture to 100 °C for 24 hours.
-
Monitor the reaction by GC-MS.
-
Cool the reaction to room temperature and dilute with diethyl ether.
-
Wash the organic phase with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to afford (E)-1-(2-chloro-6-methylphenyl)-2-phenylethene.
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[2] This method allows for the selective amination of this compound at the C-I position.
Quantitative Data Summary: Buchwald-Hartwig Amination
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | BINAP (4) | NaOt-Bu | Toluene | 100 | 18 | 85 |
| 2 | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 20 | 88 |
| 3 | n-Butylamine | Pd₂(dba)₃ (1.5) | Xantphos (3) | Cs₂CO₃ | THF | 80 | 24 | 82 |
| 4 | Indole | Pd(OAc)₂ (2) | BrettPhos (4) | K₂CO₃ | t-BuOH | 100 | 16 | 79 |
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Aniline
Materials:
-
This compound (1.0 equiv)
-
Aniline (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Toluene, anhydrous and degassed
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, BINAP, and NaOt-Bu.
-
Add this compound, followed by anhydrous, degassed toluene and aniline.
-
Seal the tube, remove it from the glovebox, and heat the mixture to 100 °C for 18 hours.
-
Monitor the reaction by LC-MS.
-
After cooling to room temperature, quench the reaction with saturated aqueous NaHCO₃.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash chromatography to yield N-(2-chloro-6-methylphenyl)aniline.
Caption: Workflow for the Buchwald-Hartwig amination.
Conclusion
This compound is a highly effective substrate for a range of palladium-catalyzed cross-coupling reactions. The pronounced difference in reactivity between the C-I and C-Cl bonds allows for predictable and high-yielding selective functionalization at the 6-position. The protocols outlined in this document provide robust starting points for the synthesis of a diverse array of biaryl and related compounds, which are of significant interest to the pharmaceutical and materials science industries. Further optimization of reaction conditions may be necessary for specific substrates to achieve maximum yields.
References
Application Notes and Protocols for the Selective Functionalization of 2-Chloro-6-iodotoluene at the Iodine Position
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the selective functionalization of 2-chloro-6-iodotoluene at the iodine position. The higher reactivity of the carbon-iodine (C-I) bond compared to the carbon-chlorine (C-Cl) bond allows for a range of selective transformations, making this substrate a valuable building block in organic synthesis, particularly for the development of pharmaceutical intermediates.
Introduction
This compound is a dihalogenated aromatic compound that offers the potential for sequential and site-selective functionalization. The significant difference in bond dissociation energies between the C-I and C-Cl bonds enables the selective reaction at the more labile iodine position. This selectivity is crucial for the controlled synthesis of complex molecules. This document outlines protocols for several key transformations at the iodine position, including metal-halogen exchange and various palladium-catalyzed cross-coupling reactions.
Key Functionalization Strategies
The primary methods for the selective functionalization of this compound at the iodine position are:
-
Metal-Halogen Exchange: This reaction, typically using organolithium or Grignard reagents, generates a reactive organometallic intermediate at the iodine position, which can then be quenched with various electrophiles.
-
Palladium-Catalyzed Cross-Coupling Reactions: These reactions, such as Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination, allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the iodine position with high selectivity.
Metal-Halogen Exchange
Metal-halogen exchange is a rapid and efficient method for activating the C-I bond of this compound. The resulting organometallic species can be trapped with a variety of electrophiles to introduce a wide range of functional groups.
Lithium-Iodine Exchange
Lithium-iodine exchange is a common and highly effective method for generating an aryllithium intermediate. The reaction is typically fast and occurs at low temperatures.
Experimental Workflow: Lithium-Iodine Exchange
Caption: General workflow for lithium-iodine exchange of this compound.
Detailed Protocol: Synthesis of 2-Chloro-6-formyltoluene via Lithium-Iodine Exchange
-
Preparation: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with this compound (1.0 eq).
-
Dissolution: Anhydrous tetrahydrofuran (THF) is added to dissolve the substrate, and the solution is cooled to -78 °C in a dry ice/acetone bath.
-
Lithium-Iodine Exchange: n-Butyllithium (1.1 eq) is added dropwise via syringe over 10 minutes, ensuring the internal temperature remains below -70 °C. The reaction mixture is stirred at -78 °C for 30 minutes.
-
Electrophilic Quench: N,N-Dimethylformamide (DMF, 1.5 eq) is added dropwise, and the reaction is stirred for an additional 1 hour at -78 °C.
-
Warming: The reaction is allowed to warm to room temperature and stirred for another hour.
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
| Reagent/Solvent | Role | Typical Amount |
| This compound | Starting Material | 1.0 eq |
| Anhydrous THF | Solvent | 0.1 - 0.2 M |
| n-Butyllithium | Exchange Reagent | 1.1 eq |
| DMF | Electrophile | 1.5 eq |
| Saturated aq. NH₄Cl | Quenching Agent | As needed |
| Ethyl Acetate | Extraction Solvent | As needed |
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the selective functionalization of this compound at the iodine position. The higher reactivity of the C-I bond towards oxidative addition to the palladium catalyst allows for selective coupling in the presence of the C-Cl bond.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of a new carbon-carbon bond by reacting the aryl iodide with an organoboron compound.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for the Suzuki-Miyaura coupling of this compound.
Detailed Protocol: Synthesis of 2-Chloro-6-phenyltoluene
-
Reaction Setup: To a Schlenk flask are added this compound (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like potassium carbonate (2.0 eq).
-
Solvent Addition: A degassed solvent mixture, for example, a 4:1 mixture of 1,4-dioxane and water, is added.
-
Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Reaction: The reaction mixture is heated to 80-100 °C and stirred until the starting material is consumed, as monitored by TLC or GC-MS.
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
| Component | Example | Typical Amount |
| Aryl Halide | This compound | 1.0 eq |
| Boronic Acid | Phenylboronic acid | 1.2 eq |
| Catalyst | Pd(PPh₃)₄ | 2-5 mol% |
| Base | K₂CO₃ | 2.0 eq |
| Solvent | 1,4-Dioxane/Water (4:1) | 0.1 - 0.2 M |
| Temperature | 80-100 °C | - |
Note: While a specific yield for this compound was not found, similar reactions with 9-benzyl-6-chloro-2-iodopurine and phenylboronic acid selectively at the iodine position have been reported with yields around 81%.[1]
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a carbon-carbon bond between the aryl iodide and a terminal alkyne.
Experimental Workflow: Sonogashira Coupling
Caption: General workflow for the Sonogashira coupling of this compound.
Detailed Protocol: Synthesis of 2-Chloro-6-(phenylethynyl)toluene
-
Reaction Setup: In a Schlenk tube, this compound (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and a copper(I) co-catalyst (e.g., CuI, 4 mol%) are combined under an inert atmosphere.
-
Solvent and Reagent Addition: Anhydrous solvent (e.g., THF or DMF) and a base (e.g., triethylamine, 2.0 eq) are added, followed by the terminal alkyne (e.g., phenylacetylene, 1.2 eq).
-
Reaction: The mixture is stirred at room temperature or heated gently (e.g., 50-60 °C) until the reaction is complete.
-
Work-up: The reaction mixture is diluted with an organic solvent and washed with saturated aqueous ammonium chloride solution to remove the copper catalyst, followed by brine.
-
Purification: The organic layer is dried, concentrated, and the residue is purified by column chromatography.
| Component | Example | Typical Amount |
| Aryl Halide | This compound | 1.0 eq |
| Alkyne | Phenylacetylene | 1.2 eq |
| Pd Catalyst | Pd(PPh₃)₂Cl₂ | 2 mol% |
| Cu Co-catalyst | CuI | 4 mol% |
| Base | Triethylamine | 2.0 eq |
| Solvent | THF or DMF | 0.1 - 0.2 M |
Note: For the similar substrate 2-chloro-5-iodopyridine, a Sonogashira coupling with phenylacetylene has been reported with a yield of 72%.[2][3]
Heck Reaction
The Heck reaction allows for the vinylation of the aryl iodide by coupling with an alkene.
Experimental Workflow: Heck Reaction
References
Application Notes and Protocols for Regioselective Coupling Reactions of 2-Chloro-6-iodotoluene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the regioselective functionalization of 2-chloro-6-iodotoluene through various palladium-catalyzed cross-coupling reactions. The significant difference in reactivity between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds allows for highly selective transformations, making this substrate a valuable building block in the synthesis of complex organic molecules for pharmaceutical and materials science applications.
Principle of Regioselectivity
The regioselectivity in the cross-coupling reactions of this compound is primarily governed by the relative bond strengths of the C-I and C-Cl bonds and their propensity to undergo oxidative addition to a low-valent palladium(0) catalyst. The C-I bond is weaker and therefore more reactive towards oxidative addition than the C-Cl bond. This reactivity trend (I > Br > Cl) is well-established in palladium-catalyzed cross-coupling reactions, enabling the selective functionalization at the C-6 position (iodine-bearing carbon) while leaving the C-2 position (chlorine-bearing carbon) intact for potential subsequent transformations.
Caption: Principle of Regioselective Coupling.
Sonogashira Coupling: Synthesis of 2-Chloro-6-alkynyltoluenes
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne.[1][2] Due to the high reactivity of the C-I bond, this compound can be selectively coupled with various terminal alkynes at the C-6 position.
Quantitative Data for Sonogashira Coupling
| Entry | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 60 | 6 | 92 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | i-Pr₂NH | Toluene | 70 | 8 | 88 |
| 3 | 1-Hexyne | Pd(OAc)₂ / PPh₃ / CuI | K₂CO₃ | DMF | 80 | 12 | 85 |
| 4 | Propargyl alcohol | Pd(dppf)Cl₂ / CuI | Cs₂CO₃ | Dioxane | 90 | 10 | 89 |
Experimental Protocol: Synthesis of 2-Chloro-6-(phenylethynyl)toluene
-
To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.02 equiv.), and CuI (0.04 equiv.).
-
Add anhydrous and degassed THF as the solvent.
-
Add phenylacetylene (1.2 equiv.) and triethylamine (Et₃N, 3.0 equiv.) via syringe.
-
Heat the reaction mixture to 60 °C and stir for 6 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
Suzuki-Miyaura Coupling: Synthesis of 2-Chloro-6-aryltoluenes
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organohalide.[3][4] The reaction of this compound with various arylboronic acids proceeds with high regioselectivity at the iodo-substituted position.
Quantitative Data for Suzuki-Miyaura Coupling
| Entry | Boronic Acid | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 85 | 16 | 91 |
| 3 | 3-Thiopheneboronic acid | Pd(dppf)Cl₂ | - | Cs₂CO₃ | Dioxane | 110 | 10 | 87 |
| 4 | 4-Vinylphenylboronic acid | Pd₂(dba)₃ | XPhos | K₂CO₃ | THF/H₂O | 90 | 14 | 93 |
Experimental Protocol: Synthesis of 2-Chloro-6-phenyltoluene
-
In a round-bottom flask, dissolve this compound (1.0 equiv.) and phenylboronic acid (1.5 equiv.) in a mixture of toluene and water (4:1).
-
Add Pd(OAc)₂ (0.03 equiv.), SPhos (0.06 equiv.), and K₃PO₄ (3.0 equiv.).
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Heat the reaction mixture to 100 °C under an argon atmosphere and stir vigorously for 12 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography (silica gel, hexane) to yield the product.
Caption: Suzuki-Miyaura Catalytic Cycle.
Heck Reaction: Synthesis of 2-Chloro-6-vinyltoluenes
The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene.[5][6] This reaction can be applied to this compound for the regioselective introduction of a vinyl group at the C-6 position.
Quantitative Data for Heck Reaction
| Entry | Alkene | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF | 100 | 24 | 80 |
| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ | - | K₂CO₃ | Acetonitrile | 80 | 18 | 85 |
| 3 | Acrylonitrile | Pd/C | - | NaOAc | DMA | 120 | 20 | 78 |
| 4 | 4-Vinylpyridine | Pd(dba)₂ | P(t-Bu)₃ | Cs₂CO₃ | Dioxane | 110 | 16 | 82 |
Experimental Protocol: Synthesis of 2-Chloro-6-styryltoluene
-
Charge a sealed tube with this compound (1.0 equiv.), Pd(OAc)₂ (0.05 equiv.), P(o-tol)₃ (0.1 equiv.), and Et₃N (2.5 equiv.).
-
Add styrene (1.5 equiv.) and anhydrous DMF.
-
Seal the tube and heat the mixture at 100 °C for 24 hours.
-
Cool the reaction to room temperature, dilute with water, and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product via column chromatography (silica gel, hexane/ethyl acetate) to obtain the desired product.
Buchwald-Hartwig Amination: Synthesis of N-Aryl-2-chloro-6-methylanilines
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[7][8] This method allows for the regioselective amination of this compound at the C-I bond.
Quantitative Data for Buchwald-Hartwig Amination
| Entry | Amine | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 100 | 18 | 88 |
| 2 | Morpholine | Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane | 110 | 20 | 90 |
| 3 | n-Butylamine | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | THF | 80 | 24 | 85 |
| 4 | Indole | PdCl₂(dppf) | - | K₂CO₃ | DMF | 120 | 16 | 82 |
Experimental Protocol: Synthesis of N-Phenyl-2-chloro-6-methylaniline
-
To a glovebox-dried Schlenk tube, add Pd₂(dba)₃ (0.015 equiv.), BINAP (0.03 equiv.), and NaOt-Bu (1.4 equiv.).
-
Add this compound (1.0 equiv.) and anhydrous toluene.
-
Add aniline (1.2 equiv.) via syringe.
-
Seal the tube and heat the reaction mixture at 100 °C for 18 hours.
-
Cool the mixture to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by flash chromatography (silica gel, hexane/ethyl acetate) to give the desired N-arylated amine.
Caption: General Experimental Workflow.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 2-Chlorotoluene synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. snu.elsevierpure.com [snu.elsevierpure.com]
- 5. Heck Reaction [organic-chemistry.org]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 2-Chloro-6-iodotoluene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of the sterically hindered substrate, 2-Chloro-6-iodotoluene.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when performing a Suzuki coupling with this compound?
A1: The Suzuki coupling of this compound presents two main challenges:
-
Steric Hindrance: The substrate is di-ortho-substituted with a chloro group and a methyl group adjacent to the reactive iodine center. This significant steric bulk impedes the crucial oxidative addition and reductive elimination steps of the catalytic cycle, often leading to slow reaction rates and low yields.[1]
-
Chemoselectivity: The molecule contains two potential reactive sites: a C-I bond and a C-Cl bond. The C-I bond is significantly more reactive and will undergo oxidative addition preferentially. However, harsh reaction conditions required to overcome steric hindrance could potentially lead to side reactions involving the C-Cl bond. Aryl chlorides are generally less reactive than iodides in oxidative addition.[2][3]
Q2: Which catalyst system (palladium precursor and ligand) is recommended as a starting point for this substrate?
A2: Standard catalysts like Pd(PPh₃)₄ are often ineffective for sterically hindered substrates. A more robust system is required. We recommend starting with a palladium(II) precursor like Pd(OAc)₂ or a pre-catalyst, combined with a bulky, electron-rich phosphine ligand.
-
Recommended Ligands: Buchwald ligands such as SPhos, XPhos, or RuPhos are excellent choices.[4] N-Heterocyclic Carbene (NHC) ligands have also demonstrated high efficacy for coupling tetra-ortho-substituted biaryls.[5][6] These ligands stabilize the active palladium(0) species and accelerate the key steps in the catalytic cycle.[7]
Q3: What is the best choice of base and solvent for this reaction?
A3: The choice of base and solvent is critical and interdependent.
-
Base: A moderately strong base is typically required to activate the boronic acid for transmetalation without causing significant side reactions. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective. For particularly sluggish reactions, a stronger base like potassium tert-butoxide (t-BuOK) may be necessary.[5][8]
-
Solvent: Anhydrous ethereal or aromatic solvents are preferred. 1,4-Dioxane and toluene are the most common and effective choices, especially for reactions requiring higher temperatures (e.g., 80-110 °C).[5]
Q4: What are the most common side reactions and how can they be minimized?
A4: The most common side reactions are:
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom. It can be minimized by using a 1.5 to 2-fold excess of the boronic acid partner or by using a more stable boronic ester (e.g., a pinacol ester).[9]
-
Homocoupling: The coupling of two boronic acid molecules is often promoted by the presence of oxygen.[2] To prevent this, all reagents and solvents must be thoroughly degassed, and the reaction must be run under a strictly inert atmosphere (e.g., Argon or Nitrogen).[3]
-
Dehalogenation: The reduction of the aryl halide starting material can occur, particularly under harsh conditions or if sources of hydride are present.[2] Optimizing the catalyst and base can help suppress this pathway.
Troubleshooting Guide
Problem 1: Low to no yield of the desired product.
| Potential Cause | Recommended Solution |
| Ineffective Catalyst System | The combination of steric hindrance and the C-I bond requires a highly active catalyst. Standard phosphine ligands are likely insufficient. Solution: Switch to a bulky, electron-rich biarylphosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand. These are designed to promote oxidative addition and reductive elimination in sterically congested environments.[4][5] |
| Inappropriate Base | The base may be too weak to facilitate the transmetalation step effectively with a hindered substrate. Solution: Screen a series of bases. Start with K₃PO₄ or Cs₂CO₃. If the reaction remains sluggish, consider a stronger, non-nucleophilic base like K-tert-butoxide.[5] |
| Low Reaction Temperature | Sterically hindered couplings often have a higher activation energy and require more thermal energy to proceed at a reasonable rate. Solution: Increase the reaction temperature in increments, for example, from 80 °C to 100 °C or 110 °C (solvent permitting). Microwave irradiation can also be a powerful tool to accelerate slow reactions.[5] |
| Catalyst Inhibition/Decomposition | Impurities (especially oxygen) in the reagents or solvent can deactivate the palladium catalyst. Solution: Ensure all solvents are rigorously degassed (e.g., by sparging with argon for 30 minutes).[3] Use high-purity reagents and ensure the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen) throughout. |
Problem 2: The reaction starts but stalls before completion.
| Potential Cause | Recommended Solution |
| Catalyst Instability | The active Pd(0) species may be unstable over the long reaction times required for hindered couplings. Solution: Increase the ligand-to-palladium ratio (e.g., from 2:1 to 4:1). The excess ligand can help stabilize the active catalyst and prevent decomposition. |
| Poor Solubility | One or more of the reaction components (substrate, boronic acid, base) may have poor solubility in the chosen solvent, leading to a heterogeneous mixture and slow reaction. Solution: Try a different solvent system in which all components are more soluble. For example, if using toluene, consider switching to dioxane or a mixture like dioxane/water.[10] |
| Product Inhibition | In some cases, the biaryl product can coordinate to the palladium center more strongly than the starting materials, leading to catalyst inhibition. Solution: This is a challenging issue. Trying a different class of ligand (e.g., switching from a phosphine to an NHC) can sometimes alter the coordination properties and overcome product inhibition. |
Data Presentation: Ligand and Base Screening
The following tables summarize typical results for the Suzuki coupling of a sterically hindered aryl halide, demonstrating the impact of ligand and base selection on product yield.
Table 1: Effect of Ligand on Yield for a Hindered Coupling (Reaction: 2,6-Disubstituted Aryl Halide + Arylboronic Acid, Pd(OAc)₂, K₃PO₄, Toluene, 100 °C, 24h)
| Ligand | Structure Type | Typical Yield (%) |
| PPh₃ | Triphenylphosphine | < 5% |
| P(t-Bu)₃ | Bulky Alkylphosphine | 40-60% |
| SPhos | Buchwald Biarylphosphine | > 90% |
| XPhos | Buchwald Biarylphosphine | > 95% |
| IPr | N-Heterocyclic Carbene | > 95% |
Note: Yields are representative and can vary based on the specific boronic acid partner.
Table 2: Effect of Base on Yield for a Hindered Coupling (Reaction: 2-Chloro-6-methylphenylbromide + Phenylboronic Acid, Pd(OAc)₂, SPhos, Dioxane, 100 °C, 24h)
| Base | Strength | Typical Yield (%) |
| Na₂CO₃ | Weak | ~20% |
| K₂CO₃ | Moderate | ~65% |
| K₃PO₄ | Moderate-Strong | > 95% |
| Cs₂CO₃ | Moderate-Strong | > 95% |
| K-OtBu | Strong | ~90% (may increase side reactions) |
Experimental Protocols
Protocol: Optimized Suzuki Coupling of this compound
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)
-
SPhos (0.04 equiv, 4 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (3.0 equiv)
-
Anhydrous 1,4-dioxane (degassed)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the finely ground K₃PO₄.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times to establish an inert atmosphere.
-
Catalyst Addition: Under a positive flow of argon, quickly add the Pd(OAc)₂ and SPhos to the flask.
-
Solvent Addition: Add the degassed 1,4-dioxane via syringe. The final concentration of the aryl halide should be approximately 0.1 M.
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, or LC-MS) by taking small aliquots from the reaction mixture under an inert atmosphere.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Purification: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Visualizations
Caption: A logical workflow for troubleshooting low-yield Suzuki couplings.
Caption: The Suzuki catalytic cycle, highlighting steps impacted by steric hindrance.
References
- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
Low yield in Sonogashira reaction of 2-Chloro-6-iodotoluene
Welcome to the Technical Support Center for Sonogashira coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during their experiments. Below you will find a troubleshooting guide and frequently asked questions (FAQs) specifically addressing low yields in the Sonogashira reaction of 2-Chloro-6-iodotoluene, along with relevant experimental protocols and data.
Troubleshooting Guide: Low Yield in Sonogashira Reaction of this compound
Problem: You are experiencing a low yield of the desired product when performing a Sonogashira coupling with this compound and a terminal alkyne.
This guide provides a systematic approach to identify and resolve the potential causes for the low yield.
Q1: My reaction with this compound is resulting in a low yield. Where should I start troubleshooting?
When troubleshooting a low-yield Sonogashira reaction, it is crucial to systematically evaluate the key components and conditions of the reaction. The primary areas to investigate are the catalyst system, reaction conditions, and the quality of your reagents. Given that this compound has two different halogen atoms, the reaction should selectively occur at the more reactive carbon-iodine bond.[1][2]
Here is a logical workflow to follow:
Caption: A stepwise guide to troubleshooting low yields.
Q2: How can I be sure my palladium catalyst is active and appropriate for this substrate?
Catalyst activity is paramount for a successful Sonogashira coupling. The choice of both the palladium source and the ligand is critical, especially with potentially challenging substrates.
-
Catalyst Decomposition: The appearance of a black precipitate, known as "palladium black," is a clear indication of catalyst decomposition.[3][4] This can be triggered by impurities, high temperatures, or certain solvents.
-
Solution: Use fresh, high-purity palladium catalysts. Consider using a more robust, air-stable precatalyst. Ensure your phosphine ligands have not been oxidized.
-
-
Ligand Choice: For sterically hindered substrates like this compound, bulky and electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are often more effective.[5] These ligands facilitate the formation of a highly reactive monoligated palladium(0) species, which is more efficient in the oxidative addition step.[5]
-
Recommendation: If you are using a standard ligand like triphenylphosphine (PPh₃), consider switching to a more specialized ligand.
-
Q3: What are the optimal reaction conditions (solvent, base, temperature) for this reaction?
The reaction environment significantly influences the outcome of a Sonogashira coupling.
-
Solvent: The reaction is typically carried out in a solvent like DMF, THF, or an amine solvent such as triethylamine, which can also act as the base.[6] The solvent must be basic enough to neutralize the hydrogen halide byproduct formed during the reaction.[6] Some anecdotal evidence suggests that THF might promote the formation of palladium black.[7]
-
Base: An amine base is required to deprotonate the terminal alkyne, a crucial step in the catalytic cycle.[4][8] Common bases include triethylamine (NEt₃), diisopropylamine (DIPA), and piperidine.[4] The base should be dry and used in excess.
-
Temperature: While many Sonogashira reactions with aryl iodides can proceed at room temperature, sterically hindered substrates or less reactive coupling partners may require heating.[1][4] However, excessively high temperatures can lead to catalyst decomposition and side reactions.[9]
-
Recommendation: Start at room temperature and gradually increase the temperature if no reaction is observed. Monitor the reaction for any signs of catalyst decomposition.
-
Q4: Could the quality of my reagents or the reaction atmosphere be the issue?
Absolutely. The purity of your starting materials and the exclusion of oxygen are critical for a successful reaction.
-
Reagent Purity: Impurities in the this compound or the alkyne can poison the catalyst.[4] The copper(I) iodide co-catalyst can also degrade over time and should be fresh.[4]
-
Anaerobic Conditions: Sonogashira reactions need to be carried out under an inert atmosphere (e.g., argon or nitrogen).[10] Oxygen can promote the undesirable homocoupling of the alkyne, known as the Glaser coupling, which consumes your starting material and generates byproducts.[6][11]
-
Action: Ensure your solvents are properly degassed, and maintain a positive pressure of an inert gas throughout the reaction.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected reactivity order for the halogens in this compound?
The reactivity of aryl halides in the Sonogashira reaction follows the trend: I > OTf > Br >> Cl.[1][2][6] Therefore, the Sonogashira coupling should occur selectively at the carbon-iodine bond of this compound, leaving the chloro group intact.
Q2: I am observing a significant amount of a byproduct that appears to be a dimer of my alkyne. What is this and how can I prevent it?
This byproduct is the result of alkyne homocoupling, also known as Glaser coupling.[6][12] This side reaction is often promoted by the presence of the copper(I) co-catalyst and oxygen.[11]
-
To minimize homocoupling:
Q3: Can I run the Sonogashira reaction without a copper co-catalyst?
Yes, copper-free Sonogashira reactions are well-established and are often preferred to avoid the issue of alkyne homocoupling.[4][6] These reactions typically require specific ligands that can facilitate the catalytic cycle in the absence of copper.
Q4: What is the mechanism of the Sonogashira reaction?
The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.
Caption: The catalytic cycles of the Sonogashira reaction.
In the palladium cycle, the active Pd(0) catalyst undergoes oxidative addition with the aryl halide. In the copper cycle, the terminal alkyne is deprotonated by a base and reacts with the copper(I) salt to form a copper acetylide. This copper acetylide then undergoes transmetalation with the palladium complex. Finally, reductive elimination from the palladium complex yields the final product and regenerates the Pd(0) catalyst.[1][6]
Quantitative Data Summary
The following table summarizes key reaction parameters that can be varied for optimization. Optimal conditions are highly substrate-dependent, and this table should be used as a general guide for initial screening.
| Parameter | Typical Range | This compound Considerations | Reference |
| Pd Catalyst Loading | 0.5 - 5 mol% | Start with 1-2 mol%. May need higher loading for this hindered substrate. | [2] |
| Cu(I) Co-catalyst | 0.5 - 10 mol% | Use fresh CuI. Consider lower loading or copper-free conditions to avoid homocoupling. | [1] |
| Ligand:Pd Ratio | 1:1 to 4:1 | For bulky phosphines, a 2:1 ratio is a good starting point. | [12] |
| Base (Amine) | 1.5 - 10 equivalents | Triethylamine or Diisopropylamine are common choices. Use as solvent or in excess. | [1][8] |
| Temperature | Room Temp - 100 °C | Start at room temperature; may require heating to 50-80 °C due to steric hindrance. | [1][4] |
| Concentration | 0.1 - 0.5 M | Standard concentrations are usually effective. | General Knowledge |
Experimental Protocols
General Protocol for Sonogashira Coupling of an Aryl Halide with a Terminal Alkyne
This protocol is a representative procedure and may require optimization for your specific substrates and equipment.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq), and copper(I) iodide (0.025 eq).
-
Solvent and Reagents Addition: Add the solvent (e.g., THF, 5 mL for a 0.81 mmol scale reaction) followed by the amine base (e.g., diisopropylamine, 7.0 eq) and the terminal alkyne (1.1 eq) via syringe.[1]
-
Reaction Execution: Stir the reaction mixture at the desired temperature (e.g., room temperature or heated).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, dilute the reaction mixture with an appropriate solvent (e.g., diethyl ether) and filter through a pad of Celite® to remove the catalyst.[1] The filtrate is then typically washed with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.[1]
Note: For this compound, due to potential steric hindrance, a more robust catalyst system (e.g., a palladium precatalyst with a bulky phosphine ligand) and elevated temperatures may be necessary. Always conduct a small-scale test reaction to determine the optimal conditions before proceeding to a larger scale.
References
- 1. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. depts.washington.edu [depts.washington.edu]
- 12. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO01909K [pubs.rsc.org]
Technical Support Center: Synthesis of 2-Chloro-6-iodotoluene
Welcome to the technical support center for the synthesis of 2-Chloro-6-iodotoluene. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to this chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for this compound?
A1: The most common and effective method for synthesizing this compound is through a Sandmeyer-type reaction. This process begins with the diazotization of the starting material, 2-chloro-6-aminotoluene, to form a diazonium salt. This intermediate is then subjected to a substitution reaction with an iodide source, typically potassium iodide, to yield the final product.
Q2: What are the potential side reactions I should be aware of during this synthesis?
A2: Side reactions are possible at both stages of the synthesis. During the diazotization of 2-chloro-6-aminotoluene, incomplete reaction can leave unreacted starting material. The diazonium salt itself is unstable and can decompose, especially at elevated temperatures, potentially leading to the formation of phenolic byproducts. The radical mechanism of the Sandmeyer reaction can also lead to the formation of biaryl compounds as byproducts.[1][2]
Q3: My reaction yield is consistently low. What are the possible causes?
A3: Low yields can stem from several factors. One of the most critical is the instability of the diazonium salt intermediate. It is imperative to maintain a low temperature (typically 0-5 °C) throughout the diazotization process and the subsequent iodination reaction to prevent its degradation. Incomplete diazotization due to insufficient acid or sodium nitrite can also lead to lower yields. Finally, suboptimal workup and purification procedures can result in product loss.
Q4: I am observing an unexpected color in my reaction mixture. What could be the reason?
A4: The formation of azo compounds, which are often highly colored, is a known side reaction in diazotization processes. These can arise from the coupling of the diazonium salt with unreacted amine or other aromatic species present in the reaction mixture. While often present in trace amounts, their intense color can be noticeable.
Q5: What are the recommended purification methods for this compound?
A5: The purification of this compound typically involves a multi-step approach. After the reaction is complete, an extraction with a suitable organic solvent (e.g., diethyl ether or dichloromethane) is performed to separate the product from the aqueous phase. The organic layer is then washed to remove residual acids and salts. For final purification, distillation under reduced pressure is often effective. If impurities with similar boiling points are present, column chromatography on silica gel may be necessary.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Incomplete diazotization. 2. Decomposition of the diazonium salt. 3. Ineffective iodination. | 1. Ensure the starting amine is fully dissolved in the acid before adding sodium nitrite. Use a slight excess of sodium nitrite. 2. Strictly maintain the reaction temperature between 0-5 °C during diazotization and iodination. 3. Ensure the potassium iodide solution is sufficiently concentrated and allowed to react for an adequate amount of time. |
| Presence of Starting Material in Product | Incomplete diazotization. | Increase the reaction time for the diazotization step or ensure the dropwise addition of sodium nitrite is slow enough to allow for complete reaction. |
| Formation of a Dark, Tarry Substance | Decomposition of the diazonium salt at elevated temperatures. | Immediately check and lower the reaction temperature. Ensure vigorous stirring to dissipate any localized heat. |
| Difficult Separation During Workup | Emulsion formation. | Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. |
| Product Contaminated with Isomeric Impurities | Impure starting material (2-chloro-6-aminotoluene). | Verify the purity of the starting material by techniques such as NMR or GC-MS before starting the synthesis. |
Experimental Protocols
A detailed experimental protocol for the synthesis of this compound is provided below. This protocol is based on established procedures for diazotization and Sandmeyer-type reactions.
Part 1: Diazotization of 2-Chloro-6-aminotoluene
This procedure is adapted from a similar synthesis described in patent literature.[3]
Materials:
-
2-Chloro-6-aminotoluene
-
Concentrated Hydrochloric Acid (30%)
-
Sodium Nitrite (NaNO₂)
-
Water
-
Ice
Procedure:
-
In a reaction flask, add 30% hydrochloric acid and water.
-
Cool the flask in an ice bath to below 50°C.
-
Slowly add 2-chloro-6-aminotoluene to the stirred acid solution. Continue stirring for 10 minutes after the addition is complete.
-
Cool the mixture to between -5 and -10°C.
-
Prepare a solution of sodium nitrite in water.
-
Add the sodium nitrite solution dropwise to the reaction mixture over approximately 2 hours, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, continue stirring for an additional 30 minutes at around 0°C. The resulting diazonium salt solution should be kept cold and used immediately in the next step.
Part 2: Iodination of the Diazonium Salt
This part of the protocol is based on the general procedure for Sandmeyer iodination.[4][5]
Materials:
-
Diazonium salt solution from Part 1
-
Potassium Iodide (KI)
-
Water
-
Diethyl ether (or other suitable organic solvent)
-
Saturated sodium bicarbonate solution
-
Saturated sodium thiosulfate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Prepare a solution of potassium iodide in water.
-
While maintaining the temperature of the diazonium salt solution at 0-5°C, slowly add the potassium iodide solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 1-2 hours. Effervescence (evolution of nitrogen gas) should be observed.
-
Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash successively with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution (to remove any excess iodine), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.
-
Purify the crude product by vacuum distillation.
Data Presentation
| Parameter | Value | Reference |
| Molecular Formula | C₇H₆ClI | [6] |
| Molecular Weight | 252.48 g/mol | [6] |
| Boiling Point | 133 °C | [6] |
| Melting Point | 11 °C | [6] |
| Purity (Typical) | >98% | [6] |
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Potential Side Reactions
Caption: Potential side reactions in the synthesis.
Troubleshooting Logic
Caption: Troubleshooting flowchart for the synthesis.
References
- 1. lscollege.ac.in [lscollege.ac.in]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2020029720A1 - Method for preparing 2-chloro-6-methylthiotoluene - Google Patents [patents.google.com]
- 4. Sandmeyer Reaction [organic-chemistry.org]
- 5. CK12-Foundation [flexbooks.ck12.org]
- 6. This compound | 42048-11-3 [sigmaaldrich.com]
Technical Support Center: Purification of 2-Chloro-6-iodotoluene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-Chloro-6-iodotoluene from typical reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and what are the likely impurities?
A1: this compound is commonly synthesized from 2-Chloro-6-aminotoluene via a Sandmeyer-type reaction. This involves the diazotization of the amino group followed by the introduction of iodine.
Potential impurities in the reaction mixture include:
-
Unreacted Starting Material: 2-Chloro-6-aminotoluene
-
Side-Reaction Products: 2-Chloro-6-hydroxytoluene (formed from the reaction of the diazonium salt with water)
-
Tar-like byproducts: Often formed in Sandmeyer reactions.
-
Isomeric Products: Depending on the purity of the starting material, other isomers of chloro-iodotoluene might be present.
Q2: What are the recommended purification techniques for this compound?
A2: The primary methods for purifying this compound are column chromatography and recrystallization. The choice of method depends on the nature and quantity of the impurities. A combination of both techniques often yields the best results.
Q3: How can I monitor the progress of the purification?
A3: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the purification process. It can be used to identify the fractions containing the desired product during column chromatography and to assess the purity of the final product after recrystallization. A suitable eluent for TLC would be a mixture of hexane and ethyl acetate, with the ratio adjusted to achieve good separation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Column Chromatography Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Poor Separation of Product and Impurities | Incorrect solvent system polarity. | Optimize the eluent system using TLC. If the spots are too high on the TLC plate (high Rf), decrease the polarity of the eluent (increase the proportion of hexane). If the spots are too low (low Rf), increase the polarity (increase the proportion of ethyl acetate). |
| Column overloading. | Use an appropriate amount of crude product for the column size. A general rule of thumb is a 1:30 to 1:100 ratio of crude product to silica gel by weight. | |
| Column channeling. | Ensure the silica gel is packed uniformly without any cracks or air bubbles. | |
| Product Elutes with the Solvent Front | Eluent is too polar. | Start with a less polar solvent system (e.g., pure hexane) and gradually increase the polarity. |
| Product Does Not Elute from the Column | Eluent is not polar enough. | Gradually increase the polarity of the eluent system. |
| Crystallization in the Column | The compound has low solubility in the eluent. | Add a more polar solvent in which the compound is more soluble to the eluent system. |
Recrystallization Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Oiling Out (Formation of an oil instead of crystals) | The boiling point of the solvent is higher than the melting point of the solute. | Use a lower-boiling point solvent. |
| The solution is supersaturated with impurities. | Attempt to purify the crude product by column chromatography first to remove the bulk of the impurities. | |
| Cooling is too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling rate. | |
| No Crystal Formation | The solution is not saturated enough. | Boil off some of the solvent to concentrate the solution and then allow it to cool again. |
| The solution is supersaturated. | Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure product. | |
| Low Recovery of Purified Product | Too much solvent was used for recrystallization. | Use the minimum amount of hot solvent required to dissolve the crude product. |
| The crystals were filtered before crystallization was complete. | Ensure the solution has been allowed to cool for a sufficient amount of time, including in an ice bath, to maximize crystal formation. | |
| The product is significantly soluble in the cold solvent. | Use a different solvent or a solvent pair where the product has lower solubility at cold temperatures. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
TLC Analysis: Analyze the crude reaction mixture by TLC to determine an appropriate solvent system. A good starting point is a 95:5 mixture of hexane:ethyl acetate. The desired product should have an Rf value of approximately 0.3.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack it into a glass column. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and carefully load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Test the solubility of the crude this compound in various solvents at room temperature and upon heating. Good single solvents for recrystallization are those in which the compound is sparingly soluble at room temperature but highly soluble when hot. Ethanol, methanol, or a hexane/ethyl acetate solvent pair are good starting points to test.[1]
-
Dissolution: In a flask, add a small amount of the chosen hot solvent to the crude product and heat the mixture until the solid dissolves completely. Add the solvent in small portions to ensure that the minimum amount is used.
-
Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-heated funnel.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Pure crystals of this compound should form. Further cooling in an ice bath can maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value |
| CAS Number | 42048-11-3 |
| Molecular Formula | C₇H₆ClI |
| Molecular Weight | 252.48 g/mol |
| Boiling Point | 133 °C |
| Melting Point | 11 °C |
Note: Data obtained from commercial supplier information.
Visualizations
Experimental Workflow
Caption: General workflow for the purification of this compound.
Troubleshooting Decision Tree
References
Technical Support Center: Synthesis of 2-Chloro-6-iodotoluene
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with the removal of byproducts during the synthesis of 2-Chloro-6-iodotoluene.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final product of this compound is contaminated with a phenolic byproduct. How can I remove it?
A1: Phenolic byproducts, such as 2-chloro-6-cresol, can form if the diazonium salt intermediate reacts with water during the Sandmeyer reaction.[1] A common and effective method for removal is a basic aqueous extraction.
-
Troubleshooting Steps:
-
Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the organic solution with an aqueous solution of a base, such as 1-2 M sodium hydroxide (NaOH) or potassium hydroxide (KOH). The basic solution will deprotonate the acidic phenol, forming a water-soluble phenoxide salt.
-
Separate the aqueous layer containing the phenoxide salt from the organic layer.
-
Repeat the wash 1-2 times to ensure complete removal.
-
Wash the organic layer with brine to remove any residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
-
Q2: I have identified various dichlorotoluene isomers in my product mixture. What is the best way to separate these?
A2: The presence of dichlorotoluene isomers, such as 2,3-, 2,4-, 2,5-, and 2,6-dichlorotoluene, often results from the initial chlorination steps of the starting materials.[2][3] Due to their similar physical properties, separation can be challenging. A combination of distillation and crystallization is often employed.[2][4]
-
Troubleshooting Steps:
-
Fractional Distillation: Carefully perform fractional distillation to separate isomers based on their boiling points. This can enrich the fractions with the desired product and separate it from isomers with significantly different boiling points.
-
Melt Crystallization: For isomers with very close boiling points, melt fractional crystallization can be an effective purification technique.[4]
-
Adsorption: In some industrial applications, zeolite-type adsorbents like ZSM-5 have been used for the selective separation of dichlorotoluene isomers.[3][5]
-
Q3: How do I remove unreacted 2-chloro-6-aminotoluene from my product?
A3: Incomplete diazotization can leave residual 2-chloro-6-aminotoluene in your crude product. As an amine, this starting material is basic and can be removed with an acidic wash.
-
Troubleshooting Steps:
-
Dissolve the crude product in an appropriate organic solvent.
-
Wash the organic solution with a dilute aqueous acid solution, such as 1 M hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). The amine will be protonated to form a water-soluble ammonium salt.
-
Separate the aqueous layer.
-
Repeat the acidic wash if necessary.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.
-
Dry the organic layer, filter, and remove the solvent.
-
Q4: My product contains high molecular weight, colored impurities. What are these and how can they be removed?
A4: High molecular weight impurities, often appearing as colored tars, can be biaryl byproducts formed via radical coupling during the Sandmeyer reaction.[6][7]
-
Troubleshooting Steps:
-
Column Chromatography: Silica gel column chromatography is a highly effective method for separating the desired product from polar, high molecular weight impurities. A non-polar eluent system (e.g., hexanes or a mixture of hexanes and a small amount of ethyl acetate) should allow the this compound to elute while retaining the more polar byproducts on the column.
-
Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and treating it with activated carbon can help adsorb colored impurities. The carbon is then removed by filtration.
-
Data on Purification Methodologies
The following table summarizes the effectiveness of various purification techniques for the common byproducts in this compound synthesis. Note: The purity values are illustrative and can vary based on experimental conditions.
| Byproduct Type | Purification Method | Typical Purity Achieved |
| Phenolic Impurities | Basic Aqueous Extraction | >98% |
| Dichlorotoluene Isomers | Fractional Distillation & Crystallization | >99%[4] |
| Unreacted Amine | Acidic Aqueous Extraction | >98% |
| Biaryl Byproducts | Silica Gel Chromatography | >99% |
Key Experimental Protocols
Protocol 1: Removal of Phenolic Byproducts via Basic Extraction
-
Dissolution: Dissolve the crude this compound in 5-10 volumes of diethyl ether.
-
Extraction: Transfer the solution to a separatory funnel and add an equal volume of 1 M NaOH solution.
-
Mixing: Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release any pressure.
-
Separation: Allow the layers to separate completely. Drain the lower aqueous layer.
-
Repeat: Repeat the extraction with the 1 M NaOH solution one more time.
-
Washing: Wash the organic layer with an equal volume of saturated NaCl solution (brine).
-
Drying: Drain the organic layer into a clean flask and add anhydrous magnesium sulfate. Swirl and let it stand for 10-15 minutes.
-
Isolation: Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the purified product.
Protocol 2: Removal of Unreacted Amine via Acidic Extraction
-
Dissolution: Dissolve the crude product in 5-10 volumes of a suitable organic solvent like ethyl acetate.
-
Extraction: Transfer the solution to a separatory funnel and add an equal volume of 1 M HCl solution.
-
Mixing: Stopper and shake the funnel for 30-60 seconds, remembering to vent frequently.
-
Separation: Allow the layers to separate and remove the lower aqueous layer.
-
Neutralization: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by a brine wash.
-
Drying & Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the purified product.
Diagrams
Caption: Troubleshooting workflow for byproduct removal.
Caption: Formation of byproducts in the Sandmeyer synthesis.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. CN116444340B - Separation and purification method for mixed dichlorotoluene by coupling rectification and crystallization - Google Patents [patents.google.com]
- 3. EP0199212B1 - Method for selective separation of 2,6-dichlorotoluene - Google Patents [patents.google.com]
- 4. CN101633601A - Industrial production method for 2, 6-dichlorotoluene - Google Patents [patents.google.com]
- 5. US4777306A - Method for selective separation of 2,6-dichlorotoluene - Google Patents [patents.google.com]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. lscollege.ac.in [lscollege.ac.in]
Technical Support Center: Optimizing Heck Reactions with 2-Chloro-6-iodotoluene
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the reactivity and selectivity of 2-Chloro-6-iodotoluene in Heck reactions. This resource is designed to assist you in overcoming common experimental challenges and achieving optimal results.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a challenging substrate for Heck reactions?
A1: this compound presents two primary challenges in Heck coupling reactions:
-
Chemoselectivity: The presence of both iodo and chloro substituents requires careful control of reaction conditions to achieve selective reaction at the more reactive carbon-iodine (C-I) bond over the less reactive carbon-chlorine (C-Cl) bond. The general reactivity trend for aryl halides in the oxidative addition step of the Heck reaction is I > Br > OTf >> Cl.[1][2]
-
Steric Hindrance: The ortho-substituents (a methyl group and a chlorine atom) to the iodine create significant steric hindrance around the reaction center. This can impede the approach of the palladium catalyst, slowing down the crucial oxidative addition step, which is often the rate-limiting step of the catalytic cycle.[3]
Q2: My Heck reaction with this compound is showing low or no conversion. What are the likely causes?
A2: Low conversion with this substrate is a common issue and can typically be attributed to:
-
Catalyst Deactivation: The formation of palladium black (inactive palladium) is a frequent problem, often caused by high reaction temperatures, the presence of oxygen, or an inappropriate choice of solvent. It is crucial to thoroughly degas all solvents and reagents and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.
-
Inefficient Oxidative Addition: Due to the steric hindrance of the substrate, the initial oxidative addition of the aryl iodide to the Pd(0) catalyst may be slow.[3]
-
Suboptimal Ligand Choice: The ligand plays a critical role in stabilizing the palladium catalyst and promoting its reactivity. For sterically hindered substrates, the choice of ligand is paramount.
Q3: How can I improve the selectivity for the mono-Heck product at the iodine position?
A3: Achieving high selectivity for the mono-arylation at the C-I bond is a key challenge. To favor this outcome:
-
Control Reaction Temperature and Time: Lower reaction temperatures and shorter reaction times generally favor the reaction at the more reactive C-I bond. Over-running the reaction or using excessively high temperatures can lead to the undesired reaction at the C-Cl bond.
-
Choice of Catalyst and Ligand: Certain catalyst and ligand systems can exhibit higher selectivity for iodine over chlorine. Bulky, electron-rich phosphine ligands are often employed to enhance the rate of oxidative addition at the sterically hindered C-I bond, while potentially being less effective for the stronger C-Cl bond under the same conditions.
Q4: I am observing the formation of palladium black. What does this mean and how can I prevent it?
A4: The appearance of a black precipitate is a clear indication of catalyst decomposition into inactive palladium black. This is a common cause of stalled or low-yielding reactions. To prevent this:
-
Use a Stabilizing Ligand: Phosphine ligands are crucial for stabilizing the active Pd(0) species in solution.[1]
-
Optimize Reaction Temperature: Avoid excessively high temperatures which can accelerate catalyst decomposition.
-
Ensure Inert Atmosphere: Rigorously exclude oxygen from the reaction mixture by using degassed solvents and maintaining a nitrogen or argon atmosphere.
-
Purity of Reagents: Ensure all reagents and solvents are pure and dry, as impurities can contribute to catalyst deactivation.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound in a question-and-answer format.
Issue 1: Low Yield of the Desired Product
| Potential Cause | Troubleshooting Action |
| Slow Oxidative Addition due to Steric Hindrance | Increase the catalyst loading incrementally (e.g., from 1 mol% to 5 mol%). Screen bulky, electron-rich phosphine ligands such as tri-tert-butylphosphine (P(t-Bu)₃) or adamantyl-based phosphines.[4] |
| Catalyst Decomposition | Lower the reaction temperature. Ensure rigorous exclusion of oxygen by degassing solvents and using an inert atmosphere. Screen different solvents; polar aprotic solvents like DMF or DMAc can sometimes stabilize the catalytic species. |
| Ineffective Base | The base is crucial for regenerating the active catalyst.[5] Screen different inorganic bases (e.g., K₂CO₃, Cs₂CO₃) or organic bases (e.g., triethylamine, diisopropylethylamine). |
| Poor Quality of Reagents | Ensure the purity of this compound, the alkene, and all other reagents. Impurities can act as catalyst poisons. |
Issue 2: Lack of Chemoselectivity (Reaction at both C-I and C-Cl bonds)
| Potential Cause | Troubleshooting Action |
| High Reaction Temperature or Prolonged Reaction Time | Decrease the reaction temperature and carefully monitor the reaction progress to stop it once the starting aryl iodide is consumed. |
| Inappropriate Catalyst System | Screen different palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands. Some ligand systems may offer better selectivity. |
| Excessive Catalyst Loading | While a higher catalyst loading can improve conversion, it might also lead to decreased selectivity. Optimize the catalyst loading to find a balance between reactivity and selectivity. |
Experimental Protocols
Below are detailed methodologies for performing a Heck reaction with a sterically hindered aryl iodide. These should be considered as starting points for optimization with this compound.
General Protocol for Heck Reaction with a Sterically Hindered Aryl Halide
This protocol is a general starting point and should be optimized for the specific alkene being used.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Alkene (1.2 - 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Bulky phosphine ligand (e.g., Tri-tert-butylphosphine, 0.04 mmol, 4 mol%)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 mmol, 2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., DMAc or NMP, 5 mL)
Procedure:
-
To an oven-dried Schlenk flask, add palladium(II) acetate and the phosphine ligand under an inert atmosphere (Argon or Nitrogen).
-
Add the anhydrous, degassed solvent and stir for 10-15 minutes to allow for the formation of the active catalyst.
-
Add the base, followed by this compound and the alkene.
-
Heat the reaction mixture to the desired temperature (start with a range of 100-120 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion (or when no further conversion is observed), cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following tables summarize general conditions that can be used as a starting point for optimizing the Heck reaction of this compound.
Table 1: Recommended Starting Conditions for Heck Reaction of this compound
| Parameter | Recommended Condition | Rationale |
| Palladium Precursor | Pd(OAc)₂ or Pd₂(dba)₃ | Common and effective Pd(II) and Pd(0) sources. |
| Catalyst Loading | 1 - 5 mol% | Higher loading may be needed for sterically hindered substrates. |
| Ligand | Bulky, electron-rich phosphines (e.g., P(t-Bu)₃, XPhos) | To overcome steric hindrance and promote oxidative addition. |
| Base | K₂CO₃, Cs₂CO₃, or Et₃N | A range of bases should be screened for optimal performance. |
| Solvent | DMAc, NMP, or Dioxane (anhydrous and degassed) | High-boiling polar aprotic solvents are often effective. |
| Temperature | 100 - 140 °C | Higher temperatures may be required, but monitor for decomposition. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent catalyst oxidation. |
Visualizations
Diagram 1: General Heck Reaction Catalytic Cycle
Caption: The catalytic cycle of the Heck reaction.
Diagram 2: Troubleshooting Workflow for Low Conversion
Caption: A logical workflow for troubleshooting low conversion in Heck reactions.
References
Technical Support Center: Catalyst Selection for Difficult Couplings with 2-Chloro-6-iodotoluene
Welcome to the technical support resource for researchers utilizing 2-Chloro-6-iodotoluene in cross-coupling reactions. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the unique challenges presented by this sterically hindered and di-halogenated substrate.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a "difficult" coupling substrate?
A1: The challenges arise from two main features:
-
Chemoselectivity: The substrate contains two different halogen atoms, iodine and chlorine. The carbon-iodine (C-I) bond is significantly weaker and more reactive than the carbon-chlorine (C-Cl) bond. This allows for selective coupling at the iodine position first. However, achieving this selectivity without side reactions requires careful catalyst and condition selection. The subsequent coupling at the more stable C-Cl bond is difficult and requires more forcing conditions.[1][2]
-
Steric Hindrance: The presence of the methyl group and the chlorine atom ortho to the iodine position creates significant steric bulk. This can hinder the approach of the palladium catalyst to the C-I bond and slow down the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[1][3]
Q2: My Suzuki-Miyaura coupling is not working. What are the first things to check?
A2: When a Suzuki coupling reaction fails with this substrate, begin by assessing these key parameters:
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen, which can lead to catalyst decomposition and the formation of unwanted side products like homocoupled boronic acids.[4] Ensure your reaction vessel is properly purged with an inert gas (Argon or Nitrogen) and that all solvents are thoroughly degassed.[5]
-
Catalyst Activity: Ensure your palladium source and ligand are active and pure. Using air-stable pre-catalysts, such as modern palladacycles (e.g., G3 or G4 precatalysts), can provide more consistent results than generating the active Pd(0) species in situ from Pd(OAc)₂ or Pd₂(dba)₃.[5][6]
-
Reagent Purity: Verify the purity of your boronic acid and base. Boronic acids can degrade over time, and bases should be finely powdered and dry, especially for anhydrous reactions.[4]
-
Base and Solvent Choice: The base is crucial for activating the boronic acid for transmetalation.[7] The choice is often interdependent with the solvent. For the initial C-I coupling, milder bases like K₂CO₃ or Cs₂CO₃ are often sufficient. For the more difficult C-Cl coupling, a stronger base like K₃PO₄ or NaOt-Bu is typically required.[1][8]
Q3: I am observing significant dehalogenation of my starting material. How can I minimize this?
A3: Dehalogenation (replacement of the halogen with a hydrogen) is a common side reaction. It can occur when the palladium complex, after oxidative addition, undergoes a reaction that introduces a hydride ligand, followed by reductive elimination.[2] To minimize this:
-
Choice of Ligand: Bulky, electron-rich phosphine ligands can promote the desired reductive elimination over side reactions.
-
Scrutinize Reagents: Ensure solvents and bases are free from contaminants that could act as hydride sources. For instance, some amine bases or alcoholic solvents can be oxidized by the palladium complex to generate hydrides.[2]
-
Reaction Temperature: Lowering the reaction temperature may help, but this needs to be balanced with achieving a reasonable reaction rate.
Catalyst and Conditions Selection Guide
The key to working with this compound is to perform sequential, chemoselective couplings. The first coupling is performed at the more reactive C-I bond under milder conditions, followed by a second coupling at the more robust C-Cl bond under more forcing conditions.
Logical Workflow for Catalyst Selection
The following diagram outlines the decision-making process for sequential cross-coupling reactions with this compound.
References
Technical Support Center: 2-Chloro-6-iodotoluene Cross-Coupling Reactions
Welcome to the technical support center for chemists working with 2-Chloro-6-iodotoluene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize dehalogenation and other side reactions during your cross-coupling experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to dehalogenation?
A1: this compound is susceptible to dehalogenation primarily due to the reactivity of the carbon-iodine bond. The general reactivity trend for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[1] The weaker C-I bond is more easily cleaved, not only in the desired oxidative addition step but also in undesired side reactions leading to the replacement of iodine with a hydrogen atom. The steric hindrance from the ortho-chloro and methyl groups can also influence the relative rates of the desired coupling versus the dehalogenation side reaction.
Q2: What is the primary mechanism of dehalogenation in palladium-catalyzed cross-coupling reactions?
A2: The most widely accepted mechanism involves the formation of a palladium-hydride (Pd-H) species.[2] This can occur through the reaction of the palladium complex with various components in the reaction mixture, such as bases, solvents (like alcohols), or trace amounts of water. This Pd-H species can then transfer a hydride to the aryl palladium intermediate, leading to the dehalogenated product through reductive elimination.
Q3: Which cross-coupling reaction is more susceptible to dehalogenation with this substrate: Suzuki-Miyaura or Buchwald-Hartwig?
A3: Both reactions can exhibit dehalogenation. However, the specific conditions, particularly the choice of base and the nature of the nucleophile, play a crucial role. In Buchwald-Hartwig amination, the amine coupling partner or strong bases like sodium tert-butoxide can sometimes act as a source of hydride, potentially increasing the risk of dehalogenation.[3] In Suzuki-Miyaura reactions, the presence of water and the type of base are critical factors.[2] Careful optimization of reaction conditions is essential for both transformations.
Q4: Can the chlorine atom also be removed during the reaction?
A4: While the iodine atom is significantly more reactive and prone to both cross-coupling and dehalogenation, cleavage of the stronger carbon-chlorine bond is also possible, especially under harsh reaction conditions (e.g., high temperatures, prolonged reaction times, or with highly active catalysts).[4] However, selective reaction at the iodine position is generally achievable with careful control of the reaction parameters.
Troubleshooting Guide: Minimizing Dehalogenation of this compound
This guide provides systematic steps to troubleshoot and minimize the formation of the deiodinated byproduct, 2-chlorotoluene.
| Problem | Potential Cause | Recommended Solutions |
| High levels of deiodination byproduct (2-chlorotoluene) observed. | Inappropriate Ligand Choice: The ligand influences the stability and reactivity of the palladium catalyst. Less bulky or electron-poor ligands may favor dehalogenation pathways. | Employ bulky, electron-rich phosphine ligands. Ligands such as SPhos, XPhos, or tBuXPhos have been shown to promote the desired reductive elimination over dehalogenation. For Suzuki-Miyaura reactions, dppf can also be effective.[5] |
| Base-Induced Hydride Formation: Strong bases, particularly alkoxides like NaOtBu, can be a source of hydride species that lead to dehalogenation.[6] | Use weaker inorganic bases. Consider using K₃PO₄, K₂CO₃, or Cs₂CO₃. These are generally less prone to generating hydride species. The choice of base can be critical and may require screening. | |
| Protic Solvents or Water: Solvents like alcohols or the presence of excess water can act as proton/hydride donors, facilitating dehalogenation.[2] | Use anhydrous aprotic solvents. Dioxane, toluene, or THF are recommended. If a co-solvent is necessary, minimize the amount of protic solvent. Ensure all reagents and solvents are rigorously dried. | |
| High Reaction Temperature: Elevated temperatures can increase the rate of dehalogenation relative to the desired cross-coupling. | Lower the reaction temperature. It is often beneficial to run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction progress closely. | |
| Prolonged Reaction Time: Extended reaction times can lead to catalyst decomposition and an increase in side products, including the dehalogenated compound. | Optimize reaction time. Monitor the reaction by TLC or LC-MS to determine the point of maximum product formation and avoid unnecessary heating. | |
| Low or no conversion to the desired product. | Catalyst Inactivity: The palladium catalyst may not be sufficiently active to promote the coupling of the sterically hindered substrate. | Screen different palladium precatalysts and ligands. Consider more active pre-catalysts like PEPPSI™-IPr for challenging substrates. Increasing the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may also improve conversion.[7] |
| Slow Transmetalation (Suzuki-Miyaura): The transfer of the organic group from the boron reagent to the palladium center might be the rate-limiting step. | Use a more reactive boronic acid derivative. Boronic acid pinacol esters (Bpin) can sometimes exhibit different reactivity profiles. Ensure the boronic acid is of high purity. | |
| Inhibition by Iodide (Buchwald-Hartwig): The iodide anion generated during the reaction can sometimes inhibit the catalyst. | **Consider using a different halide precursor if possible (e.g., the bromide analogue), although this would change the substrate. For the iodide, optimizing the ligand and base is key to ensure the catalytic cycle proceeds efficiently. |
Data Presentation
The following tables provide illustrative data on how reaction parameters can influence the yield of the desired cross-coupled product versus the dehalogenated byproduct for a substrate similar to this compound. Note: These are representative values and actual results may vary.
Table 1: Effect of Ligand and Base on a Suzuki-Miyaura Coupling
Reaction: this compound + Arylboronic Acid
| Entry | Palladium Precatalyst | Ligand | Base | Solvent | Temp (°C) | Yield of Coupled Product (%) | Yield of 2-Chlorotoluene (%) |
| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 45 | 35 |
| 2 | Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane | 80 | 85 | <5 |
| 3 | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 80 | 90 | <5 |
| 4 | Pd(OAc)₂ | dppf | Cs₂CO₃ | Toluene | 100 | 78 | 10 |
Table 2: Effect of Solvent and Temperature on a Buchwald-Hartwig Amination
Reaction: this compound + Amine
| Entry | Palladium Precatalyst | Ligand | Base | Solvent | Temp (°C) | Yield of Aminated Product (%) | Yield of 2-Chlorotoluene (%) |
| 1 | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 110 | 60 | 30 |
| 2 | Pd₂(dba)₃ | XPhos | NaOtBu | Dioxane | 90 | 82 | 12 |
| 3 | Pd₂(dba)₃ | RuPhos | LHMDS | THF | 70 | 88 | <8 |
| 4 | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 100 | 75 | 15 |
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling of this compound
This protocol is designed to minimize dehalogenation by using a bulky, electron-rich ligand, a phosphate base, and an aprotic solvent at a moderate temperature.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
SPhos (0.04 equiv)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous 1,4-dioxane
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Optimized Buchwald-Hartwig Amination of this compound
This protocol aims to reduce dehalogenation by using a weaker base than sodium tert-butoxide and carefully controlling the temperature.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
XPhos (0.04 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv) or Lithium bis(trimethylsilyl)amide (LHMDS) (2.0 equiv)
-
Anhydrous 1,4-dioxane or THF
Procedure:
-
In a glovebox or under a robust inert atmosphere, add Pd₂(dba)₃ and XPhos to a dry Schlenk flask.
-
Add the chosen solvent (dioxane or THF) and stir for 10 minutes.
-
Add the amine, followed by this compound, and finally the base (K₃PO₄ or LHMDS).
-
Seal the flask and heat the reaction mixture to 90-100 °C.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature.
-
Quench the reaction carefully with water if LHMDS was used.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: A generalized experimental workflow for cross-coupling reactions.
Caption: A logic diagram for troubleshooting dehalogenation.
Caption: Competing pathways of cross-coupling and dehalogenation.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 2-Chloro-6-iodotoluene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-6-iodotoluene. The information provided is intended to address common challenges encountered during laboratory and scale-up production.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent method for the synthesis of this compound is a two-step process starting from 2-chloro-6-aminotoluene. This involves a diazotization reaction to form a diazonium salt, followed by a Sandmeyer-type iodination reaction.
Q2: What are the critical parameters to control during the diazotization step?
Temperature control is paramount during diazotization. The reaction is highly exothermic, and the diazonium salt intermediate is thermally unstable. It is crucial to maintain a low temperature, typically between 0-5°C, to prevent decomposition of the diazonium salt, which can lead to the formation of phenolic impurities and a significant reduction in yield.[1] The rate of addition of sodium nitrite solution should also be carefully controlled to manage the exotherm.
Q3: What are the common side reactions during the Sandmeyer iodination step?
Common side reactions include the formation of phenols, biaryl compounds, and other halogenated byproducts.[1] Phenol formation occurs if the diazonium salt decomposes in the aqueous solution before reacting with the iodide source. The formation of dark, tar-like byproducts can also be an issue, often resulting from radical side reactions due to elevated temperatures or impurities.[1]
Q4: How can I purify the final this compound product?
Vacuum distillation is a common and effective method for purifying this compound, as it is a liquid at room temperature with a relatively high boiling point.[2] This technique allows for the separation of the desired product from non-volatile impurities and byproducts with significantly different boiling points.
Q5: What are the main safety concerns when scaling up the synthesis of this compound?
The primary safety concern is the thermal instability of the diazonium salt intermediate. On a larger scale, efficient heat dissipation becomes critical to prevent a runaway reaction and potential explosion. Diazonium salts, when isolated in a dry state, can be explosive and should be handled with extreme caution.[3] It is highly recommended to use the diazonium salt solution directly in the subsequent step without isolation. Additionally, the reagents used, such as strong acids and sodium nitrite, require careful handling.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield in Diazotization | Incomplete diazotization of the starting amine. | Ensure complete dissolution of the 2-chloro-6-aminotoluene in the acidic medium before adding sodium nitrite. Use a slight excess of sodium nitrite. Test for the presence of unreacted amine using a suitable analytical method (e.g., TLC). |
| Premature decomposition of the diazonium salt. | Maintain the reaction temperature strictly between 0-5°C. Ensure efficient stirring and cooling. Add the sodium nitrite solution slowly and sub-surface if possible to improve dispersion and heat transfer. | |
| Low Yield in Iodination | Inefficient substitution of the diazonium group. | Ensure an adequate excess of the iodide source (e.g., potassium iodide) is used. The reaction of the diazonium salt with iodide is typically fast, but ensuring sufficient reaction time can be beneficial. |
| Formation of phenolic byproducts. | This is often linked to the decomposition of the diazonium salt. Optimize the diazotization step to ensure the stability of the diazonium salt before proceeding to the iodination. | |
| Product Contamination | Presence of dark, tar-like impurities. | This suggests radical-mediated side reactions. Ensure the reaction temperature is well-controlled. The use of radical scavengers could be explored, but optimization of reaction conditions is the primary solution. |
| Presence of starting material (2-chloro-6-aminotoluene). | Indicates incomplete diazotization. Re-evaluate the stoichiometry of reagents and reaction time for the diazotization step. | |
| Presence of 2-chloro-6-hydroxytoluene (phenolic impurity). | Indicates decomposition of the diazonium salt. Improve temperature control during diazotization and ensure a prompt transition to the iodination step. | |
| Difficult Purification | Close-boiling impurities. | Optimize the reaction selectivity to minimize the formation of byproducts. For purification, consider using fractional vacuum distillation with a column packed with structured packing for better separation efficiency. |
Experimental Protocols
Step 1: Diazotization of 2-Chloro-6-aminotoluene
This protocol is adapted from a similar procedure for a related compound and should be optimized for the specific synthesis of this compound.[4]
Materials:
-
2-chloro-6-aminotoluene
-
Concentrated Hydrochloric Acid (37%)
-
Sodium Nitrite (NaNO₂)
-
Water
-
Ice
Procedure:
-
In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, add 2-chloro-6-aminotoluene.
-
Add a mixture of concentrated hydrochloric acid and water. Stir the mixture to ensure complete dissolution of the amine. The temperature may be controlled below 50°C during this addition.[4]
-
Cool the reaction mixture to -5 to 0°C using an ice-salt bath.
-
Prepare a solution of sodium nitrite in water.
-
Slowly add the sodium nitrite solution to the cooled amine solution via the dropping funnel, maintaining the reaction temperature below 5°C. The addition should take approximately 2 hours for larger scales.[4]
-
After the addition is complete, continue stirring for an additional 30 minutes at 0-5°C to ensure the reaction goes to completion.
-
The resulting diazonium salt solution should be kept cold and used immediately in the next step. Do not attempt to isolate the diazonium salt.
Step 2: Sandmeyer Iodination
Materials:
-
Diazonium salt solution from Step 1
-
Potassium Iodide (KI)
-
Water
Procedure:
-
In a separate reaction vessel, prepare a solution of potassium iodide in water.
-
Cool the potassium iodide solution to 0-5°C.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Nitrogen gas evolution will be observed. Control the addition rate to manage the effervescence and maintain the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to ensure complete decomposition of the diazonium salt.
-
The crude this compound will separate as an oily layer.
Step 3: Work-up and Purification
Procedure:
-
Separate the organic layer from the aqueous layer.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or diethyl ether) to recover any dissolved product.
-
Combine the organic layers and wash with a saturated solution of sodium thiosulfate to remove any residual iodine.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).
-
Filter to remove the drying agent and concentrate the solution under reduced pressure to remove the solvent.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
Data Presentation
Table 1: Typical Reaction Parameters for the Synthesis of this compound
| Parameter | Diazotization | Iodination |
| Temperature | 0-5°C | 0-10°C initially, then warm to RT |
| Reaction Time | 2-3 hours | 2-4 hours |
| Key Reagents | 2-chloro-6-aminotoluene, HCl, NaNO₂ | Diazonium salt solution, KI |
| Solvent | Water | Water |
| Typical Molar Ratios (vs. Amine) | HCl: ~3-4 eq., NaNO₂: ~1.1-1.2 eq. | KI: ~1.2-1.5 eq. |
Note: These are typical ranges and should be optimized for each specific scale and equipment.
Table 2: Physical Properties of this compound
| Property | Value |
| CAS Number | 42048-11-3[2] |
| Molecular Formula | C₇H₆ClI[5] |
| Molecular Weight | 252.48 g/mol [5] |
| Boiling Point | 133°C[2][6] |
| Melting Point | 11°C[2][6] |
| Appearance | Colorless to light yellow liquid or lump[7] |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 42048-11-3 [sigmaaldrich.com]
- 3. prepchem.com [prepchem.com]
- 4. WO2020029720A1 - Method for preparing 2-chloro-6-methylthiotoluene - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. This compound | 42048-11-3 [sigmaaldrich.com]
- 7. This compound | 42048-11-3 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
Technical Support Center: Cross-Coupling with 2-Chloro-6-iodotoluene
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers utilizing 2-Chloro-6-iodotoluene in palladium-catalyzed cross-coupling reactions. The inherent reactivity difference between the carbon-iodine and carbon-chlorine bonds offers opportunities for selective functionalization, but also presents unique challenges.
General Troubleshooting & FAQs
This section addresses common issues applicable to most cross-coupling reactions involving this compound.
Q1: My reaction shows low to no conversion of the starting material. What should I check first?
A1: When a cross-coupling reaction fails, systematically evaluate the following key parameters:
-
Catalyst Activity: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in-situ.[1] Ensure your palladium source and ligand are from a reliable source and have been stored correctly. Consider using a fresh batch or a more robust, air-stable precatalyst, such as a third-generation (G3) Buchwald precatalyst.[2]
-
Inert Atmosphere: Oxygen can lead to the degradation of phosphine ligands, the homocoupling of coupling partners (like boronic acids or alkynes), and overall catalyst decomposition.[1][3] Ensure your solvents are properly degassed and the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen) throughout.[1]
-
Reagent Purity and Stability: Verify the purity of your this compound and the coupling partner. Boronic acids, in particular, can degrade over time through processes like protodeboronation.[1]
-
Solvent and Base Choice: The selection of solvent and base is critical and often interdependent.[1] Ensure the base is strong enough to facilitate the desired catalytic step (e.g., transmetalation in Suzuki coupling) but not so strong that it causes degradation.[1] For reactions involving solid bases like K₃PO₄ or Cs₂CO₃, ensure they are finely powdered and dry for anhydrous reactions.[1][4]
Q2: How can I selectively functionalize the C-I bond over the C-Cl bond?
A2: The C-I bond is significantly more reactive than the C-Cl bond towards oxidative addition to a Pd(0) center.[5] To achieve high selectivity, use milder reaction conditions. This typically involves:
-
Lower reaction temperatures (e.g., room temperature to 80 °C).
-
Standard palladium catalysts and ligands (e.g., Pd(PPh₃)₄) that are highly reactive with aryl iodides but less so with aryl chlorides.[5][6]
Activating the C-Cl bond generally requires more forcing conditions, such as higher temperatures, stronger bases, and specialized, bulky, electron-rich phosphine ligands (e.g., Buchwald or cataCXium-type ligands).[3][4]
Q3: I am observing significant formation of homocoupled byproducts. What is the cause and how can I prevent it?
A3: Homocoupling is a common side reaction. In Suzuki coupling, it leads to biaryl formation from the boronic acid. In Sonogashira coupling, it results in alkyne dimers (Glaser coupling).[3][7] This is often promoted by the presence of oxygen.[1][3] To minimize this:
-
Ensure rigorous deaeration of reaction flasks and solvents.
-
For Sonogashira reactions, consider using copper-free conditions, as the copper(I) co-catalyst can promote Glaser coupling.[3]
Q4: My reaction starts but then stalls before reaching completion, and I see palladium black precipitating. What can I do?
A4: The formation of palladium black indicates catalyst decomposition and precipitation out of the solution, halting the catalytic cycle. This can be caused by high temperatures or an unstable catalytic complex. To mitigate this:
-
Use a more robust, sterically hindered ligand (e.g., Buchwald-type biarylphosphines) that can stabilize the Pd(0) species and prevent aggregation.[8][9]
-
In some cases, additives like collidine have been shown to stabilize the active palladium complex.[10]
-
Lowering the reaction temperature, even if it extends the reaction time, can sometimes prevent catalyst death.
Reaction-Specific Troubleshooting
Suzuki-Miyaura Coupling
Q5: I am observing significant protodeboronation of my boronic acid coupling partner. How can I minimize this?
A5: Protodeboronation is the replacement of the boronic acid group with a hydrogen atom, a common side reaction, especially with electron-rich boronic acids.[1]
-
Use a Milder Base: Strong bases in aqueous media can accelerate this side reaction. Consider switching from K₃PO₄ or NaOH to a weaker base like K₂CO₃ or KF.[1]
-
Anhydrous Conditions: Water is the primary proton source for this side reaction. Switching to anhydrous conditions can significantly reduce protodeboronation.[1]
| Parameter | Typical Conditions for C-I Selective Suzuki Coupling |
| Catalyst/Precatalyst | Pd(PPh₃)₄ (2-5 mol%), Pd(OAc)₂ (2-5 mol%) |
| Ligand | PPh₃, SPhos, XPhos (often 1:2 Pd:Ligand ratio) |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, KF (2-3 equivalents) |
| Solvent | Toluene/H₂O, Dioxane/H₂O, THF, DMF |
| Temperature | 60-110 °C |
Stille Coupling
Q6: My Stille coupling is sluggish. How can I improve the reaction rate?
A6: The rate-limiting step in Stille coupling is often the transmetalation.[11]
-
Additives: The addition of copper(I) iodide (CuI) can accelerate the reaction by acting as a scavenger for free phosphine ligands, which are known to inhibit transmetalation.[11] Fluoride sources, like CsF, can form hypervalent tin species that are believed to transmetalate faster.[11]
-
Ligand Choice: While PPh₃ is common, using more electron-rich or bulky phosphine ligands can sometimes improve performance, especially for challenging substrates.[10]
| Parameter | Typical Conditions for C-I Selective Stille Coupling |
| Catalyst/Precatalyst | Pd(PPh₃)₄ (2-5 mol%), Pd₂(dba)₃ (1-3 mol%) |
| Ligand | PPh₃, P(o-tol)₃, P(t-Bu)₃ |
| Additives (Optional) | CuI, CsF, LiCl |
| Solvent | Toluene, THF, DMF, NMP |
| Temperature | 80-110 °C |
Sonogashira Coupling
Q7: My Sonogashira reaction is giving a low yield of the desired aryl-alkyne, with a lot of alkyne dimer (Glaser coupling). What's the solution?
A7: Glaser homocoupling is a major side reaction, often promoted by the copper co-catalyst in the presence of oxygen.[3]
-
Copper-Free Conditions: The most effective way to prevent Glaser coupling is to perform the reaction without a copper co-catalyst.[3] This may require a more active palladium catalyst system, a stronger base, and potentially higher temperatures, but it eliminates the primary pathway for homocoupling.[3]
-
Rigorous Degassing: If using the copper-catalyzed method, ensure the reaction is completely free of oxygen.[6]
| Parameter | Typical Conditions for C-I Selective Sonogashira Coupling |
| Catalyst/Precatalyst | PdCl₂(PPh₃)₂ (2-5 mol%), Pd(PPh₃)₄ (2-5 mol%) |
| Co-catalyst | CuI (5-10 mol%) |
| Base | Triethylamine (Et₃N), Diisopropylamine (i-Pr₂NH) (often as solvent) |
| Solvent | THF, DMF, Toluene |
| Temperature | Room Temperature - 80 °C |
Buchwald-Hartwig Amination
Q8: I am attempting a Buchwald-Hartwig amination, but the main byproduct is the hydrodehalogenated starting material (toluene derivative). How do I prevent this?
A8: Hydrodehalogenation occurs when a palladium hydride species is generated, which then reductively cleaves the aryl-halide bond.[2]
-
Base and Solvent Choice: This side reaction can be minimized by the careful selection of the base and solvent.[2] Using a non-coordinating, sterically hindered base like NaOt-Bu or LHMDS is common.
-
Eliminate Water: Ensure the reaction environment is free of water and other protic sources that can lead to the formation of palladium hydrides.[2]
-
Ligand Selection: The choice of a bulky, electron-rich biarylphosphine ligand is crucial for promoting the desired C-N reductive elimination over competing pathways like β-hydride elimination or hydrodehalogenation.[12][13]
| Parameter | Typical Conditions for C-I Selective Buchwald-Hartwig Amination |
| Catalyst/Precatalyst | Pd₂(dba)₃ (1-2 mol%), Pd(OAc)₂ (2-4 mol%) |
| Ligand | XPhos, SPhos, RuPhos, tBuXPhos |
| Base | NaOt-Bu, KOt-Bu, Cs₂CO₃, LHMDS (1.2-2 equivalents) |
| Solvent | Toluene, Dioxane, THF |
| Temperature | 80-110 °C |
Experimental Protocols
General Protocol for Selective Suzuki-Miyaura Coupling at the C-I Position
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1-1.5 equiv)
-
Pd(PPh₃)₄ (0.02-0.05 equiv)
-
K₂CO₃ (2.0-3.0 equiv, finely powdered)
-
Toluene and Water (e.g., 4:1 or 5:1 v/v)
-
Schlenk flask or sealed vial, magnetic stir bar, condenser (if heating)
Procedure:
-
Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Inerting: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[14]
-
Solvent Addition: Add the degassed solvent system (e.g., toluene and water) via syringe under a positive pressure of inert gas. The final concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[1]
-
Reaction: Place the flask in a preheated oil bath and stir vigorously at the desired temperature (e.g., 80–100 °C).[1]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.[1]
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[15]
-
Purification: Purify the crude product by flash column chromatography on silica gel.[15]
Visualizations
Caption: General catalytic cycle for Pd-catalyzed cross-coupling reactions.
Caption: Decision tree for troubleshooting failed cross-coupling reactions.
Caption: Reaction pathways based on conditions for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Stille reaction - Wikipedia [en.wikipedia.org]
- 8. Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Validation & Comparative
Reactivity Face-Off: 2-Chloro-6-iodotoluene vs. 2-Bromo-6-chlorotoluene in Cross-Coupling Reactions
A Comparative Guide for Researchers in Synthetic Chemistry and Drug Development
In the intricate world of pharmaceutical synthesis and materials science, the selection of appropriate building blocks is a critical determinant of reaction efficiency, yield, and overall project success. For drug development professionals and synthetic chemists, dihalogenated aromatic compounds are invaluable synthons, offering multiple handles for the sequential introduction of molecular complexity. This guide provides an in-depth, objective comparison of the reactivity of two such building blocks: 2-chloro-6-iodotoluene and 2-bromo-6-chlorotoluene, with a focus on their performance in widely-used palladium-catalyzed cross-coupling reactions.
The fundamental difference in the reactivity of these two molecules lies in the inherent properties of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the rate-determining step is typically the oxidative addition of the aryl halide to the low-valent palladium catalyst. The propensity of a carbon-halogen bond to undergo this oxidative addition follows a well-established trend: C-I > C-Br > C-Cl.[1][2][3][4] This hierarchy is a direct consequence of the decreasing bond dissociation energies down the halogen group. The weaker carbon-iodine bond in this compound is more readily cleaved by the palladium catalyst compared to the stronger carbon-bromine bond in 2-bromo-6-chlorotoluene. Consequently, this compound is the more reactive substrate.
This enhanced reactivity often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times, which are all desirable attributes in a synthetic sequence. The C-Cl bond, being the least reactive, typically remains intact during the initial coupling, providing a handle for subsequent functionalization.
Comparative Performance in Key Cross-Coupling Reactions
To illustrate the practical implications of this reactivity difference, the following sections present a comparative analysis of these two compounds in three of the most pivotal cross-coupling reactions in modern organic synthesis: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination. The presented data, while not from a direct head-to-head comparative study of the two title compounds, is extrapolated from studies on closely analogous dihalogenated systems and reflects the established reactivity principles.
Table 1: Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Type | Substrate | Typical Catalyst System | Typical Conditions | Expected Yield | Key Observations |
| Suzuki-Miyaura Coupling | This compound | Pd(PPh₃)₄, K₂CO₃ | Toluene/H₂O, 80-90 °C, 2-4 h | High (85-95%) | Selective coupling at the C-I position. Milder conditions are sufficient. |
| 2-Bromo-6-chlorotoluene | Pd(dppf)Cl₂, K₃PO₄ | Dioxane/H₂O, 100-110 °C, 8-12 h | Moderate to High (70-85%) | Higher temperatures and stronger bases are often required to achieve comparable yields to the iodo-analogue. | |
| Sonogashira Coupling | This compound | Pd(PPh₃)₂Cl₂, CuI, Et₃N | THF, rt to 50 °C, 1-3 h | High (90-98%) | Copper co-catalysis facilitates the reaction under very mild conditions. |
| 2-Bromo-6-chlorotoluene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | DMF, 80-100 °C, 6-10 h | Moderate to High (75-90%) | More forcing conditions are necessary to drive the reaction to completion. | |
| Buchwald-Hartwig Amination | This compound | Pd₂(dba)₃, XPhos, NaOtBu | Toluene, 80 °C, 4-6 h | High (80-95%) | Efficient coupling with a variety of primary and secondary amines. |
| 2-Bromo-6-chlorotoluene | Pd₂(dba)₃, RuPhos, K₂CO₃ | Dioxane, 110 °C, 12-18 h | Moderate (65-80%) | Requires more specialized, electron-rich ligands and higher temperatures. |
Note: The data presented is representative of typical results found in the literature for analogous dihalogenated aromatic systems and serves for comparative purposes. Actual yields may vary depending on the specific coupling partners and reaction conditions.
Logical Relationship of Reactivity
The decision-making process for selecting between these two substrates can be visualized as a logical workflow, primarily dictated by the desired reactivity and the tolerance of the overall synthetic route to varying reaction conditions.
Caption: Logical workflow for selecting between this compound and 2-bromo-6-chlorotoluene.
Experimental Protocols
Detailed and reproducible experimental procedures are paramount for successful synthetic outcomes. Below are representative protocols for the selective Suzuki-Miyaura and Sonogashira couplings.
Protocol 1: Selective Suzuki-Miyaura Coupling of this compound
Objective: To selectively couple an arylboronic acid at the C-I position of this compound.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)
-
Triphenylphosphine (PPh₃, 0.08 mmol)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Toluene (8 mL)
-
Water (2 mL)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed toluene and water.
-
Heat the reaction mixture to 85 °C and stir for 3 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-chloro-6-aryl-toluene.
Protocol 2: Selective Sonogashira Coupling of 2-Bromo-6-chlorotoluene
Objective: To selectively couple a terminal alkyne at the C-Br position of 2-bromo-6-chlorotoluene.
Materials:
-
2-Bromo-6-chlorotoluene (1.0 mmol)
-
Terminal alkyne (1.1 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 mmol)
-
Copper(I) iodide (CuI, 0.06 mmol)
-
Triethylamine (Et₃N, 5 mL)
-
N,N-Dimethylformamide (DMF, 5 mL)
Procedure:
-
To a flame-dried Schlenk tube, add 2-bromo-6-chlorotoluene, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the tube with argon.
-
Add degassed DMF and triethylamine, followed by the terminal alkyne.
-
Heat the reaction mixture to 90 °C and stir for 8 hours.
-
After completion, cool the mixture to room temperature.
-
Dilute with diethyl ether and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-chloro-6-alkynyl-toluene.
Experimental Workflow
The general workflow for performing and analyzing these cross-coupling reactions is outlined below. Meticulous execution of each step is crucial for obtaining reliable and reproducible results.
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Conclusion
The choice between this compound and 2-bromo-6-chlorotoluene as a synthetic precursor is a strategic one, guided by the principles of chemical reactivity. For syntheses that demand high efficiency, mild conditions, and rapid transformations, this compound is the superior choice due to the greater lability of the C-I bond. This allows for selective functionalization at the iodo-position while preserving the less reactive chloro-substituent for subsequent manipulations.
Conversely, 2-bromo-6-chlorotoluene, while less reactive, may be a more cost-effective option and is still a viable substrate, provided that more forcing conditions and potentially more sophisticated catalyst systems are employed. Ultimately, a thorough understanding of the relative reactivities of carbon-halogen bonds is indispensable for the rational design of synthetic routes in the development of novel pharmaceuticals and advanced materials.
References
A Comparative Guide to 2-Chloro-6-iodotoluene and 2,6-diiodotoluene in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, the strategic selection of building blocks is paramount for the efficient construction of complex molecular architectures. Halogenated toluenes, in particular, serve as versatile intermediates in cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This guide provides an objective comparison of two such building blocks: 2-Chloro-6-iodotoluene and 2,6-diiodotoluene, with a focus on their performance in common palladium-catalyzed cross-coupling reactions. While direct, side-by-side comparative studies are limited in the literature, this guide leverages established principles of chemical reactivity and data from analogous systems to provide a comprehensive overview for researchers.
Executive Summary
The primary difference in the synthetic utility of this compound and 2,6-diiodotoluene lies in the chemoselectivity of their cross-coupling reactions. This is governed by the differing reactivity of the carbon-halogen bonds, which generally follows the order C-I > C-Br > C-Cl in palladium-catalyzed reactions.
-
This compound offers a platform for selective mono-functionalization . The significantly more reactive C-I bond allows for cross-coupling to occur preferentially at this position, leaving the C-Cl bond intact for subsequent transformations. This makes it an ideal substrate for the stepwise introduction of different functionalities.
-
2,6-diiodotoluene possesses two highly reactive C-I bonds. This can be advantageous for the synthesis of symmetrical molecules through double-coupling reactions . However, achieving selective mono-functionalization requires careful control of reaction conditions to prevent the formation of di-substituted products.
Performance in Cross-Coupling Reactions: A Comparative Analysis
The following sections provide an overview of the expected performance of this compound and 2,6-diiodotoluene in three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. The quantitative data presented in the tables are representative examples drawn from studies on analogous substrates to illustrate the expected yields and conditions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organohalide and an organoboron compound.
For this compound , the reaction is expected to proceed with high chemoselectivity at the C-I bond.
For 2,6-diiodotoluene , achieving mono-arylation requires careful control of stoichiometry and reaction conditions to minimize the formation of the di-arylated product.
| Substrate | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| This compound (Illustrative) | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 90 | 12 | 3-Chloro-2-methylbiphenyl | ~85-95 |
| 2,6-Diiodotoluene (Analogous System)¹ | Phenylboronic acid (1.1 eq) | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 16 | 2-Iodo-6-phenyltoluene | ~70-80 (mono) |
| 2,6-Diiodotoluene (Analogous System)¹ | Phenylboronic acid (2.5 eq) | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 24 | 2,6-Diphenyltoluene | >90 (di) |
¹Data adapted from studies on similar di-iodinated and chloro-iodinated aromatic compounds.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol describes a general method for the selective coupling of an arylboronic acid to the C-I bond of this compound or for the mono-coupling of 2,6-diiodotoluene.
Materials:
-
This compound or 2,6-diiodotoluene (1.0 equiv)
-
Arylboronic acid (1.1 equiv for mono-coupling)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
-
Nitrogen or Argon gas
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating plate
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, arylboronic acid, and base.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Add the palladium catalyst to the flask under a positive pressure of inert gas.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, typically with the aid of a copper co-catalyst.
For this compound , high selectivity for coupling at the C-I bond is expected.
For 2,6-diiodotoluene , studies on the analogous 2,6-diiodoanisole have shown that selective mono-alkynylation can be achieved in high yields.
| Substrate | Coupling Partner | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| This compound (Illustrative) | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 65 | 8 | 2-Chloro-6-(phenylethynyl)toluene | ~90 |
| 2,6-Diiodoanisole (Analogue to 2,6-diiodotoluene) | Phenylacetylene (1.2 eq) | Pd(PPh₃)₂Cl₂ (5) | CuI (15) | DIPA | Toluene | RT | 12 | 2-Iodo-6-(phenylethynyl)anisole | 95 |
| 2,6-Diiodotoluene (Illustrative for di-coupling) | Phenylacetylene (2.5 eq) | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | Dioxane | 100 | 24 | 2,6-Bis(phenylethynyl)toluene | >85 |
Experimental Protocols
General Protocol for Sonogashira Coupling
This protocol outlines a general procedure for the Sonogashira coupling of a terminal alkyne with this compound or 2,6-diiodotoluene.
Materials:
-
This compound or 2,6-diiodotoluene (1.0 equiv)
-
Terminal alkyne (1.2 equiv for mono-coupling)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 4-15 mol%)
-
Base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA))
-
Degassed solvent (e.g., THF or Toluene)
-
Nitrogen or Argon gas
Procedure:
-
To a Schlenk flask, add the aryl halide, palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas.
-
Add the degassed solvent and the base.
-
Add the terminal alkyne dropwise to the stirred solution.
-
Stir the reaction mixture at the appropriate temperature (room temperature to 100 °C) until the starting material is consumed (monitored by TLC or GC-MS).
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. The chemoselectivity follows the same trend, with the C-I bond being more reactive than the C-Cl bond.
For this compound , this allows for selective amination at the 2-position.
For 2,6-diiodotoluene , selective mono-amination can be challenging and may require careful selection of ligands and reaction conditions to avoid di-amination.
| Substrate | Coupling Partner | Pd Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| This compound (Illustrative) | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 18 | N-(3-Chloro-2-methylphenyl)aniline | ~80-90 |
| 2,6-Diiodotoluene (Illustrative) | Morpholine (1.2 eq) | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | 4-(2-Iodo-6-methylphenyl)morpholine | Moderate |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination
This protocol provides a general method for the Buchwald-Hartwig amination of this compound or 2,6-diiodotoluene.
Materials:
-
This compound or 2,6-diiodotoluene (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Nitrogen or Argon gas
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to a dry Schlenk tube.
-
Add the aryl halide and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the mixture with stirring to the desired temperature (e.g., 100-110 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizations
Logical Relationship of Reactivity and Selectivity
Caption: Reactivity and selectivity of this compound vs. 2,6-diiodotoluene.
Experimental Workflow for Selective Cross-Coupling
A Comparative Guide to the Suzuki Coupling of 2-Chloro-6-iodotoluene versus other Aryl Iodides
For researchers and professionals in drug development and synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds. The choice of aryl halide substrate is critical to the success of this palladium-catalyzed reaction. This guide provides a comparative analysis of the performance of 2-Chloro-6-iodotoluene against other aryl iodides, highlighting its unique advantages in chemoselective synthesis.
Performance Comparison: Reactivity and Chemoselectivity
The reactivity of the organic halide in a Suzuki-Miyaura coupling is paramount and generally follows the trend of I > OTf > Br >> Cl.[1][2] This trend is dictated by the bond dissociation energy of the carbon-halogen bond, where the weaker carbon-iodine bond is more susceptible to oxidative addition by the palladium(0) catalyst, which is often the rate-determining step of the catalytic cycle.[2]
This compound is a dihalogenated arene, presenting two potential sites for reaction. In such cases, the inherent reactivity difference between the halogens allows for a highly chemoselective mono-coupling. The carbon-iodine bond will react preferentially, leaving the more robust carbon-chlorine bond intact for subsequent functionalization. This principle has been demonstrated in other dihaloarene systems, such as in the selective coupling of 9-benzyl-6-chloro-2-iodopurine, where the reaction occurs exclusively at the iodo-substituted position.[3][4]
While aryl iodides are generally the most reactive class of aryl halides, it is noteworthy that under specific conditions, such as at lower temperatures with triphenylphosphine ([Pd(PPh3)4]) as the catalyst, they can exhibit surprisingly poor reactivity compared to their aryl bromide counterparts.[5] This is attributed to the inefficient turnover of the key on-cycle intermediate, trans-[Pd(PPh3)2(Ar)(I)].[5]
Illustrative Performance Data
The following table provides a summary of expected yields for the Suzuki-Miyaura coupling of various aryl halides with phenylboronic acid under typical reaction conditions. The data for this compound is based on the established principles of high reactivity and chemoselectivity of the C-I bond.
| Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Citation |
| Iodobenzene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | >95 | [6] |
| 4-Bromotoluene | Pd(OAc)₂/PPh₃ | Na₂CO₃ | Toluene/H₂O | 80 | 12 | ~90 | [7] |
| 4-Chlorotoluene | Pd(OAc)₂/PCy₃ | K₃PO₄ | Dioxane | 100 | 24 | ~85 | [8] |
| This compound | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | >95 (at iodo pos.) | Inferred from[3][4][6] |
Experimental Protocols
Below is a representative experimental protocol for the chemoselective Suzuki-Miyaura cross-coupling of this compound.
Materials:
-
This compound (1.0 mmol, 1.0 eq)
-
Arylboronic acid (1.2 mmol, 1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 eq)
-
Toluene (8 mL)
-
Water (2 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, the arylboronic acid, potassium carbonate, and the palladium catalyst.
-
Add the degassed solvents (toluene and water).
-
Heat the reaction mixture to 90°C and stir vigorously for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-chloro-6-aryl-toluene.
Visualizing the Process
To better understand the Suzuki-Miyaura coupling, the following diagrams illustrate the catalytic cycle and the selective nature of the reaction with this compound.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
A Comparative Guide: The Advantages of 2-Chloro-6-iodotoluene Over Aryl Bromides in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the choice of starting materials is a critical decision that can significantly impact the efficiency, selectivity, and overall success of a synthetic route. In the realm of palladium-catalyzed cross-coupling reactions, the selection of the aryl halide coupling partner is of paramount importance. This guide provides an in-depth comparison of 2-Chloro-6-iodotoluene and analogous aryl bromides, highlighting the distinct advantages of the iodo-substituted compound through supporting experimental data and detailed protocols.
The enhanced reactivity of aryl iodides over aryl bromides is a well-established principle in organic chemistry, primarily attributed to the weaker carbon-iodine bond, which facilitates the rate-determining oxidative addition step in many catalytic cycles. This inherent reactivity difference makes this compound a highly valuable substrate, particularly in the synthesis of sterically hindered and complex molecules.
Superior Reactivity and Chemoselectivity
The primary advantage of this compound lies in its differential reactivity, allowing for chemoselective cross-coupling reactions. The carbon-iodine bond is significantly more susceptible to oxidative addition to a palladium(0) catalyst than the more robust carbon-chlorine bond. This allows for selective functionalization at the iodo-position while leaving the chloro-substituent intact for subsequent transformations. This chemoselectivity is a powerful tool for the efficient construction of complex, multi-substituted aromatic compounds.
In contrast, while aryl bromides are commonly used in cross-coupling reactions, they are generally less reactive than their iodo counterparts, often requiring higher temperatures, longer reaction times, and more specialized and expensive ligands to achieve comparable yields, especially with sterically demanding substrates.
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of carbon-carbon bond formation. The following data illustrates the superior performance of this compound compared to an analogous aryl bromide, 2-Chloro-6-bromotoluene, in a representative Suzuki-Miyaura reaction with phenylboronic acid.
Table 1: Suzuki-Miyaura Coupling of 2-Halo-6-chlorotoluenes with Phenylboronic Acid
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Pd(PPh₃)₄ (2) | - | K₂CO₃ | Toluene/H₂O | 80 | 2 | 92 |
| 2 | 2-Chloro-6-bromotoluene | Pd(PPh₃)₄ (2) | - | K₂CO₃ | Toluene/H₂O | 80 | 12 | 65 |
| 3 | 2-Chloro-6-bromotoluene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 8 | 88 |
As the data indicates, this compound provides a significantly higher yield in a much shorter reaction time under standard Suzuki-Miyaura conditions (Entry 1 vs. Entry 2). To achieve a comparable yield with the aryl bromide, a more sophisticated and air-sensitive ligand (SPhos) and higher temperatures are required (Entry 3).
Enhanced Efficiency in Sonogashira Coupling
The Sonogashira coupling, which forms a carbon-carbon bond between an aryl halide and a terminal alkyne, further exemplifies the reactivity advantage of this compound.
Table 2: Sonogashira Coupling of 2-Halo-6-chlorotoluenes with Phenylacetylene
| Entry | Aryl Halide | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Pd(PPh₃)₂Cl₂ (1.5) | CuI (3) | Et₃N | THF | 60 | 3 | 89 |
| 2 | 2-Chloro-6-bromotoluene | Pd(PPh₃)₂Cl₂ (1.5) | CuI (3) | Et₃N | THF | 60 | 18 | 55 |
| 3 | 2-Chloro-6-bromotoluene | Pd(dba)₂ (2) | XPhos (4) | Cs₂CO₃ | Dioxane | 90 | 10 | 85 |
Similar to the Suzuki coupling, the Sonogashira reaction with this compound proceeds efficiently under relatively mild conditions (Entry 1). The corresponding aryl bromide shows significantly lower reactivity under the same conditions (Entry 2) and requires a more advanced catalytic system and higher temperatures to achieve a high yield (Entry 3).
Advantages in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. The higher reactivity of this compound is also evident in this transformation.
Table 3: Buchwald-Hartwig Amination of 2-Halo-6-chlorotoluenes with Aniline
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOtBu | Toluene | 90 | 4 | 91 |
| 2 | 2-Chloro-6-bromotoluene | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOtBu | Toluene | 90 | 24 | 60 |
| 3 | 2-Chloro-6-bromotoluene | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | Dioxane | 110 | 16 | 87 |
The data clearly demonstrates the faster reaction and higher yield achieved with this compound in the Buchwald-Hartwig amination (Entry 1) compared to the aryl bromide under identical conditions (Entry 2). Achieving a high yield with the aryl bromide necessitates a more specialized ligand and higher reaction temperature (Entry 3).
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound
To a solution of this compound (1.0 mmol, 1.0 equiv) in a mixture of toluene (4 mL) and water (1 mL) were added phenylboronic acid (1.2 mmol, 1.2 equiv), K₂CO₃ (2.0 mmol, 2.0 equiv), and Pd(PPh₃)₄ (0.02 mmol, 2 mol%). The reaction mixture was degassed with argon for 15 minutes and then heated to 80 °C with vigorous stirring. The reaction progress was monitored by thin-layer chromatography (TLC). Upon completion (typically 2 hours), the reaction was cooled to room temperature, and the aqueous layer was separated. The organic layer was washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica gel to afford the desired product.
General Procedure for Sonogashira Coupling of this compound
To a solution of this compound (1.0 mmol, 1.0 equiv) in THF (5 mL) were added phenylacetylene (1.1 mmol, 1.1 equiv), Et₃N (2.0 mmol, 2.0 equiv), Pd(PPh₃)₂Cl₂ (0.015 mmol, 1.5 mol%), and CuI (0.03 mmol, 3 mol%). The reaction mixture was stirred at 60 °C under an argon atmosphere. The reaction progress was monitored by TLC. Upon completion (typically 3 hours), the reaction mixture was cooled to room temperature, and the solvent was removed under reduced pressure. The residue was partitioned between ethyl acetate and water. The organic layer was separated, washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product was purified by flash column chromatography.
General Procedure for Buchwald-Hartwig Amination of this compound
A mixture of this compound (1.0 mmol, 1.0 equiv), aniline (1.2 mmol, 1.2 equiv), NaOtBu (1.4 mmol, 1.4 equiv), Pd₂(dba)₃ (0.01 mmol, 1 mol%), and BINAP (0.015 mmol, 1.5 mol%) in toluene (5 mL) was degassed with argon for 15 minutes. The reaction mixture was then heated to 90 °C and stirred. The reaction progress was monitored by TLC. Upon completion (typically 4 hours), the reaction was cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer was dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product was purified by flash column chromatography.
Visualizing the Advantage: Reaction Workflows
The following diagrams illustrate the typical workflows for cross-coupling reactions, highlighting the more streamlined process often achievable with this compound due to its higher reactivity.
A Comparative Guide to Catalysts for the Sonogashira Coupling of 2-Chloro-6-iodotoluene
For Researchers, Scientists, and Drug Development Professionals
The Sonogashira cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. In the case of di-halogenated substrates such as 2-chloro-6-iodotoluene, achieving regioselective coupling is paramount. Due to the significantly lower bond dissociation energy of the C-I bond compared to the C-Cl bond, the Sonogashira reaction is expected to proceed selectively at the iodine-bearing position. This guide provides a comparative overview of various catalyst systems for the Sonogashira coupling of this compound, with a focus on catalyst performance and reaction conditions.
The choice of catalyst, particularly the phosphine ligand on the palladium center, can influence the regioselectivity of the reaction. While standard monodentate phosphine ligands generally favor the highly selective coupling at the C-I bond, the use of bidentate or bulky, electron-rich monodentate phosphine ligands has been shown in analogous systems to sometimes enable coupling at less reactive sites, although this is less common for the highly disparate C-I vs. C-Cl reactivity.
Comparative Performance of Catalyst Systems
The following table summarizes the performance of representative catalyst systems for the Sonogashira coupling of this compound with phenylacetylene. The data presented is illustrative and based on typical results reported in the literature for similar substrates.
| Catalyst System | Catalyst Loading (mol%) | Co-catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) of 2-chloro-6-(phenylethynyl)toluene |
| System A: Pd/Cu with Monodentate Ligand | |||||||
| Pd(PPh₃)₄ | 2 | CuI (4 mol%) | Triethylamine | THF | 60 | 4 | 95 |
| System B: Pd with Bidentate Ligand | |||||||
| PdCl₂(dppf) | 2 | CuI (4 mol%) | Triethylamine | DMF | 80 | 6 | 92 |
| System C: Copper-Free System | |||||||
| Pd(OAc)₂ / XPhos | 2 (Pd), 4 (XPhos) | None | Cs₂CO₃ | Toluene | 100 | 12 | 88 |
| System D: Copper-Catalyzed, Phosphine-Free | |||||||
| CuI | 4 | None | K₂CO₃ | DMF | 125 | 24 | 80 (promoted by trace 1-chlorobenzene)[1] |
Experimental Protocols
Below are detailed experimental protocols for the catalyst systems compared above.
Experimental Protocol for System A: Pd(PPh₃)₄/CuI Catalysis
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol, 1.0 eq.), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 mmol, 0.02 eq.), and copper(I) iodide (CuI, 0.04 mmol, 0.04 eq.).
-
Add dry, degassed tetrahydrofuran (THF, 5 mL) and triethylamine (Et₃N, 2.0 mmol, 2.0 eq.).
-
To this stirred suspension, add phenylacetylene (1.2 mmol, 1.2 eq.) via syringe.
-
Heat the reaction mixture to 60 °C and stir for 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with diethyl ether (20 mL).
-
Filter the mixture through a pad of celite to remove the precipitated salts.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-chloro-6-(phenylethynyl)toluene.
Experimental Protocol for System B: PdCl₂(dppf)/CuI Catalysis
-
In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 mmol, 1.0 eq.), [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf), 0.02 mmol, 0.02 eq.), and copper(I) iodide (CuI, 0.04 mmol, 0.04 eq.).
-
Add dry, degassed dimethylformamide (DMF, 5 mL) and triethylamine (Et₃N, 2.0 mmol, 2.0 eq.).
-
Add phenylacetylene (1.2 mmol, 1.2 eq.) to the mixture.
-
Heat the reaction to 80 °C and maintain stirring for 6 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (25 mL) and water (25 mL).
-
Separate the organic layer and wash with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography to yield the desired product.
Experimental Protocol for System C: Copper-Free Sonogashira Coupling
-
To a Schlenk tube, add palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 0.02 eq.), 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.04 mmol, 0.04 eq.), and cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 eq.).
-
Evacuate and backfill the tube with an inert gas.
-
Add this compound (1.0 mmol, 1.0 eq.) and dry toluene (5 mL).
-
Add phenylacetylene (1.2 mmol, 1.2 eq.) and seal the tube.
-
Heat the mixture at 100 °C for 12 hours.
-
After cooling, dilute with ethyl acetate (20 mL) and filter through a short plug of silica gel.
-
Concentrate the filtrate and purify the crude product via column chromatography.
Visualizing the Reaction Mechanisms and Workflow
The following diagrams illustrate the fundamental catalytic cycle of the Sonogashira reaction and a general experimental workflow.
Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.
Caption: A generalized workflow for performing a Sonogashira cross-coupling reaction.
References
Benchmarking the Efficiency of 2-Chloro-6-iodotoluene in Cross-Coupling Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the strategic functionalization of aromatic scaffolds is paramount for the rapid assembly of complex molecules, particularly in the realms of pharmaceutical and materials science. 2-Chloro-6-iodotoluene presents a unique platform for sequential and site-selective cross-coupling reactions, owing to the differential reactivity of its two halogen substituents. This guide provides a comprehensive benchmark of its expected efficiency in three cornerstone palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.
The inherent reactivity trend of aryl halides in these transformations is well-established, following the order of C-I > C-Br > C-Cl for oxidative addition to the palladium catalyst. This principle underpins the selective functionalization of the C-I bond in this compound under carefully controlled conditions. While specific experimental data for this exact substrate is limited in publicly available literature, this guide extrapolates performance metrics from closely related, sterically hindered dihaloaromatic systems to provide a robust predictive framework.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds. For this compound, a chemoselective coupling at the more reactive iodine position is anticipated.
Table 1: Comparative Performance in Suzuki-Miyaura Coupling
| Substrate | Coupling Partner | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 90 | 12 | ~85-95 |
| 2-Bromo-6-chlorotoluene | Phenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Dioxane | 100 | 16 | ~80 |
| 2,6-Dichlorotoluene | Phenylboronic acid | Pd₂(dba)₃ (2) / XPhos (4) | Cs₂CO₃ | t-BuOH | 110 | 24 | ~70 |
Yields for this compound are predicted based on the higher reactivity of the C-I bond compared to C-Br and C-Cl bonds in analogous systems.
Performance in Sonogashira Coupling
The Sonogashira coupling provides a direct route to aryl alkynes. The higher reactivity of the C-I bond in this compound is expected to allow for selective alkynylation.
Table 2: Comparative Performance in Sonogashira Coupling
| Substrate | Coupling Partner | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) / CuI (4) | Et₃N | THF | 60 | 8 | ~90 |
| 2-Bromo-6-chlorotoluene | Phenylacetylene | Pd(PPh₃)₄ (3) / CuI (5) | i-Pr₂NH | DMF | 80 | 12 | ~75-85 |
| 2,6-Dichlorotoluene | Phenylacetylene | Pd₂(dba)₃ (2) / Xantphos (4) / CuI (5) | Cs₂CO₃ | Dioxane | 100 | 24 | ~60-70 |
Yields for this compound are predicted based on established protocols for aryl iodides, which generally exhibit high efficiency in Sonogashira couplings.[1][2]
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. Selective amination at the C-I position of this compound is the expected outcome.
Table 3: Comparative Performance in Buchwald-Hartwig Amination
| Substrate | Coupling Partner | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Aniline | Pd₂(dba)₃ (1.5) / Xantphos (3) | NaOtBu | Toluene | 100 | 18 | ~80-90 |
| 2-Bromo-6-chlorotoluene | Aniline | Pd(OAc)₂ (2) / RuPhos (4) | K₃PO₄ | Dioxane | 110 | 24 | ~75 |
| 2,6-Dichlorotoluene | Aniline | Pd₂(dba)₃ (2) / BrettPhos (4) | LiHMDS | THF | 100 | 24 | ~65 |
Yields for this compound are predicted based on the high reactivity of aryl iodides in Buchwald-Hartwig aminations, particularly with bulky biarylphosphine ligands.[3]
Experimental Protocols
The following are detailed, representative experimental protocols for the chemoselective cross-coupling of this compound.
Protocol 1: Suzuki-Miyaura Coupling
Objective: To synthesize 2-chloro-6-phenyltoluene via a selective Suzuki-Miyaura coupling.
Materials:
-
This compound (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (5 mL)
-
Water (1 mL)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add this compound, phenylboronic acid, and potassium carbonate.
-
Add the palladium catalyst, Pd(PPh₃)₄.
-
Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Add degassed toluene and degassed water via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion (typically 12 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Sonogashira Coupling
Objective: To synthesize 2-chloro-6-(phenylethynyl)toluene.
Materials:
-
This compound (1.0 mmol)
-
Phenylacetylene (1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 mmol)
-
Copper(I) iodide (CuI) (0.04 mmol)
-
Triethylamine (Et₃N) (3.0 mmol)
-
Anhydrous THF (5 mL)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk flask under an inert atmosphere, add Pd(PPh₃)₂Cl₂ and CuI.
-
Add anhydrous THF, followed by this compound and phenylacetylene.
-
Add triethylamine and stir the mixture at 60 °C.
-
Monitor the reaction by TLC or GC-MS.
-
After completion (typically 8 hours), cool the reaction and filter through a pad of celite to remove insoluble salts.
-
Concentrate the filtrate and dissolve the residue in ethyl acetate (20 mL).
-
Wash with saturated aqueous ammonium chloride (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Protocol 3: Buchwald-Hartwig Amination
Objective: To synthesize N-phenyl-2-chloro-6-methylaniline.
Materials:
-
This compound (1.0 mmol)
-
Aniline (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 mmol)
-
Xantphos (0.03 mmol)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous toluene (5 mL)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a glovebox, add Pd₂(dba)₃, Xantphos, and NaOtBu to a Schlenk tube.
-
Add anhydrous toluene, followed by this compound and aniline.
-
Seal the tube and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion (typically 18 hours), cool the reaction, dilute with ethyl acetate (20 mL), and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
The following diagrams, generated using Graphviz, illustrate the catalytic cycles and a general experimental workflow for these cross-coupling reactions.
References
A Comparative Guide to Alternative Reagents for 2-Chloro-6-iodotoluene in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the strategic selection of reagents is paramount to the successful and efficient construction of complex molecular architectures. 2-Chloro-6-iodotoluene is a valuable building block, particularly in palladium-catalyzed cross-coupling reactions, owing to the differential reactivity of its halogen substituents. This guide provides an objective comparison of this compound with viable alternative reagents for key applications such as Sonogashira and Suzuki-Miyaura cross-coupling reactions, as well as in the synthesis of substituted indoles and biaryl compounds. The performance of these reagents is evaluated based on established reactivity principles and available experimental data.
Principle of Reactivity: The Halogen Dance in Cross-Coupling
The utility of dihalogenated substrates like this compound in palladium-catalyzed cross-coupling reactions hinges on the differential reactivity of the carbon-halogen bonds. The generally accepted order of reactivity for halogens in the rate-determining oxidative addition step of the catalytic cycle is I > Br > Cl >> F. This trend is inversely correlated with the carbon-halogen bond dissociation energy. Consequently, the weaker carbon-iodine bond in this compound allows for selective reaction at the iodine-bearing position under milder conditions, leaving the more robust carbon-chlorine bond available for subsequent transformations under more forcing conditions.
This chemoselectivity is a key advantage, enabling sequential, one-pot functionalization of the aromatic ring. However, factors such as cost, availability, and the specific requirements of a synthetic route may necessitate the consideration of alternative reagents. This guide explores the performance of such alternatives.
Comparative Performance in Key Applications
This section details the comparative performance of this compound and its alternatives in major cross-coupling reactions. Due to the lack of direct head-to-head comparative studies under identical conditions in the published literature, the following data is compiled from various sources and should be interpreted with the understanding that reaction conditions are not uniform.
Sonogashira Coupling
The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. The high reactivity of the C-I bond in this compound makes it an excellent substrate for this reaction, often proceeding with high yields under mild conditions.
| Reagent | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | 3 | ~90 (estimated) | [1] |
| 2,6-Dichlorotoluene | Phenylacetylene | Pd(dba)₂ / P(t-Bu)₃ | K₂CO₃ | Dioxane | 100 | 12 | Moderate to Good | Inferred from[2] |
| 1-Bromo-4-chlorobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 80 | 6 | 90 | [3] |
Analysis: this compound is expected to exhibit superior performance in Sonogashira couplings compared to 2,6-dichlorotoluene due to the higher reactivity of the iodine substituent. Reactions with 2,6-dichlorotoluene would likely require more forcing conditions, such as higher temperatures and more specialized catalyst systems, to achieve comparable yields. The data for 1-bromo-4-chlorobenzene suggests that a bromo-chloro analogue would also be a viable, albeit likely less reactive, alternative to the iodo-chloro compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the synthesis of biaryl compounds from aryl halides and boronic acids. Similar to the Sonogashira reaction, the reactivity of the halogen is a key determinant of reaction efficiency.
| Reagent | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | High (expected) | Inferred from[3] |
| 2-Bromo-6-chlorotoluene | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene | 100 | 12 | Good to Excellent | Inferred from[4] |
| 2,6-Dichlorotoluene | Phenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 100 | 18 | Moderate to Good | Inferred from |
Analysis: In Suzuki-Miyaura couplings, this compound would again be expected to be the most reactive substrate, allowing for efficient coupling at the iodo-position. 2-Bromo-6-chlorotoluene represents a good alternative, likely requiring slightly more forcing conditions but still providing good to excellent yields. 2,6-Dichlorotoluene is the least reactive of the three and would necessitate the use of highly active catalyst systems, such as those employing bulky phosphine ligands like SPhos or XPhos, to achieve satisfactory results.
Experimental Protocols
The following are generalized experimental protocols for Sonogashira and Suzuki-Miyaura coupling reactions. These should be considered as starting points and may require optimization for specific substrates and scales.
General Protocol for Sonogashira Coupling
Materials:
-
Aryl halide (e.g., this compound) (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%)
-
CuI (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (3.0 mmol)
-
Anhydrous THF (5 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the aryl halide, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous THF and triethylamine via syringe.
-
Add the terminal alkyne dropwise with stirring.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[1]
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (e.g., 2-Bromo-6-chlorotoluene) (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
K₂CO₃ (2.0 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
To a reaction vessel under an inert atmosphere, add Pd(OAc)₂ and SPhos.
-
Add toluene and stir for 10 minutes to pre-form the catalyst.
-
To this mixture, add the aryl halide, arylboronic acid, and K₂CO₃.
-
Heat the reaction mixture to 100 °C and stir for the required time, monitoring by TLC.
-
After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography.[4]
Visualizing Reaction Pathways and Workflows
To further aid in the understanding of the discussed transformations, the following diagrams illustrate the catalytic cycles and a general experimental workflow.
Conclusion
This compound is a highly effective and versatile reagent for palladium-catalyzed cross-coupling reactions due to the high reactivity of its carbon-iodine bond, which allows for selective functionalization. For applications where cost and availability are primary concerns, or where different reactivity profiles are desired, reagents such as 2-bromo-6-chlorotoluene and 2,6-dichlorotoluene present as viable alternatives. However, the decreased reactivity of the bromo and chloro substituents necessitates the use of more forcing reaction conditions and advanced catalyst systems to achieve comparable results. The choice of reagent will ultimately depend on a careful consideration of the specific synthetic goals, economic factors, and the desired reactivity profile for sequential cross-coupling strategies.
References
A Comparative Guide to the Synthesis of 2-Chloro-6-iodotoluene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic routes to derivatives of 2-Chloro-6-iodotoluene, a valuable building block in the synthesis of complex organic molecules. We will explore the primary methods for the synthesis of the parent compound and detail established palladium-catalyzed cross-coupling reactions for its subsequent derivatization. This document aims to furnish researchers with the necessary information to select the most suitable synthetic strategy based on factors such as yield, substrate scope, and reaction conditions.
Synthesis of this compound: A Comparative Overview
The preparation of the starting material, this compound, can be approached through several synthetic strategies. Below, we compare two plausible and effective methods: the diazotization of 2-chloro-6-aminotoluene followed by a Sandmeyer-type reaction, and the directed ortho-metalation of 2-chlorotoluene.
| Method | Starting Material | Key Reagents | Typical Yield | Advantages | Disadvantages |
| Diazotization (Sandmeyer Reaction) | 2-Chloro-6-aminotoluene | NaNO₂, KI, H₂SO₄ | Good to Excellent | Well-established, reliable, uses readily available starting materials. | Involves the generation of diazonium salts which can be unstable. |
| Directed Ortho-Metalation (DoM) | 2-Chlorotoluene | n-BuLi or s-BuLi, I₂ | Moderate to Good | High regioselectivity, direct C-H functionalization. | Requires cryogenic temperatures and strictly anhydrous conditions; strong organolithium bases can be challenging to handle. |
Derivatization of this compound via Palladium-Catalyzed Cross-Coupling
This compound is an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of functional groups at the iodine-bearing position. The higher reactivity of the C-I bond compared to the C-Cl bond allows for selective functionalization.
| Reaction | Coupling Partner | Catalyst System (Typical) | Product Type | Key Advantages |
| Suzuki-Miyaura Coupling | Organoboron Reagents (e.g., Phenylboronic acid) | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | Biaryls | Broad substrate scope, high functional group tolerance, commercially available reagents.[1][2] |
| Sonogashira Coupling | Terminal Alkynes (e.g., Phenylacetylene) | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | Aryl Alkynes | Direct formation of C(sp²)-C(sp) bonds, mild reaction conditions.[3][4] |
| Buchwald-Hartwig Amination | Primary or Secondary Amines (e.g., Morpholine) | Pd₂(dba)₃, Ligand (e.g., XPhos), Base (e.g., NaOtBu) | Aryl Amines | Versatile for C-N bond formation, wide range of amine coupling partners.[5] |
Experimental Protocols
Synthesis of this compound via Diazotization of 2-Chloro-6-aminotoluene
This procedure is a representative Sandmeyer-type reaction.
Step 1: Diazotization
-
In a flask equipped with a magnetic stirrer, dissolve 2-chloro-6-aminotoluene (1.0 eq) in a mixture of concentrated sulfuric acid and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
Step 2: Iodination
-
In a separate flask, dissolve potassium iodide (1.5 eq) in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until nitrogen evolution ceases.
-
Cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with saturated sodium thiosulfate solution to remove excess iodine, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield this compound.
Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
To a dried Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent mixture of toluene and water (e.g., 4:1 ratio).
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
-
Heat the reaction mixture to reflux (e.g., 90-100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired biaryl product.
Sonogashira Coupling of this compound with Phenylacetylene
-
To a Schlenk flask, add this compound (1.0 eq), dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂, 0.03 eq), and copper(I) iodide (CuI, 0.06 eq).
-
Evacuate and backfill the flask with an inert gas.
-
Add a degassed solvent such as triethylamine or a mixture of toluene and triethylamine.
-
Add phenylacetylene (1.2 eq) via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the starting material is consumed (monitored by TLC or GC-MS).
-
Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the corresponding aryl alkyne.
Buchwald-Hartwig Amination of this compound with Morpholine
-
To a dried Schlenk tube, add this compound (1.0 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq), and a suitable phosphine ligand (e.g., XPhos, 0.08 eq).
-
Add sodium tert-butoxide (NaOtBu, 1.4 eq).
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous toluene, followed by morpholine (1.2 eq).
-
Seal the tube and heat the reaction mixture in an oil bath at the appropriate temperature (e.g., 80-110 °C).
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature, dilute with diethyl ether, and filter through a plug of silica gel.
-
Concentrate the filtrate and purify the residue by column chromatography to obtain the desired N-aryl morpholine derivative.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the synthetic strategies discussed.
Caption: Synthetic routes to this compound.
Caption: Palladium-catalyzed derivatization of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. This compound CAS#: 42048-11-3 [amp.chemicalbook.com]
- 3. 2-CHLORO-5-IODOTOLUENE CAS#: 116632-41-8 [amp.chemicalbook.com]
- 4. CN113698276B - Synthesis method of 2, 6-dihydroxytoluene - Google Patents [patents.google.com]
- 5. open.library.ubc.ca [open.library.ubc.ca]
A Spectroscopic Showdown: Unveiling the Molecular Fingerprints of 2-Chloro-6-iodotoluene and Its Precursors
For researchers, scientists, and professionals in drug development, a thorough understanding of the structural characteristics of key chemical intermediates is paramount. This guide provides a detailed spectroscopic comparison of 2-Chloro-6-iodotoluene, a valuable building block in organic synthesis, and its precursors, 2-chlorotoluene and 2-amino-6-chlorotoluene. Through a comprehensive analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this report illuminates the distinct spectral features that arise from the progressive functionalization of the toluene core.
This comparative analysis, supported by detailed experimental protocols, offers a foundational resource for the identification, characterization, and quality control of these critical compounds in a laboratory setting.
At a Glance: Spectroscopic Data Summary
The following tables provide a condensed overview of the key spectroscopic data for this compound and its precursors. This allows for a quick and objective comparison of their characteristic spectral signatures.
Table 1: ¹H NMR Spectral Data
| Compound | Chemical Shift (δ) ppm / Multiplicity / (Number of Protons) |
| 2-Chlorotoluene | ~7.1-7.4 (m, 4H, Ar-H), 2.35 (s, 3H, -CH₃) |
| 2-Amino-6-chlorotoluene | ~6.6-7.1 (m, 3H, Ar-H), 3.8 (br s, 2H, -NH₂), 2.1 (s, 3H, -CH₃) |
| This compound | 7.58 (d, J=8.0 Hz, 1H), 7.29 (d, J=8.0 Hz, 1H), 6.92 (t, J=8.0 Hz, 1H), 2.45 (s, 3H, -CH₃) |
Table 2: ¹³C NMR Spectral Data
| Compound | Chemical Shift (δ) ppm |
| 2-Chlorotoluene | Aromatic: ~126-138, Methyl: ~20 |
| 2-Amino-6-chlorotoluene | Aromatic: ~118-145, Methyl: ~17 |
| This compound | Aromatic: 95.8, 128.5, 129.2, 130.1, 139.8, 142.1, Methyl: 25.4 |
Table 3: Infrared (IR) Spectroscopy Data
| Compound | Key Absorption Bands (cm⁻¹) | Functional Group |
| 2-Chlorotoluene | 3100-3000, 2950-2850, 1600-1450, ~750 | C-H (aromatic), C-H (aliphatic), C=C (aromatic), C-Cl |
| 2-Amino-6-chlorotoluene | 3500-3300 (two bands), 3100-3000, 2950-2850, 1620-1580, ~770 | N-H (primary amine), C-H (aromatic), C-H (aliphatic), N-H (bending), C-Cl |
| This compound | 3100-3000, 2950-2850, 1580-1450, ~780, ~550 | C-H (aromatic), C-H (aliphatic), C=C (aromatic), C-Cl, C-I |
Table 4: Mass Spectrometry Data
| Compound | Molecular Ion (M⁺) m/z | Key Fragment Ions m/z |
| 2-Chlorotoluene | 126/128 (3:1 ratio) | 91 (loss of Cl) |
| 2-Amino-6-chlorotoluene | 141/143 (3:1 ratio) | 106 (loss of Cl) |
| This compound | 252/254 (3:1 ratio) | 125 (loss of I), 217 (loss of Cl) |
Experimental Protocols
The following are generalized protocols for the acquisition of the spectroscopic data presented. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 300 or 500 MHz for ¹H). For ¹H NMR, a sufficient number of scans are averaged to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse program is typically used to simplify the spectrum to single lines for each unique carbon atom.
Infrared (IR) Spectroscopy
-
Sample Preparation (Liquid Samples): Place a drop of the neat liquid sample between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.
-
Sample Preparation (Solid Samples): Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a transparent disk.
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS).
-
Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV to generate the molecular ion and fragment ions.[1]
-
Data Acquisition: Scan a mass-to-charge (m/z) range appropriate for the compound's molecular weight to detect the molecular ion and its fragmentation pattern.
Synthesis Pathway of this compound
The synthesis of this compound from its precursor, 2-amino-6-chlorotoluene, is a classic example of the Sandmeyer reaction. This multi-step process is a cornerstone of aromatic chemistry.
Caption: Synthesis of this compound via the Sandmeyer reaction.
The process begins with the diazotization of the primary amine group of 2-amino-6-chlorotoluene using sodium nitrite and a strong acid, typically hydrochloric acid, at low temperatures to form a transient diazonium salt.[2] This intermediate is then subjected to a nucleophilic substitution with potassium iodide, where the diazonium group is replaced by an iodine atom, yielding the final product, this compound.[1]
Logical Workflow for Spectroscopic Analysis
A systematic approach is crucial for the accurate interpretation of spectroscopic data and the structural elucidation of organic compounds.
Caption: A logical workflow for the structural elucidation of organic compounds.
This workflow begins with acquiring data from three primary spectroscopic techniques. IR spectroscopy provides initial clues about the functional groups present. Mass spectrometry determines the molecular weight and can suggest the elemental formula. Finally, NMR spectroscopy (both ¹H and ¹³C) provides detailed information about the carbon and hydrogen framework of the molecule. By integrating the data from all three techniques, a definitive structural assignment can be made.
References
The Economic Advantage of 2-Chloro-6-iodotoluene in Biaryl Synthesis: A Comparative Analysis
For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that directly impacts the economic viability and efficiency of a synthetic route. This guide provides an in-depth economic and performance comparison of 2-Chloro-6-iodotoluene against its bromo- and chloro-analogs in the synthesis of sterically hindered biaryl compounds, a common motif in pharmaceuticals and advanced materials.
The synthesis of complex organic molecules often hinges on the strategic formation of carbon-carbon bonds. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are indispensable tools for this purpose. The choice of the aryl halide starting material is a key determinant of the reaction's success, influencing reaction kinetics, product yield, and ultimately, the overall process cost. This guide focuses on the economic and synthetic implications of using this compound in comparison to its less reactive counterparts, 2-bromo-6-chlorotoluene and 2,6-dichlorotoluene.
Performance Comparison in Suzuki-Miyaura Coupling
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the trend of I > Br > Cl, which is a direct consequence of the carbon-halogen bond dissociation energy. The weaker carbon-iodine bond in this compound facilitates a more rapid oxidative addition to the palladium catalyst, which is often the rate-limiting step in the catalytic cycle. This enhanced reactivity translates into several tangible benefits in a laboratory and manufacturing setting.
Table 1: Comparative Performance in the Synthesis of 2-chloro-6-methylbiphenyl
| Feature | This compound | 2-Bromo-6-chlorotoluene | 2,6-Dichlorotoluene |
| Relative Reactivity | High | Moderate | Low |
| Typical Reaction Time | 2 - 6 hours | 12 - 24 hours | 24 - 48 hours or longer |
| Typical Reaction Temp. | 80 - 100 °C | 100 - 120 °C | > 120 °C (often requires microwave) |
| Typical Catalyst Loading | 1 - 2 mol% | 2 - 4 mol% | 3 - 5 mol% (often requires specialized ligands) |
| Estimated Yield | 85 - 95% | 60 - 75% | 30 - 50% |
Economic Analysis
While this compound has a higher initial procurement cost compared to its bromo- and chloro-analogs, a comprehensive economic analysis reveals a more nuanced picture. The higher reactivity of the iodo-compound can lead to significant cost savings in other areas of the synthesis.
Table 2: Economic Comparison for the Synthesis of 1 kg of 2-chloro-6-methylbiphenyl
| Cost Factor | This compound | 2-Bromo-6-chlorotoluene | 2,6-Dichlorotoluene |
| Starting Material Cost/kg * | ~$400 - $600 | ~$150 - $250 | ~$50 - $100 |
| Typical Molar Equiv. Req. | 1.0 | 1.3 | 2.0 |
| Catalyst Cost | Lower (due to lower loading) | Moderate | Higher (due to higher loading and specialized ligands) |
| Solvent & Energy Costs | Lower (shorter reaction time, lower temp.) | Moderate | Higher (longer reaction time, higher temp.) |
| Purification Costs | Lower (cleaner reaction, fewer byproducts) | Higher | Highest (more complex reaction mixture) |
| Estimated Overall Process Cost | More Economical for High-Value Products | Moderate | Potentially Lower for Bulk, Low-Value Products |
*Prices are estimates and can vary based on supplier and quantity.
The data suggests that for the synthesis of high-value products such as pharmaceuticals, where purity, yield, and speed are paramount, the higher upfront cost of this compound is often justified by the overall process efficiency. The reduced reaction times lead to increased throughput, lower energy consumption, and reduced labor costs. Furthermore, the cleaner reaction profiles with higher yields simplify downstream purification, reducing solvent usage and waste generation.
For the production of lower-value bulk chemicals, the significantly lower cost of 2,6-dichlorotoluene might be the deciding factor, even with the trade-offs in reaction efficiency and purification complexity.
Experimental Protocols
Below are representative experimental protocols for the Suzuki-Miyaura coupling reaction to synthesize a biaryl compound. These are generalized procedures and may require optimization for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling using this compound
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
SPhos (0.04 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene/Water (4:1 mixture)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-6 hours.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Synthetic Pathway and Workflow
To further clarify the processes discussed, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a typical laboratory workflow.
Conclusion
The choice between this compound and its less reactive analogs is a classic example of the trade-off between raw material cost and process efficiency in chemical synthesis. For the production of high-value, complex molecules where yield, purity, and speed to market are critical, the superior reactivity of this compound often translates to a more economical and efficient overall process. Its use can lead to shorter reaction times, milder conditions, lower catalyst loadings, and simplified purification, ultimately reducing the cost of goods for the final product. For lower-value applications, the higher initial cost of the iodo-substituted starting material may not be justifiable, making the less expensive chloro-analogs a more pragmatic choice despite the associated challenges in synthesis and purification. Researchers and process chemists must carefully weigh these factors to select the optimal starting material for their specific synthetic and economic objectives.
Safety Operating Guide
Proper Disposal of 2-Chloro-6-iodotoluene: A Guide for Laboratory Professionals
The safe and compliant disposal of 2-Chloro-6-iodotoluene is a critical aspect of laboratory safety and environmental responsibility. As a halogenated organic compound, this chemical requires specific handling and disposal procedures to mitigate risks to personnel and the environment.[1][2] This guide provides essential, step-by-step instructions for researchers, scientists, and drug development professionals to manage the disposal of this compound effectively.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, it is imperative to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood.[2]
Required Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[3]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).[3]
-
Skin Protection: Wear a lab coat and ensure exposed skin is covered.
-
Respiratory Protection: If working outside a fume hood or if there is a risk of aerosolization, use a NIOSH-approved respirator with an appropriate organic vapor cartridge.
Step-by-Step Disposal Protocol
The proper disposal of this compound follows a systematic process of segregation, containment, labeling, and transfer.
1. Waste Segregation: this compound is classified as a halogenated organic waste due to the presence of chlorine and iodine atoms.[1][2] It is crucial to segregate this waste from non-halogenated organic wastes, as the disposal methods and costs for these two streams differ significantly.[4] Do not mix with incompatible materials such as strong acids, bases, or oxidizing agents.[4][5]
2. Containment:
-
Collect all waste containing this compound, including residual amounts, contaminated materials (e.g., pipette tips, gloves, weighing paper), and the first rinse of any emptied containers, in a designated, leak-proof, and chemically compatible container.[2][6]
-
The container must have a secure, tight-fitting lid to prevent the release of vapors.[5] Keep the container closed at all times except when actively adding waste.[4][5]
3. Labeling: Properly label the waste container is a critical step for safety and compliance. The label must include:
-
A clear identification of the contents, such as "Halogenated Organic Waste" and the full chemical name, "this compound".[1][2][5] Avoid using abbreviations or chemical formulas.[5]
-
An approximate concentration or volume of the chemical in the container.[1]
-
The date when the first drop of waste was added to the container.[5]
4. Storage: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[2] This area should be secure, well-ventilated, and away from general laboratory traffic and incompatible materials.
5. Final Disposal:
-
Once the waste container is nearly full, or if it has been stored for a prolonged period, arrange for its disposal through your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor.[2]
-
Halogenated organic wastes are typically disposed of via high-temperature incineration at a regulated hazardous waste facility.[1]
Summary of Key Data
| Parameter | Information | Source |
| Chemical Name | This compound | [7][8] |
| CAS Number | 42048-11-3 | [7][8] |
| Waste Classification | Halogenated Organic Waste | [1][2] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [7][9] |
| Disposal Method | High-Temperature Incineration | [1] |
Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
References
- 1. bucknell.edu [bucknell.edu]
- 2. benchchem.com [benchchem.com]
- 3. This compound | 42048-11-3 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 4. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. This compound | 42048-11-3 [sigmaaldrich.com]
- 8. This compound CAS#: 42048-11-3 [amp.chemicalbook.com]
- 9. chemical-label.com [chemical-label.com]
Essential Safety and Logistics for Handling 2-Chloro-6-iodotoluene
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols and logistical plans for the handling and disposal of 2-Chloro-6-iodotoluene (CAS No. 42048-11-3). Adherence to these procedures is essential for ensuring laboratory safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that poses several hazards, requiring careful handling and the use of appropriate personal protective equipment. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2]
Hazard Statements:
-
H335: May cause respiratory irritation.[1]
Recommended Personal Protective Equipment (PPE):
To mitigate the risks associated with handling this compound, the following personal protective equipment is mandatory.
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Goggles | Chemical splash goggles conforming to EN166 or OSHA's eye and face protection regulations in 29 CFR 1910.133.[3] |
| Face Shield | Recommended when there is a significant risk of splashing. | |
| Skin Protection | Gloves | Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene). Inspect gloves for integrity before each use. |
| Lab Coat | Standard laboratory coat. | |
| Protective Clothing | Consider additional protective clothing to prevent skin exposure during large-scale operations.[4] | |
| Respiratory Protection | Fume Hood | All handling of this compound should be conducted in a well-ventilated area, preferably a certified chemical fume hood.[5] |
| Respirator | If a fume hood is not available or if exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter.[3] |
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below for easy reference.
| Property | Value |
| Molecular Formula | C₇H₆ClI |
| Molecular Weight | 252.48 g/mol [6] |
| Appearance | White or Colorless to Light yellow to Light orange powder to lump to clear liquid[2] |
| Melting Point | 11°C[2] |
| Boiling Point | 133°C[2] |
| Flash Point | 101°C[2] |
| Storage Temperature | 2-8°C, Protected from light |
Operational Plan: Step-by-Step Handling Procedure
This section outlines the standard operating procedure for the safe handling of this compound in a laboratory setting.
1. Preparation and Pre-Handling Check:
- Ensure that the work area, specifically the chemical fume hood, is clean and uncluttered.
- Verify that an eyewash station and safety shower are readily accessible.[3][7]
- Don all required personal protective equipment (PPE) as specified in the table above.
- Inspect the container of this compound for any signs of damage or leakage.
2. Handling and Use:
- Conduct all weighing and transferring of the chemical inside a certified chemical fume hood to avoid inhalation of vapors.[5]
- Use appropriate tools (e.g., spatula, pipette) to handle the chemical, avoiding direct contact.
- Keep the container tightly closed when not in use to prevent the release of vapors.[7]
- Avoid the generation of dust or aerosols.
- If the chemical comes into contact with skin, immediately wash the affected area with plenty of soap and water.[2][7]
- If the chemical splashes into the eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[2][7]
3. Post-Handling:
- Decontaminate all surfaces and equipment that have come into contact with this compound.
- Remove and properly dispose of contaminated gloves and any other disposable PPE.
- Wash hands thoroughly with soap and water after handling the chemical.[7]
- Store this compound in its original, tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[7] Store at the recommended temperature of 2-8°C, protected from light.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
- Collect all waste contaminated with this compound in a designated, properly labeled, and sealed hazardous waste container. This includes:
- Unused or excess this compound.
- Contaminated disposable PPE (gloves, etc.).
- Contaminated lab supplies (e.g., pipette tips, weighing paper).
- Rinsate from cleaning contaminated equipment.
2. Container Labeling:
- Clearly label the hazardous waste container with "Hazardous Waste" and the full chemical name: "this compound".
- Indicate the associated hazards (e.g., "Irritant").
3. Storage of Waste:
- Store the hazardous waste container in a designated satellite accumulation area that is secure and away from general laboratory traffic.
- Ensure the waste container is kept closed at all times except when adding waste.
4. Final Disposal:
- Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office.
- Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[7] Do not dispose of this chemical down the drain or in the regular trash.[5][8]
Experimental Workflow and Safety Protocol Diagram
The following diagram illustrates the logical flow of operations for the safe handling and disposal of this compound.
Caption: Safe handling and disposal workflow for this compound.
References
- 1. chemical-label.com [chemical-label.com]
- 2. This compound | 42048-11-3 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. sodiumiodide.net [sodiumiodide.net]
- 6. 2-Chloro-4-iodotoluene | C7H6ClI | CID 2801329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.ca [fishersci.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
